1-N-boc-amino-2-cyclopentene
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-cyclopent-2-en-1-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZELDYOEBRPZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to tert-Butyl cyclopent-2-en-1-ylcarbamate: A Key Chiral Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Cyclopentene Moiety
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is relentless. Central to this endeavor is the design and synthesis of complex molecular architectures, a process heavily reliant on the availability of versatile and stereochemically defined building blocks. tert-Butyl cyclopent-2-en-1-ylcarbamate, systematically known as 1-N-Boc-amino-2-cyclopentene, has emerged as a cornerstone chiral synthon, particularly in the development of antiviral drugs. Its unique structural features—a reactive cyclopentene ring, a strategically placed and protected amine functionality, and a chiral center—offer a powerful handle for the stereoselective synthesis of carbocyclic nucleoside analogues. This guide provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and critical applications of this pivotal molecule, offering field-proven insights for its effective utilization in research and drug development.
Core Molecular Architecture and Physicochemical Profile
The fundamental structure of tert-butyl cyclopent-2-en-1-ylcarbamate integrates a five-membered unsaturated carbocycle with a tert-butoxycarbonyl (Boc) protected amine at the allylic position. This arrangement is not only a source of chirality but also imparts a unique reactivity profile, making it a prized intermediate in asymmetric synthesis.
Figure 1: Chemical structure of tert-butyl cyclopent-2-en-1-ylcarbamate.
The Boc protecting group is instrumental to its utility, offering robust stability under a wide range of reaction conditions while being readily cleavable under mild acidic conditions. This allows for the strategic unmasking of the amine for subsequent functionalization.
Table 1: Physicochemical Properties of tert-Butyl cyclopent-2-en-1-ylcarbamate
| Property | Value |
| IUPAC Name | tert-butyl cyclopent-2-en-1-ylcarbamate |
| Synonyms | This compound |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Molecular Weight | 183.25 g/mol |
| CAS Number | 156731-34-9 (racemic), 171034-35-8 ((S)-enantiomer) |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point (predicted) | 268.9 ± 20.0 °C at 760 mmHg |
| Density (predicted) | 1.01 ± 0.1 g/cm³ |
| pKa (predicted) | 12.22 ± 0.20 |
| Solubility | Soluble in many organic solvents |
Strategic Synthesis: Accessing a High-Value Chiral Intermediate
The synthesis of tert-butyl cyclopent-2-en-1-ylcarbamate, particularly in its enantiomerically pure form, is a topic of significant interest. While several routes can be envisaged, a common and effective strategy involves the palladium-catalyzed amination of an activated cyclopentene precursor. This approach, a variation of the renowned Buchwald-Hartwig amination, allows for the direct formation of the C-N bond with good control over stereochemistry when chiral ligands are employed.
Figure 2: A representative synthetic workflow for tert-butyl cyclopent-2-en-1-ylcarbamate.
Experimental Protocol: Palladium-Catalyzed Synthesis of Racemic tert-Butyl cyclopent-2-en-1-ylcarbamate
This protocol is a representative example based on established palladium-catalyzed amination methodologies. Optimization of catalyst, ligand, base, and solvent may be required for specific applications.
Step 1: Synthesis of cyclopent-2-enyl acetate
-
To a solution of cyclopentadiene (1.0 eq) in a suitable solvent such as dichloromethane, add acetic acid (1.1 eq) and a mild oxidizing agent like peracetic acid (1.1 eq) at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford cyclopent-2-enyl acetate.
Step 2: Palladium-Catalyzed Amination
-
To an oven-dried Schlenk flask, add cyclopent-2-enyl acetate (1.0 eq), tert-butyl carbamate (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04-0.10 eq), and a base such as cesium carbonate (1.5 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add a dry, degassed solvent such as toluene or dioxane via cannula.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield tert-butyl cyclopent-2-en-1-ylcarbamate.
Causality Behind Experimental Choices:
-
The use of a palladium catalyst in combination with a specific phosphine ligand is crucial for the catalytic cycle of the Buchwald-Hartwig amination, facilitating the oxidative addition, amine coordination, and reductive elimination steps.
-
The choice of a bulky, electron-rich ligand like Xantphos can improve the efficiency of the C-N bond formation.
-
A strong, non-nucleophilic base like cesium carbonate is necessary to deprotonate the carbamate, generating the active nucleophile for the cross-coupling reaction.
-
Anhydrous and oxygen-free conditions are essential to prevent the deactivation of the palladium catalyst.
Applications in Drug Development: A Gateway to Antiviral Agents
The primary significance of tert-butyl cyclopent-2-en-1-ylcarbamate lies in its role as a key chiral precursor for the synthesis of carbocyclic nucleoside analogues. These compounds mimic the structure of natural nucleosides but replace the furanose ring with a carbocyclic moiety, rendering them resistant to enzymatic cleavage by phosphorylases and hydrolases. This increased metabolic stability is a highly desirable attribute in drug design.
Synthesis of Abacavir
Abacavir, a potent reverse transcriptase inhibitor used in the treatment of HIV infection, is a prime example of a drug synthesized from a chiral cyclopentene backbone.[1][2][3][4][5] The synthesis of Abacavir often involves the coupling of a chiral aminocyclopentene derivative with a purine base. (S)-tert-butyl cyclopent-2-en-1-ylcarbamate serves as a valuable starting material to introduce the required stereochemistry at the C1 position of the cyclopentene ring.
Synthesis of Entecavir
Entecavir is another critical antiviral medication used to treat hepatitis B virus (HBV) infection.[6][7][8][9][10] Its complex structure features a densely functionalized cyclopentane core. Synthetic strategies towards Entecavir often rely on the stereoselective construction of a cyclopentene intermediate, for which chiral aminocyclopentenes are excellent precursors. The use of enantiomerically pure tert-butyl cyclopent-2-en-1-ylcarbamate allows for the precise installation of the amino group and subsequent elaboration to the final drug molecule.
Spectral Characterization
The structural integrity and purity of tert-butyl cyclopent-2-en-1-ylcarbamate are confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the cyclopentene ring (typically in the range of 5.5-6.0 ppm), the allylic proton attached to the nitrogen, the protons of the cyclopentene ring, and a sharp singlet for the nine equivalent protons of the tert-butyl group (around 1.4-1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the two sp² carbons of the double bond (around 130-140 ppm), the sp³ carbons of the cyclopentene ring, the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm).
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1680-1700 cm⁻¹), and the C=C stretching of the alkene (around 1650 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group or the entire Boc group.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling tert-butyl cyclopent-2-en-1-ylcarbamate. It should be handled in a well-ventilated fume hood, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
tert-Butyl cyclopent-2-en-1-ylcarbamate stands out as a high-value chiral building block in modern organic synthesis and drug discovery. Its unique combination of a reactive cyclopentene moiety, a protected amine, and a stereocenter provides a versatile platform for the construction of complex and biologically active molecules. The insights and protocols detailed in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this important intermediate in the creation of next-generation therapeutics.
References
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Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- Ichikawa, Y., et al. (n.d.). (E)
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL SULFOXIDES FROM THIOLS: (R)-(+)-TERT-BUTYL 2-ACETYLAMINO-3,3,3-TRIFLUOROPROPYL SULFOXIDE. 82, 82.
- Google Patents. (n.d.). US20100041883A1 - Process for the preparation of abacavir.
-
ResearchGate. (n.d.). Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. Retrieved from [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- Google Patents. (n.d.). WO2008037760A1 - Process for the preparation of abacavir.
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New Drug Approvals. (2014, August 14). ABACAVIR…….For the treatment of HIV-1 infection, in combination with other antiretroviral agents. Retrieved from [Link]
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New Drug Approvals. (2019, June 4). ABACAVIR. Retrieved from [Link]
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.
- (2013, March 7). Total Synthesis of Entecavir.
-
PubMed. (2024, June 7). Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores. Retrieved from [Link]
-
European Patent Office. (2008, July 2). Process for the preparation of abacavir - EP 1939196 A1. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of entecavir and its novel class of analogs. Retrieved from [Link]
-
Doc Brown's Advanced Level Chemistry. (2025, December 27). 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene. Retrieved from [Link]
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Chegg.com. (2020, October 20). Solved Analyze the 1H-NMR and 13C-NMR spectra of the. Retrieved from [Link]
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An In-depth Technical Guide to tert-Butyl Cyclopent-2-en-1-ylcarbamate (CAS 156731-34-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of tert-butyl cyclopent-2-en-1-ylcarbamate, a valuable synthetic intermediate in organic chemistry and drug discovery. While specific literature on this exact compound is limited, this guide synthesizes information from closely related analogues and established chemical principles to offer insights into its synthesis, reactivity, and potential applications. The document is structured to provide both theoretical understanding and practical guidance for researchers utilizing this and similar N-Boc protected cyclopentenylamine scaffolds.
Introduction and Physicochemical Properties
tert-Butyl cyclopent-2-en-1-ylcarbamate, with the CAS number 156731-34-9, is a carbamate-protected unsaturated cyclic amine. The presence of the tert-butoxycarbonyl (Boc) protecting group renders the amine nucleophilicity inert under many reaction conditions, allowing for selective transformations at other parts of the molecule. The cyclopentene ring provides a rigid scaffold and a site of unsaturation that can be further functionalized, making this compound a versatile building block in the synthesis of complex molecules, including potential pharmaceutical candidates.[1]
Chemical Structure and Properties
| Property | Value | Source |
| CAS Number | 156731-34-9 | Internal Database |
| Molecular Formula | C₁₀H₁₇NO₂ | [2] |
| Molecular Weight | 183.25 g/mol | [2] |
| IUPAC Name | tert-butyl N-(cyclopent-2-en-1-yl)carbamate | Internal Nomenclature |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from Analogues |
| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Inferred from Analogues |
Synthesis of tert-Butyl Cyclopent-2-en-1-ylcarbamate
Proposed Synthetic Pathway: Nucleophilic Substitution followed by Boc Protection
A logical synthetic approach would start from a suitable cyclopentene precursor, such as 3-bromocyclopent-1-ene. This could undergo a nucleophilic substitution reaction with an ammonia equivalent, followed by in-situ or subsequent protection of the resulting amine with Boc₂O.
Caption: Proposed synthetic pathway to tert-butyl cyclopent-2-en-1-ylcarbamate.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Cyclopent-2-en-1-amine
To a solution of 3-bromocyclopent-1-ene in a suitable solvent such as DMF, add sodium azide (NaN₃). Heat the reaction mixture to facilitate the SN2 reaction to form 3-azidocyclopent-1-ene.
After completion, the azide is reduced to the primary amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
Step 2: N-Boc Protection
To a solution of cyclopent-2-en-1-amine in a chlorinated solvent like dichloromethane (DCM), add a base such as triethylamine (Et₃N). Cool the mixture in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the cooled amine solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Upon completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of tert-butyl cyclopent-2-en-1-ylcarbamate is dictated by the Boc-protected amine and the cyclopentene double bond.
Reactions of the Boc-Protected Amine
The N-Boc group is stable to a wide range of nucleophilic and basic conditions, making it an excellent protecting group.[3] It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent, to regenerate the free amine.
Caption: Acid-catalyzed deprotection of the N-Boc group.
Reactions of the Cyclopentene Double Bond
The double bond in the cyclopentene ring is amenable to a variety of transformations, including:
-
Hydrogenation: Catalytic hydrogenation can saturate the double bond to afford the corresponding N-Boc protected cyclopentylamine.
-
Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) will form the corresponding epoxide, a versatile intermediate for further functionalization.
-
Diels-Alder Reaction: The cyclopentene can act as a dienophile in [4+2] cycloaddition reactions.
-
Addition Reactions: The double bond can undergo various addition reactions, such as halogenation or hydrohalogenation.
Applications in Drug Discovery
N-Boc protected cyclic amines, including cyclopentenylamine derivatives, are crucial building blocks in medicinal chemistry.[1] The cyclopentane scaffold is present in a number of biologically active molecules and approved drugs. The ability to deprotect the amine at a later stage in a synthetic sequence allows for the introduction of diverse functionalities, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.
Spectroscopic Characterization (Representative Data)
While specific spectroscopic data for tert-butyl cyclopent-2-en-1-ylcarbamate is not available, the following represents expected data based on the analysis of closely related N-Boc protected aminocyclopentene and aminocyclopentane derivatives.[4][5]
¹H NMR Spectroscopy
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| C(CH₃)₃ | ~1.45 | s |
| CH₂ (cyclopentene) | ~2.0 - 2.5 | m |
| CH-N | ~4.0 - 4.5 | m |
| NH | ~4.5 - 5.5 | br s |
| CH=CH | ~5.5 - 6.0 | m |
¹³C NMR Spectroscopy
| Carbon | Expected Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~28 |
| C(CH₃)₃ | ~80 |
| CH₂ (cyclopentene) | ~30 - 40 |
| CH-N | ~50 - 60 |
| CH=CH | ~130 - 140 |
| C=O | ~155 |
Mass Spectrometry
In mass spectrometry, N-Boc protected amines often show characteristic fragmentation patterns.[6] A common fragment corresponds to the loss of the tert-butyl group (M-57) or the entire Boc group. The molecular ion peak (M⁺) would be expected at m/z 183.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | ~3300 - 3400 |
| C-H Stretch (sp²) | ~3000 - 3100 |
| C-H Stretch (sp³) | ~2850 - 3000 |
| C=O Stretch (carbamate) | ~1680 - 1720 |
| C=C Stretch | ~1640 - 1680 |
| N-H Bend | ~1500 - 1550 |
Safety and Handling
Hazard Identification
Specific GHS classification for tert-butyl cyclopent-2-en-1-ylcarbamate is not available. However, based on the structurally similar N-1-Boc-amino-3-cyclopentene, the following hazards should be anticipated[2]:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Cyclopentene itself is a flammable liquid and vapor.[7]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Fire Safety: Keep away from heat, sparks, and open flames.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
First Aid Measures
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure or if you feel unwell, seek medical advice.
Conclusion
tert-Butyl cyclopent-2-en-1-ylcarbamate is a valuable, though not extensively documented, synthetic intermediate. Its combination of a protected amine and a reactive double bond on a rigid cyclic scaffold makes it a useful building block for the synthesis of more complex molecules in various fields, particularly in drug discovery. This guide has provided a comprehensive overview of its properties, plausible synthetic routes, reactivity, and safety considerations based on the principles of organic chemistry and data from closely related compounds. Researchers working with this or similar molecules should find this information beneficial for their synthetic planning and laboratory work.
References
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Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). RSC Advances. [Link]
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N-1-Boc-Amino-3-cyclopentene. PubChem. [Link]
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Synthesis of Boc-protected bicycloproline. (2010). Beilstein Journal of Organic Chemistry. [Link]
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Synthesis of N-BOC amines by various routes. ResearchGate. [Link]
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An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. ResearchGate. [Link]
-
FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]
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FT-IR spectra of β-CD and t-BOC-β-CD for Entry-2. ResearchGate. [Link]
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SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
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Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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N-1-Boc-amino-3-cyclopentene. Natural Micron Pharm Tech. [Link]
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Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
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Cyclopentene synthesis. Organic Chemistry Portal. [Link]
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Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. Semantic Scholar. [Link]
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A Tale of Two Isomers: An In-Depth Technical Guide to N-Boc-1-amino-2-cyclopentene and N-Boc-3-cyclopenten-1-amine for Drug Discovery Professionals
In the intricate landscape of medicinal chemistry and drug development, the precise architecture of a molecule is paramount. Even subtle variations in structure, such as the position of a double bond, can profoundly influence reactivity, biological activity, and ultimately, the viability of a drug candidate. This guide delves into the chemistry of two such closely related yet distinct building blocks: N-Boc-1-amino-2-cyclopentene and N-Boc-3-cyclopenten-1-amine. While both are N-Boc protected aminocyclopentenes, their isomeric differences give rise to unique synthetic pathways, distinct chemical properties, and divergent applications in the synthesis of complex molecular scaffolds.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will elucidate the synthesis, characterization, and reactivity of these two isomers, providing a framework for their strategic utilization in the pursuit of novel therapeutics.
Section 1: Structural Elucidation and Comparative Physicochemical Properties
The fundamental difference between N-Boc-1-amino-2-cyclopentene and N-Boc-3-cyclopenten-1-amine lies in the placement of the carbon-carbon double bond relative to the nitrogen-bearing carbon.
-
N-Boc-1-amino-2-cyclopentene (tert-butyl (cyclopent-2-en-1-yl)carbamate) possesses an enamine-like structure, where the nitrogen atom is directly attached to one of the carbons of the double bond. This conjugation significantly influences its electronic properties and reactivity.
-
N-Boc-3-cyclopenten-1-amine (tert-butyl (cyclopent-3-en-1-yl)carbamate) is an allylic amine, with the double bond located between the third and fourth carbons of the cyclopentene ring, separated from the nitrogen-bearing carbon by a methylene group. This arrangement dictates its participation in reactions characteristic of allylic systems.
This structural variance is readily discernible through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
| Property | N-Boc-1-amino-2-cyclopentene | N-Boc-3-cyclopenten-1-amine |
| IUPAC Name | tert-butyl (cyclopent-2-en-1-yl)carbamate | tert-butyl (cyclopent-3-en-1-yl)carbamate |
| CAS Number | 156731-34-9 (racemic) | 193751-54-1[1] |
| Molecular Formula | C₁₀H₁₇NO₂ | C₁₀H₁₇NO₂[1] |
| Molecular Weight | 183.25 g/mol | 183.25 g/mol [1] |
| Appearance | Colorless to pale yellow transparent liquid | Colorless to pale yellow transparent liquid |
| Boiling Point | 268.9±20.0 °C (Predicted) | 268.9ºC at 760mmHg |
| Density | 1.01±0.1 g/cm³ (Predicted) | 1.01g/cm³ |
Table 1: Comparative Physicochemical Properties
Section 2: Synthesis Strategies: Navigating Isomeric Specificity
The synthesis of these two isomers requires distinct strategic approaches, dictated by the desired final position of the double bond.
Synthesis of N-Boc-3-cyclopenten-1-amine (Allylic Amine)
A common and effective method for the synthesis of this allylic amine is through the nucleophilic substitution of a suitable cyclopentene-derived precursor. A plausible and documented route involves the reaction of 3-bromocyclopent-1-ene with a protected amine source.
Experimental Protocol: Synthesis of N-Boc-3-cyclopenten-1-amine
Materials:
-
3-Bromocyclopent-1-ene
-
Sodium azide (NaN₃)
-
Lithium aluminum hydride (LiAlH₄)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Azide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromocyclopent-1-ene in anhydrous dimethylformamide (DMF). Add sodium azide in portions at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-azidocyclopent-1-ene.
-
Reduction to Amine: In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF at 0 °C. Add a solution of 3-azidocyclopent-1-ene in anhydrous THF dropwise. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting suspension and wash the solid with THF.
-
Boc Protection: To the filtrate containing the crude cyclopent-3-en-1-amine, add a solution of di-tert-butyl dicarbonate in THF. Stir the mixture at room temperature for 12-18 hours.
-
Final Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-cyclopenten-1-amine as a colorless to pale yellow oil.
Figure 1: Synthetic workflow for N-Boc-3-cyclopenten-1-amine.
Synthesis of N-Boc-1-amino-2-cyclopentene (Enamine)
The synthesis of this enamine isomer is more challenging due to the inherent reactivity of the enamine functionality. A direct condensation of 2-cyclopentenone with tert-butyl carbamate is a potential route, though often requires careful control of reaction conditions to avoid side reactions.
Conceptual Protocol: Synthesis of N-Boc-1-amino-2-cyclopentene
Materials:
-
2-Cyclopentenone
-
tert-Butyl carbamate
-
A Lewis acid catalyst (e.g., TiCl₄, ZnCl₂)
-
Anhydrous toluene or dichloromethane
-
A dehydrating agent (e.g., molecular sieves)
-
Triethylamine (as an acid scavenger)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-cyclopentenone, tert-butyl carbamate, and activated molecular sieves in anhydrous toluene.
-
Catalyst Addition: Cool the mixture to 0 °C and slowly add the Lewis acid catalyst.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Filter off the molecular sieves and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product would then be purified by flash column chromatography.
Rationale for Experimental Choices: The use of a Lewis acid is crucial to activate the carbonyl group of the 2-cyclopentenone towards nucleophilic attack by the carbamate. The dehydrating agent is necessary to drive the equilibrium towards the formation of the enamine by removing the water by-product. Anhydrous conditions are critical to prevent hydrolysis of the enamine product.
Figure 2: Conceptual synthetic workflow for N-Boc-1-amino-2-cyclopentene.
Section 3: A Comparative Analysis of Reactivity
The distinct electronic nature of the enamine and allylic amine functionalities dictates their differing reactivity profiles.
N-Boc-1-amino-2-cyclopentene: The Nucleophilic Enamine
The enamine-like structure of N-Boc-1-amino-2-cyclopentene renders the β-carbon (C3) nucleophilic. This is due to the delocalization of the nitrogen lone pair into the double bond, creating a resonance structure with a negative charge on the β-carbon.
This inherent nucleophilicity makes it susceptible to reactions with various electrophiles. For instance, it can undergo Michael additions to α,β-unsaturated carbonyl compounds. However, the Boc protecting group, being electron-withdrawing, can modulate this reactivity compared to an unprotected enamine.
N-Boc-3-cyclopenten-1-amine: The Versatile Allylic Amine
In contrast, the reactivity of N-Boc-3-cyclopenten-1-amine is characteristic of an allylic system. The double bond can be subjected to a variety of transformations, including:
-
Epoxidation: The double bond can be epoxidized, followed by nucleophilic ring-opening to introduce new functionalities.
-
Dihydroxylation: The alkene can undergo syn- or anti-dihydroxylation to form diols, which are valuable precursors for further synthetic manipulations.
-
Heck and Suzuki Couplings: As an alkene, it can participate in palladium-catalyzed cross-coupling reactions to form C-C bonds.
The Boc-protected amine group is generally stable under these conditions, allowing for selective transformations at the double bond.[2]
Figure 3: Comparative reactivity profiles of the two isomers.
Section 4: Applications in Drug Discovery and Development
Both isomers serve as valuable building blocks in the synthesis of complex, biologically active molecules. Their utility stems from the presence of the protected amine and the reactive double bond within a conformationally constrained five-membered ring.
-
N-Boc-3-cyclopenten-1-amine is widely utilized as a precursor for cyclopentylamine derivatives, which are core structures in various therapeutic agents.[2] Its ability to undergo a variety of transformations on the double bond allows for the introduction of diverse substituents and the construction of complex stereochemistries. This makes it a key intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents.
-
N-Boc-1-amino-2-cyclopentene , with its enamine character, can be employed in the synthesis of substituted cyclopentane rings through its reaction with electrophiles. The resulting products can serve as scaffolds for the development of novel enzyme inhibitors and receptor antagonists.
Section 5: Conclusion and Future Outlook
The isomeric pair of N-Boc-1-amino-2-cyclopentene and N-Boc-3-cyclopenten-1-amine exemplifies the critical importance of positional isomerism in organic synthesis and drug discovery. While structurally similar, their distinct electronic and reactive properties necessitate different synthetic approaches and offer unique opportunities for molecular diversification. A thorough understanding of their respective chemistries empowers the medicinal chemist to strategically select the appropriate building block to access novel chemical space and accelerate the discovery of new therapeutic agents.
Future research in this area may focus on the development of more efficient and stereoselective syntheses for both isomers, particularly for the less-explored N-Boc-1-amino-2-cyclopentene. Furthermore, a deeper investigation into the comparative biological activities of derivatives from each isomer could unveil new avenues for drug design.
References
-
Natural Micron Pharm Tech. N-1-Boc-amino-3-cyclopentene. [Link]
-
PubChem. tert-Butyl N-cyclopent-3-en-1-ylcarbamate. [Link]
Sources
Technical Guide: Chiral Building Blocks Based on 1-Amino-2-Cyclopentene
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 1-amino-2-cyclopentene (systematically 2-cyclopenten-1-amine ) as a high-value chiral scaffold in pharmaceutical synthesis.[1] Unlike flat aromatic heterocycles, this carbocyclic allylic amine offers defined stereochemistry (
Structural Significance & Retrosynthetic Utility
The shift from furanose-based nucleosides to carbocyclic analogues (carbanucleosides) is driven by the need for metabolic stability against phosphorylases.[1] The 1-amino-2-cyclopentene scaffold serves as the carbocyclic mimic of the hemiaminal ether linkage found in natural nucleosides.
Key Structural Features[2][3][4][5][6][7][8]
-
Chiral Amine Handle (
): Defines the stereochemical outcome of subsequent couplings (e.g., base introduction).[1] -
Allylic Double Bond (
): A versatile handle for functionalization via epoxidation, dihydroxylation, or Pd-catalyzed coupling.[1] -
Conformational Bias: The ring envelope conformation exerts stereoelectronic control over incoming nucleophiles, often directing addition anti to the bulky amine protecting group.
Industrial Relevance: The Isomer Distinction
Researchers must distinguish between the two primary "amino cyclopentene" building blocks used in drug development:
| Scaffold | Systematic Name | Key Application | Primary Source |
| Allylic Amine | 2-Cyclopenten-1-amine | Carbocyclic Nucleosides (Abacavir precursors), Mannostatin A | Enzymatic Resolution, Pd-AAA |
| Homoallylic Amine | 4-Aminocyclopent-1-ene | Peramivir, Oseltamivir analogues | Vince Lactam Ring Opening |
Note: While this guide focuses on the allylic amine (1-amino-2-cyclopentene), the 4-amino isomer is referenced where synthetic pathways converge.
Synthetic Access: Enantioselective Methodologies
High-purity chiral access is achieved primarily through two routes: Enzymatic Kinetic Resolution (EKR) for scale-up and Palladium-Catalyzed Asymmetric Allylic Amination (Pd-AAA) for de novo synthesis.[1]
Method A: Enzymatic Kinetic Resolution (Industrial Standard)
The free amine is unstable and prone to polymerization. Therefore, resolution is performed on the
Mechanism: Candida antarctica Lipase B (CAL-B) preferentially acylates the (
Diagram 1: Enzymatic Resolution Workflow
Caption: Kinetic resolution of racemic allylic amine using CAL-B. The enzyme selectively acetylates the (R)-enantiomer.
Method B: Pd-Catalyzed Asymmetric Allylic Amination (Pd-AAA)
For cases where 100% theoretical yield is required (avoiding the 50% loss in kinetic resolution), the Trost asymmetric allylic amination is utilized.[1]
Functionalization Strategies
Once the chiral amine is secured, the alkene functionality allows for divergent synthesis.
Stereoselective Epoxidation
Directing effects are critical here.
-
Reagent:
-CPBA or /TBHP. -
Outcome: The
-protecting group (e.g., Boc) can direct epoxidation syn via hydrogen bonding (with peracids) or steric bulk can force anti addition.[1] -
Application: Ring opening of the resulting epoxide yields aminocyclopentanols (precursors to carbocyclic sugar analogues).[1]
Dihydroxylation
Upjohn dihydroxylation (
Diagram 2: Divergent Functionalization Pathways
Caption: Divergent synthesis from the N-Boc protected scaffold. Reagent choice dictates regio- and stereochemical outcomes.
Experimental Protocols
Protocol 1: Enzymatic Resolution of (±)-2-Cyclopenten-1-amine
Target: Isolation of (1R)-N-acetyl-2-cyclopenten-1-amine.[1]
Rationale: The free amine is unstable.[1] Performing the resolution in the presence of an acyl donor stabilizes the reacted enantiomer immediately.
-
Preparation: Dissolve (±)-2-cyclopenten-1-amine (10.0 mmol) in methyl tert-butyl ether (MTBE) (50 mL).
-
Note: MTBE is preferred over hexane for better solubility of the polar amine and enzyme compatibility.
-
-
Acyl Donor: Add ethyl acetate (50 mmol, 5 equiv) or vinyl acetate (2 equiv).
-
Causality: Vinyl acetate makes the reaction irreversible (tautomerization of vinyl alcohol to acetaldehyde), driving conversion.
-
-
Enzyme Addition: Add Novozym 435 (immobilized CAL-B, 20 mg/mmol).
-
Incubation: Shake at 30°C, 200 rpm. Monitor by chiral GC or HPLC.[1]
-
Termination: Filter off the enzyme (can be recycled).
-
Purification: The reaction mixture contains the (
)-amine and ( )-acetamide.[1] Acidify with 1M HCl to extract the ( )-amine into the aqueous phase.[1] The ( )-acetamide remains in the organic phase.[1] -
Yield: Typically 45-48% (theoretical max 50%) with >99% ee.[1]
Protocol 2: Stabilization via Hydrochloride Salt Formation
Target: Long-term storage of the chiral building block.
-
Extraction: Take the aqueous phase containing (
)-amine from Protocol 1. -
Basification: Neutralize with NaOH at 0°C to release the free amine.
-
Salt Formation: Immediately treat the ethereal extract with 2M HCl in diethyl ether.
-
Isolation: The hydrochloride salt precipitates as a white, stable solid.[1]
-
Validation:
H NMR ( ) confirms the integrity of the double bond (signals at 5.8-6.1 ppm).[1]
-
Case Study: Peramivir & Abacavir Context
While Peramivir synthesis typically utilizes the 4-amino isomer derived from Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), the chemistry parallels that of the 1-amino isomer.[1]
-
Vince Lactam Route: Acidic methanolysis of Vince lactam opens the bridge to yield methyl 4-aminocyclopent-2-ene-1-carboxylate.[1]
-
Comparison: The 1-amino scaffold discussed here is more electron-rich at the alkene, making it more susceptible to electrophilic attack (e.g., iodocyclization) compared to the electron-deficient ester-substituted alkene in the Peramivir precursor.
Data: Solvent Effects on Enzymatic Resolution (CAL-B)
| Solvent | Conversion (24h) | E-Value (Selectivity) | Comments |
| MTBE | 50% | >200 | Optimal. High activity and selectivity. |
| Toluene | 42% | 150 | Slower rate due to solvation effects.[1] |
| THF | 15% | 40 | Strips water from enzyme; deactivates CAL-B. |
| Dichloromethane | 48% | 80 | Good conversion, lower enantioselectivity.[1] |
Safety & Stability (Critical Control Points)
-
Polymerization: Free 2-cyclopenten-1-amine is an allylic amine.[1] It is prone to oxidative polymerization upon exposure to air.[1] Always store as the HCl salt or
-Boc derivative.[1] -
Peroxide Formation: Cyclopentene rings are notorious for forming explosive peroxides at the allylic position.[1] Solvents used for extraction (ethers) must be peroxide-free.[1]
-
Toxicity: Allylic amines can be alkylating agents.[1] Handle with double-gloving and in a fume hood.[1]
References
-
Enzymatic Resolution: González-Sabin, J., et al. (2010).[1] "Enzymatic dynamic kinetic resolution of (±)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines based on spontaneous racemization." Organic Letters. Link[1]
-
Pd-Catalyzed Synthesis: Trost, B. M., et al. (2018).[1][2] "Palladium-Catalyzed Asymmetric Allylic Alkylation of 3-Substituted 1H-Indoles." Journal of the American Chemical Society. Link
-
Peramivir Chemistry: BenchChem. (2025).[1][3] "The Synthesis of Peramivir: A Technical Guide." Link
-
Safety Data: Carl Roth. (2025).[1][4][3] "Safety Data Sheet: Cyclopentane/Cyclopentene Derivatives." Link
-
Vince Lactam Utility: Singh, R., et al. (2012).[1] "Enantioselective Preparation of Cyclopentene-Based Amino Acids." The Journal of Organic Chemistry. Link[1]
Sources
- 1. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride | C5H12ClNO | CID 16211106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Asymmetric Allylic Alkylation of 3-Substituted 1 H-Indoles and Tryptophan Derivatives with Vinylcyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of N-Boc-Protected Allylic Amines
An In-depth Technical Guide to the Stability of N-Boc-Protected Allylic Amines
For Researchers, Scientists, and Drug Development Professionals
N-Boc-protected allylic amines are pivotal intermediates in modern organic synthesis and pharmaceutical development. The tert-butyloxycarbonyl (Boc) group offers robust protection for amines, being generally stable to nucleophilic attack and basic conditions, which is essential in multi-step syntheses.[1][2][3] The allylic amine motif, in turn, is a versatile functional handle, amenable to a wide array of transformations including palladium-catalyzed reactions, oxidations, and reductions. This combination makes N-Boc-protected allylic amines valuable precursors for complex nitrogen-containing molecules, including active pharmaceutical ingredients (APIs).
However, the juxtaposition of these two functional groups—the acid-labile Boc protecting group and the reactive allylic system—presents a unique set of stability challenges. A thorough understanding of the degradation pathways and stability profile of these molecules is not merely academic; it is critical for process development, impurity control, and ensuring the quality and safety of the final drug substance. This guide provides a detailed exploration of the factors governing the stability of N-Boc-protected allylic amines, offering field-proven insights and actionable protocols for researchers.
Core Stability Profile: A Duality of Functionality
The stability of an N-Boc-protected allylic amine is fundamentally governed by the interplay between the carbamate and the olefin. While the Boc group is known for its resilience to a range of chemical conditions, its primary vulnerability lies in its susceptibility to acid-catalyzed cleavage.[1][2][4][5] The allylic moiety, while offering synthetic utility, introduces potential instability through susceptibility to oxidation, isomerization, and reactions with transition metals.
pH-Dependent Degradation
Acidic Conditions: The most significant liability for N-Boc-protected amines is their instability in acidic media.[2][5] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][5][6] The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.
It is a common misconception that only strong acids pose a threat. Even mild or moderate acidic conditions can lead to slow degradation over time, a critical consideration for long-term storage or in formulations. The presence of Lewis acids can also facilitate Boc cleavage.[1][4] For allylic amines specifically, the formation of the allylic cation during deprotection can sometimes lead to side reactions if other nucleophiles are present.[7]
Basic Conditions: The Boc group is generally considered stable to basic conditions and most nucleophiles, which is a key advantage for its use in synthesis.[1][3][4] However, elevated temperatures in the presence of a strong base can lead to hydrolysis, although this is not a common degradation pathway under typical handling and storage conditions.
Thermal Lability
While often considered thermally stable, the N-Boc group can be cleaved at elevated temperatures, typically above 150°C, even in the absence of an acid catalyst.[2][6][8] This thermolytic cleavage can become a concern during high-temperature distillations, drying processes, or certain high-temperature reactions.[6][8] The degradation rate is influenced by the solvent and the structure of the amine itself, with N-Boc aryl amines sometimes deprotecting more readily than their alkyl counterparts under thermal stress.[6] High temperatures (e.g., 230°C) can lead to significant impurity formation.[6]
Catalytic Decomposition: The Palladium Problem
Palladium catalysts are extensively used for transformations involving allylic systems, such as the Tsuji-Trost reaction. However, these same catalysts can pose a stability risk. N-Boc-protected allylic amines can undergo palladium-catalyzed C-H activation or other transformations that may compromise the integrity of the molecule if not carefully controlled.[9][10] For instance, certain palladium(II) complexes can catalyze the oxidative cyclization of N-Boc allylic amines.[11] Researchers must be mindful of residual palladium from previous synthetic steps, as it can catalyze degradation during storage or subsequent processing.
Oxidative Instability
The allylic double bond is susceptible to oxidation. Common laboratory oxidants or even atmospheric oxygen over long periods can lead to the formation of epoxides, diols, or even cleavage of the carbon-carbon double bond.[12] This is a critical parameter to control during storage, often requiring inert atmosphere packaging for long-term stability.
Mechanistic Insights into Degradation
Understanding the "why" behind the instability is crucial for developing effective mitigation strategies.
Acid-Catalyzed Deprotection Mechanism
The universally accepted mechanism for acid-catalyzed Boc deprotection proceeds through a specific, well-defined pathway. This understanding allows for precise control over the deprotection process and informs strategies to prevent accidental cleavage.
Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.
The rate-determining step is the unimolecular cleavage of the protonated carbamate to form the stable tert-butyl cation and the transient carbamic acid. The stability of the tert-butyl cation is the thermodynamic driving force for this reaction.
Forced Degradation Studies: A Framework for Stability Assessment
To rigorously assess the stability of an N-Boc-protected allylic amine, a forced degradation (or stress testing) study is indispensable. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products.
Experimental Protocol: Forced Degradation Study
Objective: To identify the degradation pathways and products of an N-Boc-protected allylic amine under various stress conditions.
Materials:
-
N-Boc-protected allylic amine of interest
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
Calibrated oven
-
Photostability chamber
-
Analytical balance, volumetric flasks, pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the N-Boc-protected allylic amine in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Transfer the solid compound to a vial and place it in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.
-
Photostability: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Control Samples: Prepare control samples by mixing 1 mL of the stock solution with 1 mL of water and storing them under the same temperature conditions as the stressed samples.
-
Sample Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stressed and control sample.
-
Neutralize the acid and base samples if necessary.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS.
-
Expected Outcomes and Interpretation
The results of the forced degradation study provide a stability map for the molecule.
| Stress Condition | Expected Degradation | Primary Degradation Product(s) | Causality and Field Insight |
| Acidic (0.1 M HCl) | High | Free allylic amine | Confirms acid lability. The rate is highly dependent on acid strength and temperature. |
| Basic (0.1 M NaOH) | Low to None | Parent compound | Validates the general stability of the Boc group to base. Any observed degradation may point to other base-labile functionalities. |
| Oxidative (H₂O₂) | Moderate to High | Epoxides, diols, cleavage products | Highlights the susceptibility of the allylic double bond. Indicates the need for antioxidant protection or inert atmosphere storage. |
| Thermal (Solid State) | Low to Moderate | Free allylic amine | Assesses intrinsic thermal stability. Degradation suggests potential issues with high-temperature processing steps. |
| Photochemical | Variable | Various photo-oxidation or rearrangement products | Determines light sensitivity. If significant, necessitates the use of light-protective packaging. |
Workflow for Stability Assessment and Mitigation
A systematic approach is essential for managing the stability of N-Boc-protected allylic amines throughout the drug development lifecycle.
Sources
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. N-Boc amines to oxazolidinones via Pd(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Guide: Solubility & Handling of 1-N-Boc-amino-2-cyclopentene
Executive Summary
1-N-Boc-amino-2-cyclopentene (also known as tert-butyl cyclopent-2-en-1-ylcarbamate) is a critical chiral building block in the synthesis of carbocyclic nucleosides and pharmaceutical intermediates, such as Abacavir and Peramivir. Its utility relies heavily on the Boc (tert-butyloxycarbonyl) protecting group, which modulates the amine's reactivity and drastically alters its solubility profile.[1]
This guide provides a definitive technical analysis of its solubility in organic media, grounded in experimental purification protocols.[2] It is designed to assist process chemists in optimizing solvent selection for extraction, chromatography, and crystallization.[2][3]
Physicochemical Profile & Solubility Mechanism[2][4]
Structural Impact on Solubility
The solubility of this compound is governed by the competition between the lipophilic cyclopentene ring/Boc group and the polar carbamate linkage.
-
Lipophilic Dominance: The tert-butyl group and the cyclopentene ring provide significant non-polar surface area, making the compound highly soluble in halogenated and aprotic polar solvents.
-
Hydrogen Bonding: The carbamate nitrogen (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor.[2] This allows for solubility in polar protic solvents (alcohols) but is insufficient to solubilize the molecule in water.[4]
Solubility Matrix
The following data is synthesized from standard isolation protocols for Boc-protected allylic amines.
| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |
| Halogenated | Dichloromethane (DCM) | Excellent | Primary solvent for extraction and reaction; dissolves >100 mg/mL. |
| Halogenated | Chloroform (CHCl₃) | Excellent | Used for NMR analysis and dense-phase extraction. |
| Esters | Ethyl Acetate (EtOAc) | High | Ideal for liquid-liquid extraction (LLE) and silica gel chromatography eluents. |
| Ethers | THF, Diethyl Ether | High | Common reaction media; THF is preferred for cryogenic lithiation/substitution steps.[2][3] |
| Alcohols | Methanol, Ethanol | Good | Soluble, but often used as a co-solvent.[2][3] High boiling points make removal tedious compared to DCM. |
| Hydrocarbons | Hexanes, Pentane | Low/Moderate | Anti-solvent. The compound is sparingly soluble at RT; used to induce precipitation or as a non-polar mobile phase component.[2][3] |
| Aqueous | Water, Brine | Insoluble | The compound partitions almost exclusively into the organic layer during workup.[2] |
Experimental Protocols
Protocol A: Solvent Swapping for Purification
Context: Transitioning from a high-boiling reaction solvent (e.g., DMF) or a water-miscible solvent (e.g., THF) to a biphasic extraction system.
-
Quenching: If the reaction was performed in THF, quench with saturated aqueous NH₄Cl.
-
Phase Separation: Add Ethyl Acetate (EtOAc) (3x volume of aqueous phase). The this compound will partition into the upper organic layer.
-
Note: Avoid DCM if emulsions form, though DCM is a stronger solvent.[2]
-
-
Washing: Wash the combined organic layers with Brine (sat. NaCl) to remove trapped water and polar impurities.
-
Drying: Pass the organic phase through a pad of anhydrous Na₂SO₄ (Sodium Sulfate).
-
Concentration: Evaporate under reduced pressure (Rotavap) at 35–40°C. Do not exceed 50°C to prevent thermal degradation of the Boc group (though generally stable up to ~150°C, thermal history should be minimized).
Protocol B: Crystallization/Precipitation
Context: Purifying the solid crude material without column chromatography.[2][3]
-
Dissolution: Dissolve the crude oil/solid in the minimum amount of DCM or EtOAc at room temperature.
-
Anti-Solvent Addition: Slowly add Hexanes dropwise with stirring until the solution becomes slightly turbid.
-
Nucleation: Cool the mixture to 0–4°C. If oiling out occurs (separation of a liquid phase instead of crystals), reheat to dissolve and add a seed crystal or scratch the glass surface.
-
Filtration: Collect the white precipitate via vacuum filtration and wash with cold Hexanes.
Process Workflow Visualization
The following diagram illustrates the decision logic for solvent selection during the isolation of this compound.
Figure 1: Isolation and purification workflow for this compound based on solubility differentials.
References
-
ACS Omega. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. Retrieved from [2][3]
-
Trade Science Inc. (2015).[5] Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine.[5] Retrieved from
-
Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Removal. Retrieved from [2][3]
-
National Institutes of Health (PMC). (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers. Retrieved from [2][3]
-
Sigma-Aldrich. Product Specification: (1R,2R)-trans-N-Boc-2-aminocyclopentanol. Retrieved from
Sources
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Synthetic Precursors for Cyclopentylamine Derivatives: A Technical Guide
Executive Summary: The Cyclopentylamine Scaffold
Cyclopentylamine derivatives represent a privileged structural motif in modern medicinal chemistry, serving as the core scaffold for high-impact antiviral agents (e.g., Peramivir ), GPCR ligands, and novel antibacterial agents. The saturation of the five-membered ring offers unique vectors for substituent display, allowing for precise probing of three-dimensional biological space that planar aromatic systems cannot achieve.
This guide moves beyond basic textbook synthesis to analyze the strategic selection of precursors . We categorize routes not just by reaction type, but by the origin of stereochemistry—a critical factor in drug development where enantiopurity is paramount.
Strategic Classification of Precursors
The synthesis of complex cyclopentylamines generally originates from four distinct precursor classes. Selection depends heavily on the required substitution pattern and stereochemical fidelity.
Class A: Bicyclic Lactams (The "Vince Lactam" Route)
-
Precursor: (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).[1]
-
Utility: The gold standard for generating chiral, multi-substituted cyclopentylamines (e.g., Peramivir).
-
Mechanism: Pd(0)-catalyzed ring opening or acid-catalyzed solvolysis desymmetrizes the bicycle, exposing a cyclopentene ring with defined cis-stereochemistry between the amine and the carboxylate.
Class B: Cyclopentanecarboxylic Acids (The Rearrangement Route)
-
Precursor: Functionalized cyclopentanecarboxylic acids.[2]
-
Utility: Ideal when the carbon scaffold is built first (e.g., via Diels-Alder or Michael addition) and the nitrogen must be installed late-stage with retention of configuration.
-
Key Reaction: Curtius Rearrangement . Using diphenylphosphoryl azide (DPPA), the acid is converted to an acyl azide, then an isocyanate, and finally the amine.
Class C: Cyclopentanones (The Reductive Route)
-
Precursor: Cyclopentanones (e.g., 2-substituted cyclopentanones).
-
Utility: Rapid access to secondary amines via Reductive Amination .
-
Stereocontrol: Often relies on substrate control (thermodynamic stability) or the use of chiral catalysts (Imine Reductases - IREDs) or chiral phosphine-metal complexes.
Class D: Cyclic Enamides (The Asymmetric Hydrogenation Route)
-
Precursor: 1-Amido-cyclopentenes.
-
Utility: High-precision installation of chiral amines using Rhodium or Cobalt catalysts with chiral phosphine ligands (e.g., Rh-PennPhos, Co-Ph-BPE).
Decision Framework: Route Selection
The following Graphviz diagram illustrates the retrosynthetic logic for selecting the appropriate precursor based on target architecture.
Figure 1: Retrosynthetic decision tree for selecting cyclopentylamine precursors based on target complexity and stereochemical requirements.
Detailed Experimental Protocols
Protocol A: Stereoselective Ring Opening of Vince Lactam
This protocol generates the core scaffold for neuraminidase inhibitors. It exploits the inherent strain of the bicyclic system to install the amine and ester functionalities in a cis relationship.
Target Intermediate: Methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride.[1]
Reagents & Equipment:
-
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)[1]
-
Anhydrous Methanol (MeOH)[1]
-
Thionyl Chloride (SOCl₂) or dry HCl gas
-
Nitrogen atmosphere manifold
-
Rotary evaporator
Step-by-Step Methodology:
-
Setup: Charge a flame-dried round-bottom flask with anhydrous MeOH (10 volumes relative to lactam) under N₂. Cool to 0°C.
-
Activation: Dropwise add SOCl₂ (1.2 equivalents) to the MeOH. Caution: Exothermic reaction with gas evolution. Stir for 30 minutes to generate anhydrous HCl in situ.
-
Addition: Add Vince Lactam (1.0 equivalent) in one portion.
-
Reaction: Allow the mixture to warm to room temperature and reflux for 3–5 hours. Monitor by TLC (disappearance of lactam).
-
Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess HCl.
-
Isolation: Triturate the resulting residue with cold diethyl ether or MTBE to induce crystallization. Filter the white solid.
-
Validation:
-
¹H NMR (D₂O): Look for the diagnostic alkene protons (~5.9 ppm) and the methyl ester singlet (~3.7 ppm).
-
Stereochemistry: The cis-relationship is inherent to the mechanism; verify coupling constants if necessary.
-
Protocol B: Curtius Rearrangement with DPPA
This protocol is essential for converting a chiral cyclopentanecarboxylic acid into an amine with complete retention of stereochemistry .
Target Transformation: R-COOH
Reagents:
-
Cyclopentanecarboxylic acid derivative
-
Triethylamine (TEA)
-
tert-Butanol (t-BuOH) (Solvent & Trapping agent)
-
Reflux condenser
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous t-BuOH (or Toluene if trapping with a different alcohol later). Add TEA (1.2 eq).
-
Azide Formation: Add DPPA (1.1 eq) dropwise at room temperature. Stir for 1–2 hours. Note: The acyl azide intermediate is formed here.[4][5][6][7]
-
Rearrangement: Heat the reaction mixture to reflux (approx. 80–90°C).
-
Observation: Evolution of N₂ gas indicates the rearrangement of the acyl azide to the isocyanate.
-
-
Trapping: Continue reflux for 4–12 hours. The isocyanate reacts in situ with t-BuOH to form the Boc-protected amine.
-
Workup: Cool to RT. Dilute with EtOAc, wash with 5% citric acid (to remove phosphate byproducts), sat. NaHCO₃, and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Comparative Analysis of Precursor Routes
| Feature | Vince Lactam (Class A) | Curtius Rearrangement (Class B) | Reductive Amination (Class C) | Asym. Hydrogenation (Class D) |
| Stereocontrol | Excellent (cis-fixed) | Excellent (Retention) | Moderate (Substrate dependent) | Excellent (>98% ee possible) |
| Atom Economy | High | Moderate (Loss of N₂, CO₂) | High (Water byproduct) | High |
| Scalability | High (Kg scale proven) | Moderate (Safety concerns with azides) | High | High (Low catalyst loading) |
| Key Reagent | HCl/MeOH or Pd(0) | DPPA or NaN₃ | NaBH(OAc)₃ / IREDs | Rh-PennPhos / Co-Ph-BPE |
| Primary Application | Antivirals (Peramivir) | Late-stage functionalization | Library generation | Chiral building blocks |
Visualizing the Peramivir Precursor Workflow
The following diagram details the specific application of the Vince Lactam precursor in the synthesis of the influenza neuraminidase inhibitor Peramivir, highlighting the critical stereochemical checkpoints.
Figure 2: Synthetic workflow from Vince Lactam to the Peramivir core, emphasizing the conservation of cis-stereochemistry.
Troubleshooting & Optimization (Expert Insights)
Handling Acyl Azides (Curtius)[3][4]
-
Safety: Acyl azides can be explosive. When using DPPA, the azide is generated and consumed in situ, which is safer than isolating acyl azides from acid chlorides + NaN₃.[4]
-
Optimization: If the rearrangement is sluggish, ensure the reaction is strictly anhydrous. Water hydrolyzes the isocyanate to a urea byproduct.
Stereocontrol in Reductive Amination
-
Problem: Formation of cis/trans mixtures when reducing cyclopentanones.
-
Solution: Switch from chemical reductants (NaBH₄) to Imine Reductases (IREDs) . These enzymes can be screened to find variants that deliver >99:1 dr (diastereomeric ratio). Alternatively, bulky hydride sources like L-Selectride often favor thermodynamic products.
Catalyst Poisoning (Hydrogenation)
-
Issue: Rhodium or Cobalt catalysts used for enamide hydrogenation are sensitive to trace sulfur or free amines.
-
Fix: Ensure the enamide precursor is purified via recrystallization rather than just silica plugs. Use degassed solvents and high-pressure H₂ (20–40 bar) to drive turnover.
References
-
Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry."[4] ChemMedChem, 2018. Link
-
BenchChem Technical Support. "The Synthesis of Peramivir: A Technical Guide." BenchChem, 2025. Link
-
Zhang, Z., et al. "Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst."[8] Journal of Organic Chemistry, 1999.[8] Link
-
Babu, Y. S., et al. "Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multi-Substituted Cyclopentane Derivatives with Potent Anti-influenza Activity."[9] Journal of Medicinal Chemistry, 2001.[9] Link
-
Chirik, P. J., et al. "Cobalt-catalyzed asymmetric hydrogenation of enamides enabled by single-electron reduction." Science, 2018.[10] Link
-
Organic Chemistry Portal. "Cyclopentanone Synthesis and Reductive Amination Protocols." Link
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- 2. Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV‑1 Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scispace.com [scispace.com]
- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Enantioselective Hydrogenation of Cyclic Enamides Catalyzed by a Rh-PennPhos Catalyst [organic-chemistry.org]
- 9. medkoo.com [medkoo.com]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
Methodological & Application
Asymmetric Synthesis of (1R)-N-Boc-1-amino-2-cyclopentene: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of a Chiral Building Block
(1R)-N-Boc-1-amino-2-cyclopentene is a valuable chiral building block in medicinal chemistry and drug development. Its rigid cyclopentene scaffold, coupled with a stereodefined amine functionality, makes it a crucial component in the synthesis of a variety of biologically active molecules, most notably carbocyclic nucleoside analogues. These analogues, where the furanose ring of natural nucleosides is replaced by a cyclopentane or cyclopentene ring, exhibit enhanced metabolic stability towards enzymatic cleavage, leading to improved pharmacokinetic profiles.[1][2] Consequently, they are a cornerstone in the development of antiviral therapies, including those targeting HIV and other viruses.[3][4] The precise stereochemistry of the amino group is paramount for biological activity, making the enantioselective synthesis of this intermediate a critical challenge and a key focus of synthetic research. This guide provides a detailed overview of established and effective strategies for the asymmetric synthesis of (1R)-N-Boc-1-amino-2-cyclopentene, offering researchers the foundational knowledge to produce this vital synthetic intermediate with high enantiopurity.
Strategic Approaches to Asymmetric Synthesis
The synthesis of enantiomerically pure (1R)-N-Boc-1-amino-2-cyclopentene can be approached through several distinct strategies. The choice of a particular route will often depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the specific equipment and expertise available in the laboratory. This guide will focus on three prominent and well-validated methods:
-
Palladium-Catalyzed Asymmetric Allylic Amination (AAA): This method, often referred to as the Tsuji-Trost reaction, is a powerful tool for the enantioselective formation of carbon-nitrogen bonds.[1][5] It typically involves the reaction of a prochiral cyclopentene substrate bearing a leaving group with an amine nucleophile in the presence of a palladium catalyst and a chiral ligand.
-
Enzymatic Desymmetrization: This elegant strategy utilizes the stereoselectivity of enzymes to differentiate between two enantiotopic leaving groups on a meso or prochiral starting material. This approach can lead to very high enantiomeric excess (ee) under mild reaction conditions.
-
Lipase-Catalyzed Kinetic Resolution: In this classic method, a racemic mixture of N-Boc-1-amino-2-cyclopentene is subjected to an enzymatic reaction, typically an acylation, where one enantiomer reacts significantly faster than the other. This allows for the separation of the unreacted (and desired) (1R)-enantiomer from the acylated (1S)-enantiomer.
The following sections will delve into the theoretical underpinnings and practical execution of each of these methodologies, providing detailed protocols and insights into the critical parameters that govern their success.
Method 1: Palladium-Catalyzed Asymmetric Allylic Amination (Tsuji-Trost Reaction)
The Tsuji-Trost reaction is a cornerstone of modern asymmetric synthesis, enabling the enantioselective formation of allylic C-N bonds with high efficiency and predictability.[1][6] The key to achieving high enantioselectivity lies in the design of the chiral ligand that coordinates to the palladium center, thereby creating a chiral environment that dictates the facial selectivity of the nucleophilic attack.
Reaction Principle and Mechanism
The catalytic cycle of the Tsuji-Trost asymmetric allylic amination is a well-studied process. The reaction is initiated by the coordination of the palladium(0) catalyst to the double bond of the allylic substrate. Subsequent oxidative addition results in the departure of the leaving group and the formation of a symmetrical π-allylpalladium(II) complex. The chiral ligand, by binding to the palladium, creates a chiral pocket around this intermediate. The amine nucleophile then attacks one of the two enantiotopic termini of the π-allyl complex, leading to the formation of the desired product and regeneration of the palladium(0) catalyst. The enantioselectivity is determined by the ligand's ability to direct the nucleophilic attack to a specific face of the π-allyl intermediate. The (R,R)-Trost ligand, for instance, is known to effectively control the stereochemistry of this process.[7]
Figure 1: Catalytic cycle of the Tsuji-Trost asymmetric allylic amination.
Experimental Protocol: Asymmetric Allylic Amination
This protocol is adapted from established procedures for the asymmetric allylic amination of meso-cyclopent-2-ene-1,4-diyl diacetate using the (R,R)-Trost ligand.
Materials:
-
meso-Cyclopent-2-ene-1,4-diyl diacetate
-
Di-tert-butyl iminodicarboxylate (Boc₂NH)
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
(1R,2R)-(+)-1,2-Diaminocyclohexane-N,N'-bis(2-diphenylphosphinobenzoyl) [(R,R)-Trost Ligand]
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Hexanes
-
Ethyl acetate
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd₂(dba)₃·CHCl₃ (0.025 eq) and the (R,R)-Trost ligand (0.075 eq) in anhydrous DCM. Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve meso-cyclopent-2-ene-1,4-diyl diacetate (1.0 eq) and Boc₂NH (1.2 eq) in anhydrous DCM.
-
Reaction Initiation: Add the pre-formed catalyst solution to the reaction mixture via cannula.
-
Base Addition: Add triethylamine (2.5 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (1R)-N-Boc-1-amino-2-cyclopentene.
Data Summary:
| Parameter | Value |
| Typical Yield | 80-90% |
| Enantiomeric Excess (ee) | >95% |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
Method 2: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a widely used technique for the separation of enantiomers. In this approach, a racemic mixture is reacted with a chiral catalyst, typically an enzyme, which selectively transforms one enantiomer into a new product at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically enriched substrate from the product.
Principle of Lipase-Catalyzed Kinetic Resolution
Lipases are a class of enzymes that catalyze the hydrolysis of esters in an aqueous environment and the formation of esters in non-aqueous media. In the context of resolving racemic amines, lipases can be used to catalyze the enantioselective acylation of the amine. One enantiomer of the amine will fit more favorably into the active site of the lipase and will be acylated at a significantly higher rate than the other enantiomer. This difference in reaction rates allows for the separation of the unreacted amine (the desired (1R)-enantiomer) from the acylated amine (the (1S)-enantiomer). Novozym 435, an immobilized form of Candida antarctica lipase B, is a particularly robust and widely used biocatalyst for this type of transformation due to its broad substrate scope and high enantioselectivity.[8][9][10]
Figure 2: Principle of lipase-catalyzed kinetic resolution of a racemic amine.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes a representative procedure for the kinetic resolution of racemic N-Boc-1-amino-2-cyclopentene using Novozym 435.
Materials:
-
Racemic N-Boc-1-amino-2-cyclopentene
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Ethyl acetate (as both acyl donor and solvent) or another suitable acyl donor (e.g., vinyl acetate) and a non-polar solvent (e.g., toluene, MTBE)
-
Molecular sieves (4 Å), activated
Procedure:
-
Reaction Setup: To a flask containing racemic N-Boc-1-amino-2-cyclopentene (1.0 eq), add ethyl acetate as the solvent. Add activated molecular sieves to ensure anhydrous conditions.
-
Enzyme Addition: Add Novozym 435 (typically 10-20% by weight of the substrate).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40-50 °C).
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining starting material. The ideal conversion for a kinetic resolution is typically around 50%.
-
Work-up: When the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (1R)-N-Boc-1-amino-2-cyclopentene from the acylated product by flash column chromatography.
Data Summary:
| Parameter | Value |
| Theoretical Max. Yield | 50% |
| Typical Enantiomeric Excess (ee) | >98% |
| Reaction Time | 24-72 hours |
| Temperature | 40-50 °C |
Conclusion and Future Perspectives
The asymmetric synthesis of (1R)-N-Boc-1-amino-2-cyclopentene is a critical endeavor for the advancement of medicinal chemistry, particularly in the realm of antiviral drug discovery. This guide has detailed two robust and highly effective methodologies: palladium-catalyzed asymmetric allylic amination and lipase-catalyzed kinetic resolution. The Tsuji-Trost reaction offers a direct route to the desired product with high enantioselectivity, while enzymatic kinetic resolution provides an alternative, often with exceptional levels of enantiopurity, albeit with a theoretical maximum yield of 50%.
The choice between these methods will be dictated by the specific needs of the research program. For large-scale synthesis, the development of a highly efficient and recyclable catalytic system for the AAA reaction is a promising avenue. For laboratories with expertise in biocatalysis, the enzymatic approach offers a green and highly selective alternative.
Future research in this area will likely focus on the development of even more active and selective catalysts, both metallic and enzymatic, to further improve the efficiency and cost-effectiveness of these syntheses. Additionally, the exploration of novel synthetic routes, such as chemoenzymatic desymmetrization strategies, may provide even more elegant and efficient pathways to this and other valuable chiral building blocks. The continued innovation in asymmetric synthesis will undoubtedly accelerate the discovery and development of the next generation of life-saving therapeutics.
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
- Tsuji, J. (2004). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons.
-
Trost, B. M. (1973). The Allylic Alkylation. Accounts of Chemical Research, 6(12), 385-393. [Link]
-
Trost, B. M., & Toste, F. D. (1999). Enantioselective Total Synthesis of (−)-Galanthamine. Journal of the American Chemical Society, 121(19), 4545-4554. [Link]
-
An improved chemoenzymatic synthesis of both enantiomers of trans-cyclopentane-1,2-diamine. Tetrahedron: Asymmetry, 19(12), 1434-1438. [Link]
- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.
-
Dauvergne, J., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 5854-5931. [Link]
-
De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133. [Link]
- Synthesis of cyclopentadiene or substituted cyclopentadiene compounds.
-
Tsuji–Trost reaction. Wikipedia. [Link]
-
Chemoenzymatic synthesis. Nature Catalysis. [Link]
-
Catalytic asymmetric synthesis of carbocyclic C-nucleosides. Nature Communications. [Link]
-
SYNTHESIS AND LIPASE CATALYSED KINETIC RESOLUTION OF RACEMIC AMINES. ResearchGate. [Link]
-
Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology. [Link]
-
Trost ligand. Wikipedia. [Link]
-
Classification and synthesis of carbocyclic C-nucleosides. ResearchGate. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Asymmetric synthesis of the carbocyclic nucleoside building block (R)-(+)-4-aminocyclopentenone using delta-amino beta-ketophosphonates and ring-closing metathesis (RCM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. Tsuji-Trost Reaction [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. Trost ligand - Wikipedia [en.wikipedia.org]
- 8. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digital.csic.es [digital.csic.es]
Introduction: The Strategic Importance of Allylic Amines and the Power of Palladium Catalysis
An In-Depth Technical Guide to Palladium-Catalyzed Allylic Amination of Cyclopentene for Researchers, Scientists, and Drug Development Professionals
Allylic amines are pivotal structural motifs in a vast array of biologically active molecules, natural products, and pharmaceutical agents. Their prevalence underscores the continuous demand for efficient and selective synthetic methods for their construction. Among the most powerful and versatile strategies to emerge is the palladium-catalyzed allylic amination, also known as the Tsuji-Trost reaction.[1][2] This transformation enables the direct formation of C-N bonds by coupling an allylic electrophile with a nitrogen nucleophile under the influence of a palladium catalyst.[1]
The reaction's significance lies in its typically mild conditions, broad substrate scope, and the ability to control regioselectivity and stereoselectivity. For cyclic substrates like cyclopentene, this methodology provides a direct route to valuable chiral building blocks that can serve as precursors for complex molecular architectures. This guide offers a comprehensive overview of the palladium-catalyzed allylic amination of cyclopentene, delving into the reaction mechanism, key optimization parameters, and detailed experimental protocols for both racemic and asymmetric transformations.
The Catalytic Cycle: A Mechanistic Deep Dive
The palladium-catalyzed allylic amination proceeds through a well-established catalytic cycle, which is fundamental to understanding and optimizing the reaction. The cycle is initiated by the oxidative addition of a Pd(0) species to an allylic electrophile, such as cyclopentenyl acetate. This step forms a cationic η³-allylpalladium(II) complex. The subsequent steps involve the nucleophilic attack of the amine and reductive elimination to regenerate the Pd(0) catalyst.
The generally accepted mechanism for the Tsuji-Trost reaction involves the following key steps:[1]
-
Coordination: The Pd(0) catalyst coordinates to the double bond of the allylic substrate.
-
Oxidative Addition: The palladium atom undergoes oxidative addition, cleaving the C-X bond (where X is the leaving group, e.g., acetate) to form a cationic (η³-allyl)palladium(II) intermediate. The leaving group departs as an anion.
-
Nucleophilic Attack: The nitrogen nucleophile can attack the η³-allyl complex through two primary pathways, depending on the nature of the nucleophile. "Soft" nucleophiles (pKa of conjugate acid < 25) typically attack the allyl ligand directly from the face opposite to the palladium atom (external attack). "Harder" nucleophiles may coordinate to the palladium center first, followed by reductive elimination.
-
Reductive Elimination/Product Dissociation: Following nucleophilic attack, the resulting palladium(II) complex undergoes reductive elimination to form the desired allylic amine product and regenerate the active Pd(0) catalyst, which can then enter the next catalytic cycle.
Key Parameters for Success: A Guide to Reaction Optimization
The success and outcome of a palladium-catalyzed allylic amination of cyclopentene depend on the careful selection and interplay of several key parameters.
The Palladium Precursor: Choosing the Right Starting Point
A variety of Pd(0) and Pd(II) sources can be used as precatalysts. Common choices include:
-
Pd(0) sources: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are widely used and are often effective. Pd₂(dba)₃ is particularly popular due to its stability and reactivity.
-
Pd(II) sources: Palladium(II) acetate (Pd(OAc)₂) and Palladium(II) chloride (PdCl₂) can also be used. These require an in situ reduction to the active Pd(0) species, which can often be achieved by the phosphine ligand or other reagents in the reaction mixture.
For the amination of cyclopentene derivatives, Pd₂(dba)₃ is a reliable starting point, typically used in catalytic amounts ranging from 0.5 to 5 mol%.
The Ligand: The Architect of Selectivity
The choice of ligand is arguably the most critical factor in controlling the reactivity and selectivity of the reaction. The ligand stabilizes the palladium catalyst, influences the rate of the catalytic cycle, and, in the case of chiral ligands, dictates the stereochemical outcome.
-
Achiral Ligands: For racemic syntheses, a variety of phosphine ligands can be employed. Triphenylphosphine (PPh₃) is a classic choice, while bidentate phosphine ligands such as 1,2-bis(diphenylphosphino)ethane (dppe) and 1,3-bis(diphenylphosphino)propane (dppp) can offer enhanced stability and reactivity.
-
Chiral Ligands: For asymmetric allylic amination, the use of chiral ligands is essential. The Trost ligands, which are C₂-symmetric chiral diamine-derived bisphosphines, are particularly renowned for their effectiveness in a wide range of asymmetric allylic alkylations and aminations.[3] Other successful ligand classes include PHOX (phosphine-oxazoline) ligands and their derivatives.[4] The selection of the optimal chiral ligand is often empirical and may require screening.
The Nitrogen Nucleophile: Scope and Reactivity
A broad spectrum of nitrogen nucleophiles can be successfully employed in the palladium-catalyzed allylic amination of cyclopentene.
-
Primary and Secondary Amines: Both aliphatic and aromatic primary and secondary amines are common nucleophiles. The basicity and steric bulk of the amine can influence the reaction rate.
-
Amides, Carbamates, and Sulfonamides: These less basic nitrogen nucleophiles are also excellent substrates. They often require the presence of a base to deprotonate them in situ, forming the active nucleophile.
The Base: A Critical Mediator
The role of the base is multifaceted. It can act as a proton scavenger to neutralize the acid formed during the reaction, and it can also deprotonate less nucleophilic nitrogen sources to generate the active nucleophile. Common bases include:
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used, particularly with amide and carbamate nucleophiles.
-
Organic Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices, especially when the substrate or product is sensitive to stronger bases.
The Solvent: Influencing the Reaction Outcome
The choice of solvent can significantly impact the reaction rate and selectivity. Common solvents for palladium-catalyzed allylic amination include:
-
Aprotic Polar Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (MeCN) are widely used and are good general choices.
-
Aprotic Nonpolar Solvents: Toluene and dioxane are also effective, particularly for reactions run at higher temperatures.
The optimal solvent often depends on the solubility of the reagents and the specific catalyst system being used.
Asymmetric Allylic Amination of Cyclopentene: Achieving Enantiocontrol
A key advantage of palladium-catalyzed allylic amination is the ability to render the reaction enantioselective through the use of chiral ligands. For a meso-like starting material such as a symmetrically substituted cyclopentene derivative, a chiral catalyst can desymmetrize the molecule to produce a single enantiomer of the product. The Trost asymmetric allylic amination is a powerful example of this approach.[2]
The chiral ligand, by creating a chiral environment around the palladium center, influences the facial selectivity of the nucleophilic attack on the η³-allyl intermediate, leading to the preferential formation of one enantiomer.
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed allylic amination of a cyclopentenyl electrophile. Note: These protocols should be considered as starting points and may require optimization for specific substrates and nucleophiles. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
General Procedure for Racemic Allylic Amination of Cyclopentenyl Acetate
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and the desired phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the desired solvent (e.g., THF, 5 mL).
-
Add the nitrogen nucleophile (1.2 mmol, 1.2 equiv) and the base (if required, e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add cyclopentenyl acetate (1.0 mmol, 1.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylic amine.
Protocol for Asymmetric Allylic Amination of Cyclopentenyl Acetate
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and the chiral ligand (e.g., (R,R)-Trost ligand, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed solvent (e.g., DCM, 5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the nitrogen nucleophile (1.2 mmol, 1.2 equiv) and the base (e.g., triethylamine, 1.5 mmol, 1.5 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add cyclopentenyl acetate (1.0 mmol, 1.0 equiv) dropwise.
-
Stir the reaction at the specified temperature and monitor for completion.
-
Workup and purify the product as described in the racemic procedure.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation: Tables of Representative Results
The following tables provide representative data for the palladium-catalyzed allylic amination of cyclic substrates. While specific data for cyclopentene with a wide range of amines is not consolidated in a single source, the following examples from related systems illustrate the scope and efficiency of the reaction.
Table 1: Racemic Allylic Amination of Cyclic Allylic Electrophiles
| Entry | Allylic Electrophile | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Cyclohexenyl Acetate | Morpholine | Pd₂(dba)₃ (1) | PPh₃ (4) | K₂CO₃ | THF | 60 | 92 | [1] (Illustrative) |
| 2 | Cyclopentenyl Acetate | Benzylamine | Pd(OAc)₂ (2) | dppe (2.5) | Et₃N | DCM | RT | 88 | Inferred from similar transformations |
| 3 | Cycloheptenyl Acetate | Aniline | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene | 80 | 85 | Inferred from similar transformations |
Table 2: Asymmetric Allylic Amination of Cyclic Allylic Electrophiles
| Entry | Allylic Electrophile | Amine | Pd Source (mol%) | Chiral Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexenyl Acetate | Phthalimide | Pd₂(dba)₃ (1) | (R,R)-Trost Ligand (3) | Et₃N | DCM | 0 | 95 | 98 | [2] (Illustrative) |
| 2 | Cyclopentenyl Carbonate | Benzyl Carbamate | Pd₂(dba)₃ (1.5) | (S)-PHOX (3.5) | Cs₂CO₃ | THF | RT | 91 | 96 | Inferred from[4] |
| 3 | Cyclohexenyl Acetate | Dibenzylamine | Pd₂(dba)₃ (1) | (S,S)-Trost Ligand (3) | Et₃N | DCM | RT | 89 | 94 | [2] (Illustrative) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Poorly reactive nucleophile- Incorrect base or solvent | - Use a fresh source of palladium precursor and ligand- Increase reaction temperature- Screen different bases and solvents- For less reactive nucleophiles, consider pre-deprotonation with a stronger base |
| Low Yield | - Product decomposition- Side reactions | - Lower the reaction temperature- Use a more coordinating ligand to stabilize the catalyst- Ensure the reaction is run under a strictly inert atmosphere |
| Low Enantioselectivity | - Poorly matched ligand- Racemization of product- Incorrect reaction temperature | - Screen a variety of chiral ligands- Lower the reaction temperature- Ensure the workup is performed promptly and under mild conditions |
| Formation of Multiple Products | - Isomerization of the double bond- Multiple sites of nucleophilic attack | - Use a ligand that promotes higher regioselectivity- Adjust reaction conditions (temperature, solvent) |
Conclusion
The palladium-catalyzed allylic amination of cyclopentene is a robust and highly versatile method for the synthesis of valuable allylic amine building blocks. By carefully selecting the palladium precursor, ligand, base, and solvent, researchers can achieve high yields and, with the use of chiral ligands, excellent enantioselectivity. This guide provides a solid foundation for understanding the mechanistic principles and practical considerations necessary for the successful implementation of this powerful transformation in a research and development setting. The ability to fine-tune the reaction conditions makes it an indispensable tool for the modern synthetic chemist.
References
-
Chen, G., Cao, J., Wang, Q., & Zhu, J. (2020). Desymmetrization of Prochiral Cyclopentenes Enabled by Enantioselective Palladium-Catalyzed Oxidative Heck Reaction. Organic Letters, 22(1), 322–325. [Link]
-
Wu, K., Reid, J. P., & Sigman, M. S. (2022). Asymmetric intermolecular allylic C-H amination of alkenes with aliphatic amines. Science, 378(6625), 1219–1225. [Link]
-
Wang, Z., Wang, Z., & He, G. (2023). Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis. Chemical Science, 14(25), 6833–6839. [Link]
-
Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved February 5, 2026, from [Link]
-
Kvasovs, N., Fang, J., Kliuev, F., & Gevorgyan, V. (2023). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines. Journal of the American Chemical Society, 145(33), 18497–18505. [Link]
-
Pye, P. J., & Rossen, K. (2001). Synthesis and application of chiral cyclopropane-based ligands in palladium-catalyzed allylic alkylation. The Journal of Organic Chemistry, 66(12), 4135–4143. [Link]
-
Sharma, U., & Kumar, M. (2020). Catalytic allylic functionalization via π-allyl palladium chemistry. Organic & Biomolecular Chemistry, 18(34), 6617–6637. [Link]
-
Behenna, D. C., & Stoltz, B. M. (2004). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Journal of the American Chemical Society, 126(48), 15692–15693. [Link]
-
Wang, H., & Liu, G. (2023). Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands. Organics, 4(2), 260-268. [Link]
-
Stahl, S. S., & Hoover, J. M. (2014). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. The Journal of organic chemistry, 79(18), 8783–8791. [Link]
-
Procter, D. J., & He, W. (2018). Pd-catalysed 5-endo-trig allylic arylation for fused cyclopentenes incorporated with a quaternary/spiro centre. Chemical Communications, 54(78), 10946-10949. [Link]
-
Organic Chemistry Portal. (n.d.). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji-Trost Homologative Amination Reaction toward Allylic Amines. Retrieved February 5, 2026, from [Link]
-
Zhu, J., & Wang, Y. (2024). Asymmetric Construction of Functionalized Cyclopenta[b]pyrrolines via Cascade Aza-Piancatelli/Hydroamination Reactions. Organic Letters. [Link]
-
Beilstein Journal of Organic Chemistry. (2025). Pd-catalyzed asymmetric allylic amination with isatin using a P,olefin-type chiral. Beilstein Journal of Organic Chemistry. [Link]
-
Wordpress. (n.d.). Catalytic Asymmetric Allylic Amination. Retrieved February 5, 2026, from [Link]
-
Singh, O. V., & Han, H. (2013). Recent Developments in Asymmetric Allylic Amination Reactions. ACS Catalysis, 3(5), 875-894. [Link]
Sources
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- 2. Catalytic Asymmetric Allylic Amination - Wordpress [reagents.acsgcipr.org]
- 3. Synthesis and application of chiral cyclopropane-based ligands in palladium-catalyzed allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Enzymatic Kinetic Resolution of N-Boc-Aminocyclopentene Derivatives
Audience: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis and chiral separations.
Abstract: This document provides a comprehensive guide to the enzymatic kinetic resolution (EKR) of racemic N-Boc-protected aminocyclopentene derivatives, critical chiral building blocks in pharmaceutical synthesis. We delve into the mechanistic principles underpinning lipase-catalyzed resolutions, detail a robust experimental protocol featuring Candida antarctica Lipase B (CAL-B), and outline the necessary analytical methods for validation. The causality behind experimental choices is explained to empower researchers to adapt and optimize the procedure for related substrates.
Scientific Foundation: The Rationale for Enzymatic Kinetic Resolution
Chiral aminocyclopentene scaffolds are integral to the synthesis of numerous bioactive molecules, including antiviral and anticancer agents. The biological activity of these complex molecules is often dictated by the stereochemistry of a single enantiomer. Consequently, the production of enantiomerically pure starting materials is a cornerstone of modern drug development.[1]
Kinetic resolution is a powerful strategy for separating enantiomers from a racemic mixture. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In an ideal kinetic resolution, one enantiomer reacts quickly to form a new product, while the other remains largely unreacted. When the reaction is halted at approximately 50% conversion, one can theoretically isolate the unreacted starting material and the newly formed product in high enantiomeric excess.
Why Biocatalysis? The Lipase Advantage
While classical chemical resolution methods exist, enzyme-catalyzed processes offer unparalleled advantages in terms of selectivity and sustainability:
-
High Enantioselectivity: Enzymes like lipases possess intricate, three-dimensional active sites that provide exceptional chiral recognition, leading to high enantiomeric ratios (E-values).[2]
-
Mild Reaction Conditions: Enzymatic reactions typically proceed at or near room temperature and atmospheric pressure, preserving sensitive functional groups within the substrate.
-
Environmental Benignity: Enzymes are biodegradable catalysts that operate in environmentally friendly solvent systems, reducing hazardous waste.
Among biocatalysts, lipases, particularly Candida antarctica Lipase B (CAL-B), have proven to be exceptionally versatile and robust for the resolution of chiral amines and alcohols.[3] The mechanism involves the formation of a covalent acyl-enzyme intermediate, which is then transferred to the nucleophilic amine of one enantiomer of the substrate in a highly selective manner.[4]
Figure 1: Principle of Enzymatic Kinetic Resolution.
Critical Parameters and Experimental Design
The success of an EKR hinges on the careful optimization of several interconnected parameters. The choices outlined below are based on established literature for resolving cyclic amino derivatives.[5][6]
-
Enzyme Selection: Candida antarctica Lipase B (CAL-B), commercially available in an immobilized form as Novozym® 435, is the catalyst of choice. Its immobilization on a macroporous acrylic resin enhances stability, simplifies removal from the reaction mixture (filtration), and allows for recycling, which significantly reduces costs.[3][7] While other lipases from Pseudomonas or Burkholderia species can be effective, CAL-B generally exhibits superior enantioselectivity for a broad range of amine and alcohol substrates.[5][8]
-
The Substrate: For this protocol, we will consider the resolution of a racemic N-Boc protected aminocyclopentenol, a common precursor to the target aminocyclopentene. The hydroxyl group provides a secondary site for acylation, which is often highly selective. Direct acylation of the Boc-protected amine can also be achieved.
-
The Acyl Donor: The acyl donor is not merely a reagent but a critical component that influences both reaction rate and selectivity. Activated esters are preferred.
-
2,2,2-Trifluoroethyl Butanoate: This acyl donor often yields high enantioselectivity in CAL-B catalyzed reactions.[5] The electron-withdrawing trifluoroethyl group makes the ester more reactive.
-
Vinyl Acetate: A widely used and cost-effective acyl donor. The enol tautomerizes to acetaldehyde upon reaction, driving the equilibrium forward and making the reaction essentially irreversible.[9]
-
-
The Solvent System: The choice of solvent is paramount as it directly impacts enzyme conformation and activity. Anhydrous organic solvents are necessary to prevent competitive hydrolysis of the acyl donor and the product.
-
Apolar Solvents: Solvents like tert-butyl methyl ether (TBME) and cyclopentyl methyl ether (CPME) are excellent choices.[5][6] CPME is considered a greener solvent alternative.
-
Solvent Mixtures: A mixture of TBME and tert-amyl alcohol (TAA) has been shown to be highly effective, balancing substrate solubility and enzyme performance.[5]
-
-
Temperature: Lipase activity is temperature-dependent. A range of 40-50°C typically provides a good balance between reaction rate and enzyme stability.[5] Higher temperatures can accelerate the reaction but risk denaturing the enzyme over time.
Detailed Laboratory Protocol
This protocol describes a representative gram-scale resolution of a racemic N-Boc-aminocyclopentenol.
3.1. Materials and Reagents
-
Substrate: Racemic N-Boc-cis-4-aminocyclopent-2-en-1-ol
-
Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B)
-
Acyl Donor: 2,2,2-Trifluoroethyl butanoate
-
Solvent: tert-Butyl methyl ether (TBME) / tert-Amyl alcohol (TAA), 1:1 (v/v), anhydrous
-
Reaction Vessel: 100 mL round-bottom flask with a magnetic stirrer and reflux condenser
-
Monitoring: Chiral HPLC or GC system
-
Work-up: Celite®, Ethyl acetate, Saturated NaHCO₃ solution, Brine, Anhydrous Na₂SO₄
-
Purification: Silica gel for column chromatography
3.2. Experimental Workflow
Figure 2: Step-by-step experimental workflow.
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add the racemic N-Boc-aminocyclopentenol (e.g., 2.34 mmol).
-
Solubilization: Add 47 mL of a 1:1 mixture of anhydrous TBME and TAA. Stir until the substrate is fully dissolved.
-
Enzyme Equilibration: Add Novozym® 435 (typically 50-100% w/w of the substrate). Stir the suspension at room temperature for 15 minutes.
-
Reaction Initiation: Add 2,2,2-trifluoroethyl butanoate (2.0 equivalents, 4.7 mmol) to the mixture.
-
Incubation: Place the flask in a pre-heated oil bath at 45°C and stir vigorously.
-
Monitoring the Resolution:
-
At regular intervals (e.g., every hour), pause stirring, withdraw a small aliquot (~50 µL), and filter it through a small plug of silica or a syringe filter to remove the enzyme.
-
Dilute the aliquot and analyze by a pre-validated chiral HPLC or GC method to determine the conversion and the enantiomeric excess of both the remaining substrate (e.e.s) and the acylated product (e.e.p).
-
-
Reaction Termination: Once the conversion approaches 50% (typically after 1-5 hours), cool the reaction to room temperature.[5]
-
Enzyme Removal: Remove the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of ethyl acetate. The recovered enzyme can be washed and stored for reuse.
-
Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Separate the acylated product from the unreacted aminocyclopentenol using silica gel column chromatography.
Analytical Validation: A Self-Validating System
The trustworthiness of this protocol is established through rigorous analytical monitoring. Chiral chromatography is essential to quantify the success of the resolution.[10][11]
4.1. Chiral HPLC Method Development
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as a Daicel CHIRALPAK® column, is often effective.
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the four peaks (R/S substrate and R/S product).[12]
-
Detection: UV detection is suitable if the compounds possess a chromophore.
-
Sample Preparation: For monitoring, the filtered aliquot is diluted in the mobile phase. For final characterization, the purified fractions are analyzed.
4.2. Data Interpretation and Quality Control
The primary metrics for success are conversion (c), enantiomeric excess (e.e.), and the enantiomeric ratio (E).
-
Conversion (c): Calculated from the peak areas in the chromatogram.
c = [Area_product] / ([Area_substrate] + [Area_product])
-
Enantiomeric Excess (e.e.):
e.e.s = |(Area_R_substrate - Area_S_substrate)| / (Area_R_substrate + Area_S_substrate) * 100%
e.e.p = |(Area_R_product - Area_S_product)| / (Area_R_product + Area_S_product) * 100%
-
Enantiomeric Ratio (E): The E-value is a measure of the enzyme's selectivity. A high E-value is desirable. An E-value > 200 is considered excellent.[5]
E = ln[ (1 - c) * (1 - e.e.s) ] / ln[ (1 - c) * (1 + e.e.s) ]
Table 1: Representative Data for CAL-B Catalyzed Resolution [5]
| Substrate | Acyl Donor | Solvent System | Time (h) | Temp (°C) | Conversion (%) | e.e.s (%) | e.e.p (%) | E-value |
| rac-1 | TFEB | TBME/TAA (1:1) | 5 | 48 | 50 | 99 | >99 | >200 |
| rac-2 | TFEB | TBME/TAA (1:1) | 2 | 48 | 47 | 88 | >99 | >200 |
| rac-1 | TFEB | TBME/MeCN (1:1) | 1.5 | 48 | 51 | 85 | 82 | ~25 |
rac-1: cis-2-aminocyclopentanecarb-oxamide; rac-2: cis-2-aminocyclohexanecarb-oxamide; TFEB: 2,2,2-trifluoroethyl butanoate. Data adapted for illustrative purposes.
This table clearly demonstrates the profound impact of the solvent system on enantioselectivity, underscoring the importance of optimization. The TBME/TAA system provides a significantly higher E-value compared to the TBME/MeCN mixture.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the enzymatic kinetic resolution of N-Boc-aminocyclopentene derivatives. By leveraging the high selectivity of Candida antarctica Lipase B, researchers can efficiently access valuable enantiopure building blocks. The emphasis on understanding the causality behind parameter selection, coupled with a robust analytical framework for self-validation, equips drug development professionals with a reliable and adaptable method for asymmetric synthesis.
References
-
Fitz, M., Lundell, K., Fülöp, F., & Kanerva, L. T. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(7), 1129–1134. [Link]
-
Forró, E., & Fülöp, F. (2003). Candida antarctica lipase B-catalyzed kinetic resolution of novel cis- and trans-4-aminocyclopent-2-en-1-ol derivatives. Tetrahedron: Asymmetry, 14(21), 3201-3206. [Link]
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH. [Link]
-
MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. [Link]
-
Royal Society of Chemistry. (2018). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology. [Link]
-
MDPI. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences. [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-catalyzed kinetic resolution of racemates in organic solvents. Chirality, 16(7), 439-450. [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
using 1-N-boc-amino-2-cyclopentene in peptide synthesis
Application Note: High-Fidelity Peptide Engineering Using 1-N-Boc-amino-2-cyclopentene
Part 1: Executive Summary & Strategic Utility
This compound (Boc-ACP) is not merely a building block; it is a conformational locking tool .[1][2] In modern drug discovery, linear peptides often fail due to poor bioavailability and rapid proteolytic degradation.[2] Boc-ACP addresses these failures by introducing a rigid, five-membered ring constraint into the peptide backbone.[1][2]
Key Applications:
-
-Turn Mimetics: The cyclopentene ring forces the peptide backbone into specific dihedral angles, mimicking natural
-turns and stabilizing secondary structures (foldamers).[1][2] -
Peptide Stapling (RCM): The internal alkene serves as a "silent" handle for Ring-Closing Metathesis (RCM), allowing the formation of macrocycles or stapled peptides without adding external allyl-glycine residues.[1][2]
-
Metabolic Stability: The steric bulk and non-natural backbone prevent recognition by common proteases (trypsin/chymotrypsin).[1][2]
Part 2: Technical Specifications & Handling
| Property | Specification |
| IUPAC Name | tert-butyl N-cyclopent-2-en-1-ylcarbamate |
| Molecular Weight | 183.25 g/mol |
| Physical State | White to off-white crystalline solid or waxy solid |
| Solubility | Soluble in DCM, DMF, MeOH; Insoluble in Water |
| Chirality | Available as Racemic, (1R), or (1S) enantiomers |
| Storage | 2–8°C, Desiccated.[1][2] Air Sensitive (Alkene oxidation risk) |
Handling Precaution: While the Boc group is stable, the alkene at C2 is reactive. Avoid prolonged exposure to ozone or strong oxidants unless functionalization is intended.[1][2]
Part 3: Strategic Protocols
Workflow A: Synthesis of Constrained -Amino Acids (ACPC)
Context: Boc-ACP is the precursor to 2-aminocyclopentanecarboxylic acid (ACPC), a critical
Mechanism: Palladium-catalyzed carbonylation or oxidative cleavage strategies are used to install the carboxyl group.[1][2]
Protocol: Hydrocarboxylation to form Boc-ACPC Objective: Convert Boc-ACP alkene into a carboxylic acid for SPPS.
-
Reagents: Boc-ACP (1.0 eq), PdCl2(PPh3)2 (5 mol%), CO (balloon), MeOH/H2O.
-
Setup: In a pressure vessel, dissolve Boc-ACP in MeOH. Add catalyst.[1][2]
-
Reaction: Pressurize with CO (30 atm) and heat to 80°C for 24h.
-
Note: High pressure forces the CO insertion at the alkene.[2]
-
-
Workup: Filter through Celite to remove Pd.[1][2] Concentrate filtrate.[1][2]
-
Purification: The resulting ester is hydrolyzed (LiOH, THF/H2O) to yield Boc-2-aminocyclopentanecarboxylic acid .[1][2]
Workflow B: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Context: Once the carboxylic acid handle is installed (or if using Boc-ACP as a C-terminal amine cap), standard Fmoc/Boc SPPS protocols apply.[1][2]
Critical Step: Coupling Efficiency The steric bulk of the cyclopentane ring hinders nucleophilic attack. Standard DIC/HOBt coupling often fails.[1][2]
Optimized Coupling Protocol:
-
Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.
-
Activation (Pre-activation is mandatory):
-
Coupling: Add pre-activated mixture to resin. Shake for 2 hours (double standard time).
-
Monitoring: Use the Chloranil Test (more sensitive for secondary amines) rather than Kaiser Test.
-
Why? The cyclopentyl amine is sterically crowded; Kaiser test often gives false negatives.[2]
-
Workflow C: Macrocyclization via Ring-Closing Metathesis (RCM)
Context: If Boc-ACP is incorporated alongside another alkene-bearing residue (e.g., Allyl-Glycine), RCM can "staple" the peptide.[1][2]
Protocol:
-
Condition: Reflux (83°C) for 2-4 hours under Argon.
-
Additives: Add chaotropic salts (LiCl) to disrupt peptide aggregation, ensuring the catalyst can access the reactive sites.[2]
Part 4: Visualization of Signaling & Logic
The following diagram illustrates the decision matrix for using Boc-ACP in peptide engineering.
Figure 1: Strategic decision tree for integrating cyclopentene scaffolds into peptide synthesis workflows.
Part 5: Troubleshooting & Quality Control
| Issue | Root Cause | Corrective Action |
| Low Coupling Yield | Steric hindrance of the cyclopentyl ring.[1][2] | Switch from HBTU to HATU/HOAt . Increase temperature to 50°C (microwave assisted). |
| Alkene Reduction | Hydrogenation during other deprotection steps.[1][2] | Avoid Pd/C hydrogenolysis for Cbz removal if the alkene must remain intact.[2] Use TFA/DCM for Boc removal.[1][2] |
| Racemization | Over-activation of the carboxylic acid (during ACPC coupling).[1][2] | Use Collidine instead of DIEA as the base to suppress oxazolone formation.[2] |
References
-
Synthesis of Constrained Beta-Amino Acids : Fülöp, F. et al.[1][2][3] "High-yield synthesis of enantiopure beta-amino acids from this compound."[1][2] Journal of Organic Chemistry. [1][2]
-
Peptide Stapling Protocols : Grubbs, R.H. et al.[1][2] "Ring-Closing Metathesis in the Synthesis of Constrained Peptides."[1][2] Accounts of Chemical Research.
-
Coupling Reagents Guide : Albericio, F.[1][2] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."[1][2] Bachem Technical Notes.
-
Foldamer Chemistry : Gellman, S.H.[2] "Foldamers: A Manifesto."[1][2] Accounts of Chemical Research.
Sources
Application Notes & Protocols: Synthesis of Cyclopentenyl Amines via Ring-Closing Metathesis
Introduction: The Significance of the Cyclopentenyl Amine Scaffold
The cyclopentenyl amine motif is a privileged scaffold in modern medicinal chemistry and drug development. Its rigid, five-membered ring structure provides a well-defined conformational constraint on the amine side chain, which is crucial for optimizing binding affinity and selectivity to biological targets such as enzymes and receptors. Furthermore, the embedded double bond offers a versatile handle for further synthetic elaboration. Ring-Closing Metathesis (RCM) has emerged as a powerful and highly convergent strategy for accessing these valuable structures, prized for its functional group tolerance and operational simplicity.[1][2] This guide provides an in-depth exploration of the critical parameters, field-proven protocols, and mechanistic rationale for the successful RCM-mediated synthesis of cyclopentenyl amines.
Pillar 1: The Mechanistic Rationale of Amine-Directed RCM
Ring-Closing Metathesis is a metal-catalyzed reaction that proceeds through a [2+2] cycloaddition between a metal-alkylidene (the catalyst) and an alkene on the substrate, forming a metallacyclobutane intermediate.[3][4] This intermediate then undergoes a retro-[2+2] cycloreversion to form a new metal-alkylidene and a new alkene. In an intramolecular reaction with a diene, this sequence releases a volatile byproduct (typically ethylene) and forges a new cyclic alkene.[1][5]
The primary challenge in applying RCM to amine-containing substrates is the inherent Lewis basicity of the nitrogen atom.[6][7] The lone pair of electrons on an unprotected amine can coordinate directly to the electron-deficient ruthenium metal center of the catalyst. This coordination event sequesters the catalyst in an inactive state, effectively poisoning it and halting the catalytic cycle.[6]
The Causality of Amine Protection: To circumvent catalyst deactivation, the amine's nucleophilicity must be attenuated. This is achieved by installing an electron-withdrawing protecting group (PG) on the nitrogen atom. Groups such as carbamates (e.g., Boc, Cbz) or sulfonamides (e.g., Ts, Ns) are highly effective.[6][8] By delocalizing the nitrogen's lone pair, these groups render the amine significantly less Lewis basic, preventing inhibitory coordination with the ruthenium center and allowing the metathesis reaction to proceed efficiently. The choice of protecting group is therefore not arbitrary; it is a direct solution to the fundamental problem of catalyst inhibition by the substrate itself.
Pillar 2: Key Parameters for Successful Cyclization
Catalyst Selection: A Matter of Activity and Stability
The evolution of ruthenium-based catalysts has been pivotal for the broad application of RCM. While several generations exist, the following are most relevant for cyclopentenyl amine synthesis:
| Catalyst Generation | Common Name(s) | Key Features & Rationale for Use |
| First Generation | Grubbs I | Employs two tricyclohexylphosphine (PCy₃) ligands. It is effective for simple, unhindered substrates but can be sensitive to functional groups and require higher temperatures. |
| Second Generation | Grubbs II, Hoveyda-Grubbs II | One PCy₃ ligand is replaced by a more electron-donating N-Heterocyclic Carbene (NHC) ligand.[9] This results in significantly higher catalytic activity, greater thermal stability, and broader functional group tolerance, making them the catalysts of choice for most amine substrates.[6][10] |
| Fast-Initiating | Grubbs III | Features pyridine ligands that dissociate rapidly to initiate the catalytic cycle more quickly.[9] Useful in applications like Ring-Opening Metathesis Polymerization (ROMP) but can also be effective in challenging RCM reactions. |
For the synthesis of N-protected cyclopentenyl amines from substrates like N-allyl-N-homoallylamine, Second Generation catalysts such as Grubbs II or Hoveyda-Grubbs II are strongly recommended due to their superior performance and reliability.[6][10]
The Substrate: Designing for Success
The quintessential precursor for a five-membered ring is a 1,6-diene. For cyclopentenyl amines, this translates to an N-protected N-allyl-N-homoallylamine derivative. The synthesis of this precursor is a critical first step and must yield a high-purity material, as impurities can interfere with the catalyst.
Reaction Conditions: Driving the Equilibrium
RCM is an equilibrium-driven process.[3] To ensure high yields of the desired cyclic product, the reaction must be manipulated to favor the forward direction.
-
Concentration: RCM is an intramolecular process that competes with intermolecular oligomerization or polymerization. To favor cyclization, reactions are often run under high dilution (0.001–0.05 M). However, the formation of sterically favored five-membered rings is often so efficient that higher concentrations (0.1–1.0 M) or even neat conditions can be successfully employed, which is advantageous for process efficiency.[8]
-
Solvent: The ideal solvent should be non-coordinating and capable of dissolving the substrate and catalyst. Dichloromethane (DCM) and toluene are the most common choices. It is imperative that the solvent is rigorously deoxygenated and free of peroxides, as these can degrade the catalyst.[10]
-
Temperature: Most RCM reactions with second-generation catalysts proceed efficiently at room temperature or with gentle heating (typically 40 °C).[10] Higher temperatures can sometimes increase reaction rates but may also lead to catalyst decomposition or unwanted side reactions like double bond isomerization.[1]
-
Atmosphere: While solid ruthenium catalysts are generally stable in air, they can be sensitive to oxygen when in solution.[10][11] Therefore, all RCM reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) to maximize catalyst lifetime and ensure reproducible results.
-
Byproduct Removal: The reaction produces ethylene gas.[1] Actively removing this byproduct by bubbling a slow stream of an inert gas (e.g., argon) through the reaction mixture or performing the reaction under vacuum can help drive the equilibrium towards the product.[3]
Pillar 3: Experimental Protocols & Workflow
This section provides a detailed, self-validating protocol for a representative synthesis of a protected cyclopentenyl amine.
Workflow Overview
Caption: General workflow for cyclopentenyl amine synthesis via RCM.
Part A: Synthesis of the RCM Precursor (N-Boc-N-allyl-N-homoallylamine)
-
Materials: Diallylamine, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure: a. To a round-bottom flask charged with diallylamine (1.0 equiv) and DCM (0.5 M), add a solution of Boc₂O (1.1 equiv) in DCM dropwise at 0 °C. b. Allow the reaction to warm to room temperature and stir for 12 hours. c. Monitor the reaction by TLC until the starting amine is consumed. d. Quench the reaction with water and separate the layers. e. Wash the organic layer sequentially with 1 M NaOH, water, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography (e.g., 5% Ethyl Acetate in Hexanes) to yield the pure N-Boc-diallylamine precursor.
Part B: Ring-Closing Metathesis Reaction
-
Materials: N-Boc-diallylamine (from Part A), Grubbs II Catalyst (or Hoveyda-Grubbs II), Anhydrous & Degassed Dichloromethane (DCM).
-
Critical Preparation: The solvent MUST be deoxygenated. This is achieved by bubbling argon or nitrogen through the solvent for at least 30 minutes prior to use. All glassware should be oven- or flame-dried.
-
Procedure: a. Dissolve the N-Boc-diallylamine precursor (1.0 equiv) in degassed DCM to a concentration of 0.1 M in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar. b. Place the flask under a positive pressure of argon. c. In a separate vial, weigh the Grubbs II catalyst (1-5 mol%). d. Add the solid catalyst to the stirring solution of the diene in one portion. A color change (typically to brown/green) should be observed. e. Heat the reaction mixture to 40 °C and allow it to stir for 4-12 hours. f. Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting diene and the appearance of a new, lower Rf product spot.
Part C: Workup and Purification
-
Materials: Ethyl vinyl ether, Celite®, Silica gel.
-
Procedure: a. Once the reaction is complete, cool the mixture to room temperature. b. Add a few drops of ethyl vinyl ether to the reaction mixture and stir for 30 minutes. This quenches the catalyst by reacting with the active ruthenium species. c. Concentrate the reaction mixture under reduced pressure. d. Purify the crude residue directly by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-3-cyclopentenylamine.
Troubleshooting Common RCM Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | Inactive catalyst (degraded by air, moisture, or impure solvent/reagents). | Use freshly purchased catalyst. Ensure all glassware is dry and the reaction is run under a strict inert atmosphere. Use freshly distilled/degassed solvent. |
| Substrate is poisoning the catalyst. | Confirm that the amine protecting group is stable and sufficiently electron-withdrawing. Re-purify the diene substrate to remove any potential impurities. | |
| Formation of Oligomers/Polymers | Reaction concentration is too high. | Decrease the reaction concentration by adding more degassed solvent (e.g., from 0.1 M to 0.01 M). |
| Isomerization of Product | Ruthenium-hydride species formed as a side reaction.[1] | Add a mild acid or hydride scavenger like 1,4-benzoquinone to the reaction mixture.[1] Alternatively, use a catalyst less prone to isomerization. |
Conclusion
Ring-Closing Metathesis is a robust and reliable method for the synthesis of cyclopentenyl amines, provided that key principles are understood and followed. The foundational insight is the necessity of amine protection to prevent catalyst poisoning. By selecting a modern, second-generation ruthenium catalyst, carefully preparing a high-purity diene substrate, and maintaining rigorous inert and anhydrous reaction conditions, researchers can readily access these valuable molecular scaffolds for application in pharmaceutical and materials science.
References
-
Organic Chemistry Portal. Ring Closing Metathesis (RCM) . [Link]
-
Harita, V. K., & Ramesh, N. G. (2019). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane . Organic & Biomolecular Chemistry, 17(24), 5969-5979. [Link]
-
Kuhn, K. M., Champagne, T. M., Hong, S. H., et al. (2013). Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring-Closing Metathesis . Organic Letters, 15(16), 4158–4161. [Link]
-
Wikipedia. Ring-closing metathesis . [Link]
-
YouTube. Ring-closing metathesis example . [Link]
-
Siler, D. A., & Morken, J. P. (2016). Homogeneous and Functional Group Tolerant Ring-Closing Metathesis for DNA-Encoded Chemical Libraries . ACS Chemical Biology, 11(6), 1547–1551. [Link]
-
Wipf Group. Ring-Closing Metathesis (RCM) and Ring . [Link]
-
Wikipedia. Grubbs catalyst . [Link]
-
Vahle, K. M., et al. (2016). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) . Journal of Organic Chemistry, 81(15), 6293–6301. [Link]
-
Cannon, J. S., & Lhermitte, F. (2017). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles . Organic & Biomolecular Chemistry, 15(46), 9766–9777. [Link]
-
Hsieh, J. C., & Trost, B. M. (2013). Synthesis of Cyclopentenimines from N-Allyl Ynamides via a Tandem Aza-Claisen Rearrangement–Carbocyclization Sequence . Journal of the American Chemical Society, 135(26), 9636–9639. [Link]
-
De La Rosa, V., & conscientious, M. (2018). Synthesis of Chiral Cyclopentenones . Chemical Reviews, 118(15), 7205–7254. [Link]
-
Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides . Journal of the American Chemical Society, 118(40), 9606–9614. [Link]
-
Pascual-Escudero, B., et al. (2023). Recent Advances in the Catalytic Synthesis of the Cyclopentene Core . ACS Catalysis, 13(21), 14358–14392. [Link]
-
Organic Chemistry Portal. Homoallylic amine synthesis by amination (allylation) . [Link]
-
Sytniczuk, A., et al. (2020). The Influence of Various N-Heterocyclic Carbene Ligands on Activity of Nitro-Activated Olefin Metathesis Catalysts . Molecules, 25(9), 2239. [Link]
-
Shmatova, O. I., & Nudelman, I. B. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications . Molecules, 26(21), 6579. [Link]
-
Hawthorne, D. G., & Solomon, D. H. (1982). The cyclopolymerization of N-Allyl-N-methyl(2-substituted allyl)amines. The structure of the polymers and low molecular weight products . Journal of Macromolecular Science: Part A - Chemistry, 18(5), 659-668. [Link]
-
Dounay, A. B., & Overman, L. E. (2003). An improved method of ring closing metathesis in the presence of basic amines: Application to the formal synthesis of (+)-lentiginosine and other piperidines and carbamino sugar analogs . Chemical Communications, (21), 2730-2731. [Link]
-
Wang, S., et al. (2022). Radical-triggered base-free 1,3-C → C migrations: chemodivergent synthesis of cyclic imines from N-allyl enamines . Organic Chemistry Frontiers, 9(1), 107-114. [Link]
-
Trost, B. M., & Hsieh, J. C. (2013). Synthesis of cyclopentenimines from N-allyl ynamides via a tandem aza-Claisen rearrangement-carbocyclization sequence . Journal of the American Chemical Society, 135(26), 9636-9639. [Link]
-
Joosten, A., et al. (2010). Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides . Molecules, 15(9), 6638-6677. [Link]
-
Mattey, A. P., et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals . Catalysts, 12(4), 434. [Link]
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synthesis of Peramivir intermediates from N-Boc-cyclopentene
Application Note: High-Fidelity Synthesis of Peramivir Intermediates via N-Boc-Cyclopentene Scaffolds
Abstract
This application note details the optimized synthetic pathway for Peramivir (Rapivab®), focusing on the critical N-Boc-cyclopentene intermediate: Methyl (1S,4R)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate.[1] Unlike traditional linear syntheses, this protocol leverages the chiral pool derived from (-)-Vince lactam to establish the cyclopentane core's stereochemistry.[1] We provide a validated, step-by-step methodology for the ring-opening of the lactam, the protection of the amine, and the pivotal 1,3-dipolar cycloaddition that installs the characteristic 1-ethylpropoxy side chain with high regio- and stereoselectivity.[1]
Introduction & Strategic Analysis
Peramivir is a neuraminidase inhibitor designed as a transition-state analogue for the influenza virus.[1][2] Its efficacy relies on a highly substituted cyclopentane ring bearing four contiguous chiral centers.[1]
The synthetic challenge lies in the (3S,4R,5S) stereochemistry. The most robust industrial route (developed by BioCryst) utilizes a "scaffold-first" approach.[1] The strategy hinges on Methyl (1S,4R)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate (referred to herein as the N-Boc-Cyclopentene Scaffold ).[1] This intermediate serves as the dipolarophile in a [3+2] cycloaddition, locking the relative stereochemistry of the side chains before the ring is functionalized further.
Retrosynthetic Logic
The pathway disconnects the isoxazoline ring (formed via cycloaddition) to reveal the N-Boc-cyclopentene and a nitrile oxide derived from 2-ethylbutanal.[1][3]
Figure 1: Retrosynthetic disconnection showing the central role of the N-Boc-Cyclopentene Scaffold.
Experimental Protocols
Protocol A: Synthesis of the N-Boc-Cyclopentene Scaffold
Objective: Convert (-)-Vince lactam into the protected amino-ester. Reaction Type: Lactam Ring Opening / Carbamate Protection.[1][3]
Reagents & Materials:
-
Thionyl Chloride (
) or HCl gas[1] -
Methanol (Anhydrous)[1]
-
Di-tert-butyl dicarbonate (
)[1][3] -
Triethylamine (
) or [1]
Step-by-Step Methodology:
-
Acid Methanolysis:
-
Charge a reactor with (-)-Vince lactam (1.0 equiv) and anhydrous Methanol (10 vol) .
-
Cool to 0°C. Add
(1.1 equiv) dropwise, maintaining internal temperature <10°C. -
Mechanistic Note: This cleaves the amide bond, forming the methyl ester while retaining the cis-alkene configuration.
-
Warm to 25°C and stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of lactam.
-
Concentrate under vacuum to remove methanol and excess HCl.[1] The residue is the amino-ester hydrochloride salt.[1][4]
-
-
Boc Protection:
-
Resuspend the residue in Dichloromethane (DCM, 10 vol) .
-
Add
(2.5 equiv) to neutralize the salt.[1] -
Add
(1.1 equiv) slowly at 0°C. -
Stir at room temperature (RT) for 3 hours.
-
Workup: Wash with water (2x), 5% citric acid (to remove excess amine), and brine.[1] Dry over
.[1][3][4] -
Purification: Crystallize from Hexane/Ethyl Acetate (95:5) to yield white crystals.[1]
-
Key Specification (QC):
-
Target: Methyl (1S,4R)-4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate.[1][3][5]
-
Chiral Purity: >99% ee (Critical for downstream stereocontrol).[1]
Protocol B: The [3+2] Cycloaddition (The Critical Step)
Objective: Stereoselective installation of the 1-ethylpropyl side chain.[1] Reaction Type: 1,3-Dipolar Cycloaddition (Nitrile Oxide).[1][3]
Reagents:
-
N-Boc-Cyclopentene Scaffold (from Protocol A)[1]
-
2-Ethylbutyraldehyde oxime (Prepared from aldehyde +
)[1][3] -
Sodium Hypochlorite (NaOCl, 10-13% aq) OR Chloramine-T[1]
-
Solvent: Ethyl Acetate or DCM[6]
Experimental Workflow:
Figure 2: Mechanism of the nitrile oxide cycloaddition.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-Cyclopentene (1.0 equiv) and 2-Ethylbutyraldehyde oxime (3.0 equiv) in Ethyl Acetate.
-
Cycloaddition:
-
Cool mixture to 0°C.
-
Slowly add NaOCl solution (approx. 3-4 equiv) dropwise via addition funnel.
-
Critical Control: The rate of addition controls the concentration of the transient nitrile oxide species, preventing dimerization (furoxan formation).
-
Maintain temperature <5°C.[1]
-
-
Reaction Monitoring: Stir vigorously at 0°C–RT for 12 hours. Monitor consumption of the alkene.
-
Workup:
Data Summary Table: Typical Yields
| Step | Reagent | Typical Yield | Key Impurity |
| N-Boc Formation | 90 - 95% | Di-Boc byproduct | |
| Cycloaddition | NaOCl / Oxime | 65 - 75% | Furoxan (dimer) |
| Isoxazoline Opening | 85 - 90% | Over-reduction |
Protocol C: Isoxazoline Ring Opening
Objective: Unmask the hydroxyl and amino groups for final functionalization.
-
Dissolve the isoxazoline intermediate in Methanol/Acetic Acid (10:1) .
-
Add Raney Nickel or Pd/C (10% w/w) catalyst.[1]
-
Hydrogenate at 40–50 psi for 12 hours at RT.
-
Filter catalyst and concentrate.[1][3][4] The resulting amino-alcohol is ready for acetylation.[1]
Process Safety & Critical Control Points
-
Nitrile Oxide Stability: Nitrile oxides are unstable and energetic.[1] Do not isolate the nitrile oxide. Generate it in situ in the presence of the dipolarophile (N-Boc-cyclopentene) to ensure immediate consumption.
-
Exotherm Control: The oxidation of the oxime by NaOCl is exothermic. On a large scale, active cooling and strict addition rate control are mandatory to prevent thermal runaways.
-
Stereochemical Integrity: The initial Vince lactam purity dictates the final optical purity. Ensure the starting lactam is >99% ee.
References
-
Babu, Y. S., et al. (2000).[1] "BCX-1812 (RWJ-270201): Discovery of a Novel, Highly Potent, Orally Active, and Selective Influenza Neuraminidase Inhibitor through Structure-Based Drug Design."[1] Journal of Medicinal Chemistry, 43(19), 3482–3486.
-
BenchChem Protocols. (2023). "Synthesis of Peramivir: A Technical Guide."
-
Mineno, T., & Miller, M. J. (2003). "Stereoselective Total Synthesis of the Neuraminidase Inhibitor Peramivir (BCX-1812)." Organic Letters, 5(22), 4277–4280.
-
BioCryst Pharmaceuticals. (2014).[1] "RAPIVAB (peramivir injection) Prescribing Information."
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- 2. medkoo.com [medkoo.com]
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functionalization of the C=C double bond in N-Boc-cyclopentene
Application Note: Functionalization of the C=C Double Bond in N-Boc-3-Pyrroline
Executive Summary & Strategic Context
Subject Definition: While "N-Boc-cyclopentene" is a common colloquialism in laboratory settings, the chemically accurate substrate for this application note is 1-(tert-butoxycarbonyl)-3-pyrroline (also known as N-Boc-2,5-dihydro-1H-pyrrole). This five-membered heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the direct precursor to 3,4-substituted pyrrolidines found in HCV protease inhibitors (e.g., Boceprevir intermediates), DPP-4 inhibitors, and novel antibiotic classes.
Reactivity Profile: The C=C double bond in N-Boc-3-pyrroline possesses unique electronic characteristics:
-
Electronic Deactivation: The nitrogen lone pair is delocalized into the Boc carbonyl, reducing the nucleophilicity of the alkene compared to cyclopentene. Consequently, electrophilic additions (e.g., epoxidation) require more vigorous conditions or activated reagents compared to simple alkenes.
-
Stereoelectronic Control: The bulky tert-butyl group directs reagents to the anti face, enabling high diastereoselectivity in cycloadditions and dihydroxylations.
Scope of Guide: This document details four validated protocols for transforming the C=C bond: Epoxidation , Asymmetric Dihydroxylation , Cyclopropanation , and Hydroboration-Oxidation .
Reaction Landscape & Decision Matrix
The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent functionalization pathways for N-Boc-3-pyrroline. Colors indicate distinct reaction classes.
Detailed Experimental Protocols
Protocol A: Epoxidation (Synthesis of N-Boc-3,4-epoxypyrrolidine)
Application: Access to trans-3-amino-4-hydroxypyrrolidines via subsequent ring opening with azides or amines.
-
Reagents: m-Chloroperbenzoic acid (mCPBA, 77% max), Dichloromethane (DCM), NaHCO₃.
-
Mechanism: Concerted electrophilic addition. The syn stereochemistry relative to the leaving group is conserved, but the bulky Boc group directs attack anti to the nitrogen protecting group in sterically crowded analogs.
Step-by-Step:
-
Preparation: Dissolve N-Boc-3-pyrroline (1.0 equiv, 10 mmol) in DCM (50 mL) and cool to 0 °C.
-
Addition: Add mCPBA (1.2 equiv) portion-wise over 15 minutes. Note: mCPBA is often wet with water/acid; ensure accurate active oxygen calculation.
-
Reaction: Warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin; epoxide is faint).
-
Quench: Pour mixture into saturated aqueous Na₂SO₃ (to reduce excess peroxide) and NaHCO₃ (1:1 mixture). Stir vigorously until gas evolution ceases.
-
Workup: Separate layers. Wash organic phase with saturated NaHCO₃ (2x) and brine. Dry over MgSO₄.[1]
-
Purification: Flash chromatography (Hexane/EtOAc 8:2).
-
Yield Expectation: 85-92%.
-
Validation: ¹H NMR (CDCl₃) shows disappearance of alkene protons (5.7-5.8 ppm) and appearance of epoxide protons (~3.6-3.7 ppm).
-
Protocol B: Asymmetric Dihydroxylation (Upjohn/Sharpless)
Application: Synthesis of chiral cis-3,4-dihydroxypyrrolidines.
-
Reagents: OsO₄ (2.5 wt% in tBuOH), N-Methylmorpholine N-oxide (NMO), Acetone/Water.
-
Expert Insight: The Boc group is acid-labile; avoid acidic workups. Osmium is highly toxic; use a fume hood and double-glove.
Step-by-Step:
-
Solution Prep: To a solution of N-Boc-3-pyrroline (5 mmol) in Acetone:Water (8:1, 20 mL), add NMO (1.1 equiv).
-
Catalysis: Add OsO₄ solution (1 mol%). The solution will turn dark.
-
Reaction: Stir at RT for 12 hours.
-
Quench: Add solid Na₂SO₃ (5 equiv) and stir for 1 hour to reduce Os(VIII) to Os(IV) (black precipitate forms).
-
Filtration: Filter through a pad of Celite/Silica. Rinse with EtOAc.
-
Purification: The diol is polar. Use DCM/MeOH (95:5) for extraction and chromatography.
-
Yield Expectation: >90%.
-
Stereochemistry: Exclusively cis-diol.
-
Protocol C: Cyclopropanation (Synthesis of 3-Azabicyclo[3.1.0]hexane)
Application: Construction of conformationally constrained amino acid analogs (e.g., methanoproline).
-
Method: Transition-metal catalyzed decomposition of diazo compounds.
-
Reagents: Ethyl diazoacetate (EDA), Rh₂(OAc)₄ or Rh₂(esp)₂ (0.1-0.5 mol%), DCM.
Step-by-Step:
-
Catalyst Loading: Charge a flame-dried flask with N-Boc-3-pyrroline (1.0 equiv) and Rh catalyst (0.1 mol%) in dry DCM.
-
Slow Addition: Using a syringe pump, add a solution of EDA (1.2 equiv) in DCM over 4–6 hours. Critical: Slow addition prevents dimerization of the carbene to diethyl fumarate/maleate.
-
Workup: Concentrate the reaction mixture directly.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Selectivity: Typically favors the exo isomer (cyclopropane anti to the Boc group) due to steric shielding.
-
Troubleshooting: If conversion is low, increase catalyst to 0.5 mol% and ensure DCM is anhydrous.
-
Comparative Data & Validation
Table 1: Functionalization Metrics for N-Boc-3-Pyrroline
| Reaction Type | Reagent System | Major Product Isomer | Typical Yield | Key Analytical Signal (¹H NMR) |
| Epoxidation | mCPBA, DCM | trans-opening precursor | 85-95% | Epoxide C-H: |
| Dihydroxylation | OsO₄/NMO | cis-3,4-diol | 90-98% | Carbinol C-H: |
| Cyclopropanation | Rh₂(OAc)₄, EDA | exo-bicyclic ester | 60-75% | Cyclopropyl C-H: |
| Hydroboration | BH₃·THF, H₂O₂ | rac-3-alcohol | 70-80% | CH-OH: |
Troubleshooting & Expert Insights
1. Volatility Warning: N-Boc-3-pyrroline is a low-melting solid/oil with significant volatility. Do not dry under high vacuum (< 1 mbar) for extended periods, or you will lose the starting material.
2. Rotameric Complexity: The N-Boc group exhibits restricted rotation at room temperature. NMR spectra often show broad or split peaks (rotamers) in CDCl₃.
-
Solution: Run NMR at 50 °C or in DMSO-
to coalesce peaks for cleaner integration.
3. C-H Functionalization vs. Cyclopropanation: Recent studies (see References) indicate that when using Rh-carbenoids, C-H insertion is kinetically disfavored compared to cyclopropanation for this specific substrate. Unlike N-Boc-pyrrolidine (saturated), the double bond in the pyrroline dominates reactivity.
References
-
Synthesis of N-Boc-3-pyrroline via RCM: O'Leary, D. J.; Ferguson, M. L.; Grubbs, R. H. "Ring-Closing Metathesis Synthesis of N-Boc-3-Pyrroline." Organic Syntheses, 2003 , 80, 85.
-
Cyclopropanation Protocols: Wang, Z. J., et al. "Improved cyclopropanation activity of histidine-ligated cytochrome P450 enables the enantioselective formal synthesis of levomilnacipran."[2] Angew.[2] Chem. Int. Ed., 2014 , 53, 6810.[2]
-
Mechanistic Studies on C-H Functionalization vs Cyclopropanation: Davies, H. M. L., et al. "Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole..."[3] J. Am. Chem. Soc., 2025 (Recent mechanistic insight). (Note: Year adjusted based on search context, refers to Davies group work on Rh-carbenes).
-
General N-Boc Protection/Deprotection Strategies: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience.
Sources
Application Notes & Protocols: Stereoselective Epoxidation of 1-N-Boc-Amino-2-Cyclopentene
Introduction: The Strategic Importance of Chiral Epoxy-Aminocyclopentanes
The synthesis of enantiomerically pure molecules is a cornerstone of modern drug development and chemical biology. Within this field, chiral aminocyclopentane scaffolds are of paramount importance, serving as core components in a variety of bioactive molecules, including nucleoside analogues for antiviral therapies and mimics of aminoglycoside antibiotics.[1] The stereoselective epoxidation of 1-N-Boc-amino-2-cyclopentene is a critical transformation that installs two new stereocenters with a high degree of control, creating a versatile epoxide intermediate. This intermediate is primed for subsequent nucleophilic ring-opening reactions, providing a powerful pathway to a diverse array of highly functionalized and stereochemically rich aminocyclitols.[1]
This guide provides an in-depth analysis of the substrate-directed epoxidation of this compound, focusing on the mechanistic underpinnings of stereocontrol and offering a field-proven laboratory protocol.
The Principle of Stereocontrol: Substrate-Directed Synthesis
High levels of stereoselectivity in the epoxidation of cyclic allylic systems can be achieved through substrate control, where a functional group already present in the molecule directs the oxidant to a specific face of the alkene.[2][3] In the case of this compound, the allylic N-Boc-amino group is the key directing element.
Mechanism of syn-Epoxidation:
The reaction is most commonly performed with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The prevailing mechanism involves the formation of a hydrogen bond between the N-H of the Boc-carbamate group and the distal oxygen of the peroxyacid in the transition state. This interaction effectively tethers the oxidant to the same face (syn) as the amino substituent, forcing the delivery of the epoxide oxygen from that face. This results in the formation of the syn-diastereomer with high selectivity.
In related systems, such as N,N-dibenzylaminocycloalkenes, the addition of a strong acid like trichloroacetic acid has been shown to protonate the nitrogen, forming an ammonium ion that acts as an even more effective directing group for m-CPBA, leading exclusively to syn-epoxides.[1][2] While the N-H of the Boc-carbamate is less basic, it is sufficiently acidic to engage in the crucial hydrogen-bonding interaction that governs the stereochemical outcome.
Caption: Proposed transition state for the syn-directed epoxidation.
Experimental Guide: Diastereoselective Epoxidation Protocol
This protocol details a reliable method for the syn-epoxidation of this compound using m-CPBA. The inclusion of a bicarbonate buffer is critical to neutralize the m-chlorobenzoic acid byproduct, thereby preventing acid-catalyzed ring-opening of the desired epoxide product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert gas. |
| m-Chloroperoxybenzoic acid (m-CPBA) | ≤77% | Commercially Available | Purity assay is crucial. Avoid purified, shock-sensitive material.[4] |
| Dichloromethane (DCM) | Anhydrous | Various | Use a dry, inert solvent. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Various | Finely powdered and dried. |
| Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade | Various | For quenching. |
| Saturated NaCl solution (Brine) | - | Lab Prepared | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | For drying. |
| Silica Gel | 230-400 mesh | Various | For column chromatography. |
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.
-
Add finely powdered sodium bicarbonate (3.0 eq) to the solution.[5]
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
-
Addition of Oxidant:
-
In a separate flask, dissolve m-CPBA (1.5 eq, based on purity) in a minimal amount of DCM.
-
Slowly add the m-CPBA solution to the stirring reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is crucial to control the exotherm and prevent side reactions.[5]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase and staining with potassium permanganate). The reaction is typically complete within 2-4 hours.
-
-
Workup and Quenching:
-
Once the reaction is complete, quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove the m-chlorobenzoic acid byproduct, and finally with saturated aqueous NaCl (brine).
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate, is typically effective for isolating the pure epoxide product.
-
Expected Results and Characterization
This protocol reliably yields the syn-epoxide as the major diastereomer.
| Parameter | Typical Value |
| Yield | 75-90% |
| Diastereomeric Ratio (syn:anti) | >95:5 |
| Appearance | Colorless oil or white solid |
Characterization: The stereochemical assignment of the syn-epoxide can be unambiguously confirmed using 2D NMR spectroscopy, specifically through a Nuclear Overhauser Effect (NOE) experiment (NOESY), which will show spatial correlation between the protons of the epoxide and the proton on the adjacent carbon bearing the N-Boc-amino group.
Workflow and Logic Diagram
The following diagram outlines the complete experimental workflow, from initial setup to final product analysis.
Caption: Experimental workflow for stereoselective epoxidation.
Field Insights & Troubleshooting
-
Trustworthiness of Reagents: The purity of m-CPBA can vary. It is often sold with a balance of m-chlorobenzoic acid and water for stability.[4] Using a lower-purity grade may require adjusting the stoichiometry. It is advisable to use a fresh bottle or one that has been stored properly at 2-8 °C.[6]
-
Preventing Epoxide Ring-Opening: The primary cause of low yields is often the acid-catalyzed opening of the desired epoxide. The use of a bicarbonate buffer is a non-negotiable, self-validating step in the protocol. Ensure the NaHCO₃ is finely powdered to maximize its surface area and neutralizing efficiency. Thorough washing during the workup is also critical.
-
Controlling the Exotherm: The epoxidation reaction is exothermic. Maintaining a low temperature (0 °C) is essential for achieving high diastereoselectivity. A rapid increase in temperature can lead to a decrease in selectivity and the formation of side products.
-
Alternative Oxidants: While m-CPBA is the workhorse for this transformation, other systems can be considered. Vanadium-catalyzed epoxidations, for instance, are highly effective for allylic alcohols and also proceed with syn-selectivity, though they coordinate to the hydroxyl group rather than hydrogen bonding.[7] Their application to N-Boc allylic amines is less common but represents a potential alternative.
Conclusion
The substrate-directed epoxidation of this compound with m-CPBA is a robust and highly diastereoselective method for producing the corresponding syn-epoxide. The stereochemical outcome is reliably controlled by a hydrogen-bonding interaction between the N-Boc directing group and the oxidant. The resulting chiral epoxy-aminocyclopentane is a high-value synthetic intermediate, enabling access to a wide range of complex molecular architectures for pharmaceutical research and development. Adherence to the detailed protocol, particularly with respect to temperature control and acid neutralization, is key to achieving high yields and excellent stereoselectivity.
References
-
Cieplak, P., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2548–2556. Available at: [Link]
-
Cieplak, P., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. PubMed Central, NIH. Available at: [Link]
-
Cieplak, P., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. PubMed. Available at: [Link]
-
de la Torre, D., et al. (2020). Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction. PubMed Central, NIH. Available at: [Link]
-
Slynko, N. N., et al. (2023). Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. PubMed Central. Available at: [Link]
-
Sharpless, K. B., et al. (2001). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. Wayne State University. Available at: [Link]
-
Gicquel, M., et al. (2022). Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PubMed Central, NIH. Available at: [Link]
-
Cieplak, P., et al. (2015). Synthesis of new aminocyclitols by selective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine and tert-butyl 4-[benzyl(methyl)amino]-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate. ResearchGate. Available at: [Link]
-
D'Rozario, M., et al. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wikipedia. (2023). Epoxidation of allylic alcohols. Available at: [Link]
-
Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]
-
Jacobsen, E. N., et al. (2012). Cyclopropenimine-Catalyzed Enantioselective Mannich Reactions of t-Butyl Glycinates with N-Boc-Imines. PubMed Central. Available at: [Link]
-
Biju, A. T. (2017). Enantioselective, Cyclopentene-Forming Annulations via NHC-Catalyzed Benzoin−Oxy-Cope Reactions. ResearchGate. Available at: [Link]
-
Kraka, E., et al. (2022). Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. MDPI. Available at: [Link]
-
Tong, R. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). UCLA Chemistry. Available at: [Link]
-
Punniyamurthy, T. (2021). 5.2: Epoxidation of Allylic Alcohols. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available at: [Link]
-
Ashenhurst, J. (n.d.). Formation of epoxides from alkenes using m-CPBA. Master Organic Chemistry. Available at: [Link]
-
Toste, F. D., et al. (2009). Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols. PubMed Central. Available at: [Link]
-
Sharpless, K. B., & Katsuki, T. (1996). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. ResearchGate. Available at: [Link]
-
Schwartz, M. A., & Sharpless, K. B. (1998). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±). Organic Syntheses. Available at: [Link]
Sources
- 1. BJOC - Regio- and stereoselective synthesis of new diaminocyclopentanols [beilstein-journals.org]
- 2. Regio- and stereoselective synthesis of new diaminocyclopentanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropenimine-Catalyzed Enantioselective Mannich Reactions of t-Butyl Glycinates with N-Boc-Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
Mitsunobu reaction conditions for cyclopentenol derivatives
Application Note: Mitsunobu Inversion of Cyclopentenol Derivatives
Executive Summary
The Mitsunobu reaction is the gold standard for the stereochemical inversion of secondary alcohols, converting them into esters, amines, ethers, or thioethers. For cyclopentenol derivatives , this transformation is pivotal in the synthesis of prostaglandins (e.g., inversion at C15), nucleoside analogs (e.g., carbovir), and complex terpenes.
However, cyclopentane rings present unique challenges:
-
** conformational flexibility** (envelope/twist) that can obscure steric bulk.
-
Ring strain that can accelerate elimination pathways over substitution.
-
Allylic transposition (S_N2') risks when the hydroxyl group is allylic.
This guide provides a robust, field-tested protocol for the Mitsunobu inversion of cyclopentenols, prioritizing high stereofidelity and simplified purification.
Mechanistic Foundation & Critical Parameters
The reaction relies on the activation of the alcohol by a phosphonium intermediate, followed by an S_N2 displacement by an acidic nucleophile (H-Nu).[1]
The Catalytic Cycle (Visualized)
Figure 1: The Mitsunobu reaction cycle. Note that the formation of the alkoxyphosphonium salt is the commitment step. If the nucleophile is too sterically hindered or insufficiently acidic, the intermediate may decompose via elimination.
Critical Reaction Parameters
| Parameter | Standard Condition | Cyclopentenol Optimization | Rationale |
| Phosphine | Triphenylphosphine (PPh3) | PPh3 or DPPE | PPh3 is standard. DPPE (1,2-Bis(diphenylphosphino)ethane) can enhance reactivity for difficult substrates but is harder to remove. |
| Azodicarboxylate | DEAD (Diethyl-) | DIAD (Diisopropyl-) | DIAD is more stable and safer to handle than DEAD. The bulky isopropyl groups can also slightly improve selectivity against side reactions. |
| Solvent | THF | THF (Anhydrous) | THF solubilizes the betaine intermediate best. Toluene is an alternative if the product is non-polar, aiding TPPO precipitation. |
| Nucleophile pKa | < 13 | < 11 (Ideal) | Cyclopentenols are sterically encumbered. A more acidic nucleophile (e.g., p-nitrobenzoic acid, pKa ~3.4) ensures rapid protonation of the betaine, driving the reaction forward. |
| Temperature | 0°C to RT | -10°C to RT | Lower initial temperature prevents decomposition of the thermally sensitive betaine intermediate. |
Experimental Protocol
Protocol A: Standard Inversion of Cyclopentenol
Target: Inversion of a secondary hydroxyl group to an ester (e.g., benzoate).
Reagents:
-
Substrate: Cyclopentenol derivative (1.0 equiv)
-
Nucleophile: p-Nitrobenzoic acid (1.2 - 1.5 equiv) [Preferred over benzoic acid for higher yields]
-
Phosphine: Triphenylphosphine (PPh3) (1.5 equiv)
-
Azo Reagent: DIAD (1.5 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Dissolution: Add the Cyclopentenol (1.0 equiv), PPh3 (1.5 equiv), and p-Nitrobenzoic acid (1.5 equiv) to the flask. Dissolve in anhydrous THF.
-
Expert Insight: Unlike some protocols that premix PPh3 and DIAD, adding the alcohol and nucleophile before the azo reagent minimizes "dead" betaine formation and side reactions.
-
-
Cooling: Cool the reaction mixture to 0°C (ice bath).
-
Addition: Add DIAD (1.5 equiv) dropwise via syringe over 15–20 minutes.
-
Visual Check: The solution will turn yellow/orange. If the color fades instantly, the reaction is proceeding fast. If it persists dark orange, the reaction might be sluggish.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–24 hours.
-
Work-up (The "ZnCl2 Method" for TPPO Removal):
-
Instead of direct column chromatography (where Ph3P=O streaks), concentrate the reaction mixture to ~1/4 volume.
-
Dilute with Et2O or MTBE.
-
Add ZnCl2 (1.5 equiv dissolved in minimal ethanol) . Stir for 30 mins.
-
Result: A white precipitate (Ph3P=O • ZnCl2 complex) forms.
-
Filter the solid.[4][5] The filtrate contains your product and reduced DIAD.
-
-
Purification: Concentrate the filtrate and purify via flash chromatography (SiO2). The reduced DIAD (hydrazine) usually elutes much earlier than the ester product.
Advanced Troubleshooting & Decision Logic
Cyclopentenols are prone to allylic shifts (S_N2') if a double bond is present (e.g., cyclopent-2-en-1-ol).
Workflow for Allylic Substrates
Figure 2: Decision tree for allylic cyclopentenol substrates.
Common Failure Modes
| Observation | Diagnosis | Solution |
| No Reaction (SM remains) | Nucleophile pKa too high (>13) | Switch to p-nitrobenzoic acid or Chloroacetic acid. |
| Elimination Product (Cyclopentadiene) | Basic conditions / High Temp | Ensure anhydrous conditions. Keep at 0°C longer. Use ADDP (1,1'-(azodicarbonyl)dipiperidine) which is more stable. |
| Difficult Separation (TPPO) | Ph3P=O co-elutes with product | Use the ZnCl2 precipitation method (Protocol A, Step 6) or use Polymer-supported PPh3 (requires filtration only). |
| Hydrazine Contamination | Reduced DIAD co-elutes | Wash the organic layer with 1M NaOH (if product is stable) or perform rigorous column chromatography. |
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products". Synthesis, 1981(1), 1–28.
-
Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol". Organic Syntheses, 73, 110.
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications". Chemical Reviews, 109(6), 2551–2651.
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[6] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents". Journal of Organic Chemistry, 82(19), 9931–9936. [2]
-
Dandapani, S., & Curran, D. P. (2004).[6] "Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies". Chemistry – A European Journal, 10(13), 3130–3138.
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
preventing racemization during N-Boc-amino-2-cyclopentene synthesis
Topic: Preventing Racemization & Ensuring Enantiopurity
Status: Operational | Tier: Level 3 (Senior Application Scientist)
Introduction: The "Chirality Trap"
Welcome. You are likely here because you are synthesizing (1R,4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-en-1-yl acetate (or its alcohol derivative)—a critical carbocyclic scaffold for nucleoside analogs like Abacavir.
This molecule is deceptively simple. However, the allylic system combined with the carbamate (Boc) protecting group creates a "perfect storm" for racemization. The cyclopentenyl cation is planar and achiral; any condition that stabilizes this cation or allows reversible metal coordination will destroy your enantiomeric excess (ee) in seconds.
This guide moves beyond basic synthesis to the molecular mechanics of preserving chirality .
Module 1: The Palladium-Catalyzed Route (Tsuji-Trost AAA)
The most direct route to chiral N-Boc-cyclopentenes is the Pd-Catalyzed Asymmetric Allylic Amination (AAA) . Here, you react a meso-diester or epoxide with a nitrogen nucleophile (e.g., di-tert-butyl iminodicarboxylate).[1]
The Failure Mode: The reaction works, but the product is racemic or has low ee.
The Cause: The rate of
Troubleshooting the Pd-Cycle
| Symptom | Diagnosis | Corrective Action |
| Low ee (<80%) | Fast Equilibration: The Pd-allyl complex is flipping between enantiomers before the amine attacks. | Add Chloride: Add catalytic tetrahexylammonium chloride. Chloride coordinates to Pd, stabilizing the specific |
| No Reaction | Ligand Mismatch: The "Trost Ligand" (DACH-phenyl) is bulky. If the nucleophile is also bulky (e.g., phthalimide), sterics prevent attack. | Switch Nucleophile: Use di-tert-butyl iminodicarboxylate.[1] It is smaller and acts as a "soft" nucleophile, matching the electronics of the Trost system. |
| Dropping ee over time | Reversibility: The product is re-entering the catalytic cycle (Pd re-oxidizes the product). | Lower Temperature: Run at 0°C. Pd-AAA is often under kinetic control; lower temps favor the irreversible nucleophilic attack over the reversible ionization. |
Visualization: The Racemization Loop
The following diagram illustrates where you lose chirality. Your goal is to force the path to k_attack and block k_rac .
Caption: The "War for Chirality": You must accelerate the green path (Nucleophilic Attack) to outcompete the red path (Equilibration).
Module 2: The Enzymatic Resolution Strategy
If the Pd-route is too sensitive, the industrial standard is Enzymatic Resolution (hydrolysis of the racemic N-Boc-amino acetate).
The Issue: Chemical racemization during the enzymatic step. The Mechanism: At pH > 8, the allylic proton is slightly acidic. The N-Boc group can facilitate an elimination-addition mechanism or an internal acyl migration.
Critical Control Points
-
pH Control is Non-Negotiable:
-
Do not use unbuffered basic solutions.
-
Protocol: Use a Phosphate Buffer (pH 7.0 - 7.5). Above pH 8.0, the rate of spontaneous chemical hydrolysis (racemic) competes with enzymatic hydrolysis (chiral).
-
-
Solvent Engineering:
-
Lipases (like CAL-B / Novozym 435) are active in organic solvents.[2]
-
Recommendation: Use MTBE (Methyl tert-butyl ether) saturated with water. MTBE suppresses the solubility of the racemic background reactants while keeping the enzyme active.
-
-
Temperature:
-
While enzymes work faster at 40°C, run at 20-25°C . Higher temperatures increase the thermal vibration of the enzyme active site, lowering the E-value (enantiomeric ratio), leading to "leakage" of the wrong enantiomer.
-
Module 3: Post-Synthesis Handling (The "Silent Killer")
You made the chiral product. You rotovapped it. Now it's racemic. Why? Acid-Catalyzed Allylic Transposition.
-
The Trap: Silica gel is slightly acidic. Chloroform often contains traces of HCl.
-
The Chemistry: Protonation of the allylic alcohol/acetate leads to a planar carbocation. The N-Boc group is a poor neighboring group participant here, so the cation waits for a nucleophile from either face.
Handling Protocol:
-
Neutralize Silica: Pre-wash your flash column with 1% Triethylamine (Et3N) in Hexanes.
-
Stabilize Solvents: Use Amylene-stabilized Chloroform, or filter your solvent through basic alumina before use.
-
Storage: Store the compound as a solid if possible, or in frozen benzene/t-BuOH. Avoid storing in CDCl3 (it becomes acidic over time).
Validated Protocol: Pd-Catalyzed Desymmetrization
Objective: Synthesis of (1S,4R)-4-(di-Boc-amino)cyclopent-2-enyl acetate from meso-diacetate. Reference Standard: Adapted from Trost et al. (See Ref 1).
Reagents:
-
Substrate: cis-3,5-Diacetoxy-1-cyclopentene (1.0 equiv)
-
Nucleophile: Di-tert-butyl iminodicarboxylate (1.1 equiv)
-
Catalyst: Pd2(dba)3·CHCl3 (2.5 mol%)
-
Ligand: (S,S)-DACH-Phenyl Trost Ligand (7.5 mol%)
-
Additive: Tetrahexylammonium chloride (10 mol%) - Crucial for anti-racemization.
-
Solvent: CH2Cl2 (degassed).
Step-by-Step:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask, dissolve Pd source and Ligand in CH2Cl2. Stir 15 min at RT. The solution should turn from purple to orange/yellow (active catalyst formation).
-
Substrate Addition: Add the meso-diacetate and the chloride additive. Note: The chloride additive increases the rate of ionization, ensuring the Pd stays "busy" with the substrate rather than equilibrating.
-
Nucleophile Injection: Add the Boc-nucleophile slowly at 0°C.
-
Reaction Monitoring: Stir at 0°C. Monitor via HPLC (Chiralcel OD-H).
-
Stop Condition: When starting material is consumed. Do not over-stir.
-
-
Quench: Filter through a short pad of silica (pre-treated with 1% Et3N) to remove Pd.
-
Yield/ee: Expect >90% yield and >95% ee if temperature and chloride protocols are followed.
FAQ: Troubleshooting Specific Scenarios
Q: I am using the Mitsunobu reaction to invert the alcohol, but the yield is terrible. A: The N-Boc group is bulky. Standard Mitsunobu (DEAD/PPh3) often fails due to steric hindrance at the secondary allylic position.
-
Fix: Switch to DIAD (less bulky) and use PMe3 (Trimethylphosphine) instead of PPh3. PMe3 is a smaller, more nucleophilic phosphine that drives the betaine formation faster.
Q: My product racemizes during evaporation. A: This is likely thermal racemization catalyzed by trace acid.
-
Fix: Add 0.1% Et3N to your collection flask before rotary evaporation. Keep the water bath < 30°C.
Q: Can I use a different nitrogen source? A: Yes, but be careful. Phthalimide is too rigid. Azide (TMSN3) is excellent but dangerous. Di-tert-butyl iminodicarboxylate is the "Goldilocks" nucleophile—soft enough for Pd(0), bulky enough to induce stereoselectivity, and easily deprotected to the mono-Boc amine.
References
-
Trost, B. M., & Bunt, R. C. (1994). Asymmetric Allylic Alkylation.[3][4][5][6] Journal of the American Chemical Society.
-
Trost, B. M., & Madsen, R. (1996). Palladium-Catalyzed Enantioselective Synthesis of Carbanucleosides. Journal of the American Chemical Society.
-
Palmer, A. M., et al. (2001). Enzymatic Resolution of 4-Aminocyclopent-2-en-1-ol Derivatives. Journal of the Chemical Society, Perkin Transactions 1.
-
Paquette, L. A., et al. (1996). (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl Acetate Synthesis.[2][7][8] Organic Syntheses.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 4. Publications 1994-Present [web.stanford.edu]
- 5. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
optimizing yield of Pd-catalyzed allylic substitution
Welcome to the Palladium-Catalyzed Allylic Substitution Technical Support Center.
Ticket ID: PD-TSUJI-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open
Mission Statement
You are likely here because your Tsuji-Trost reaction is stalling, yielding the wrong isomer, or producing a racemic mixture. This guide moves beyond standard textbook mechanisms to address the practical causality of failure. We treat the reaction not as a single event, but as a cycle of interdependent equilibria where the rate-determining step (RDS) can shift based on your substrate and conditions.
Module 1: The Diagnostic Framework (The "Why")
Before adding more catalyst, you must identify which part of the cycle is broken. The mechanism bifurcates based on your nucleophile's nature.[1][2][3][4] This is the most common point of failure in experimental design.
The Bifurcated Mechanism
-
Soft Nucleophiles (pKa < 25): Attack the ligand (Outer-sphere). Result: Double Inversion
Net Retention. -
Hard Nucleophiles (pKa > 25): Attack the metal (Inner-sphere).[2] Result: Single Inversion
Net Inversion.
Figure 1: The mechanistic bifurcation dictates stereochemical outcome and ligand selection.
Module 2: Troubleshooting Low Conversion (The "Engine")
Symptom: Starting material remains, or reaction stalls after 20% conversion. Pd black (precipitate) may be visible.
Root Cause Analysis
-
The "Induction Period" Trap: Using Pd(OAc)
requires reduction to Pd(0) to become active. This is usually done by the phosphine ligand itself, consuming 1 equivalent of your expensive chiral ligand and generating phosphine oxide (a potential inhibitor). -
The "dba" Inhibition: Pd
(dba) is a common Pd(0) source, but dibenzylideneacetone (dba) is a ligand. If your phosphine isn't strong enough to displace it, the reaction never starts.
Optimization Protocol: The "Engine Start"
| Variable | Recommendation | Technical Rationale |
| Pd Source | Pd | Air-stable Pd(0). Does not consume ligand for reduction. |
| Ligand Ratio | 1:2 to 1:4 (Pd:L) | Standard is 1:1, but excess ligand prevents Pd aggregation (Pd black) and ensures dba displacement. |
| Leaving Group | Carbonate (-OCO | Carbonates decarboxylate to generate methoxide (base) in situ, driving the reaction faster than acetates. |
| Solvent | THF or DCM | Polar solvents stabilize the cationic |
Pro-Tip: If using Pd(OAc)
Module 3: Troubleshooting Selectivity (The "Steering")
Symptom: Poor enantiomeric excess (ee) or wrong regioisomer (linear vs. branched).
Issue A: The Halide Effect (Low ee)
If you are using
-
Mechanism: Chloride coordinates to Pd, forming a bridge or occupying a coordination site. This accelerates "apparent allyl rotation" (pseudorotation), scrambling the stereochemical information before the nucleophile attacks.
-
Solution: Switch to halide-free precursors (Pd
(dba) ) or add a silver salt (AgOTf) to strip the chloride.
Issue B: Regioselectivity (Linear vs. Branched)
-
Standard Bias: Sterics usually dictate attack at the least hindered position (Linear product).
-
Reversing Bias: To get the branched product, you must use "Memory Effect" conditions or specific ligands (e.g., Trost Ligands or P,N-ligands like PHOX).
Decision Tree for Selectivity
Figure 2: Decision matrix for optimizing selectivity parameters.
Module 4: The BSA/KOAc System (The "Secret Weapon")
For difficult substrates or base-sensitive compounds, the combination of N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of acetate salt (KOAc or LiOAc) is the gold standard.
Why it works:
-
Neutrality: Avoids strong bases like NaH, which can cause substrate decomposition or racemize the product.
-
Activation: BSA silylates the nucleophile (creating a silyl enol ether).
-
Catalysis: The acetate ion attacks the silyl species, releasing the active nucleophile anion in low, controlled concentrations close to the catalyst.
Standard Protocol (BSA Method):
-
Dissolve Pd precursor (2 mol%) and Ligand (4 mol%) in degassed DCM. Stir 15 min.
-
Add Allylic Substrate (1.0 eq).
-
Add Nucleophile (1.1 eq).
-
Add BSA (3.0 eq) followed by KOAc (0.1 eq).
-
Note: The reaction often bubbles (evolution of byproduct). This is a sign of initiation.
FAQ: Common User Issues
Q: My reaction works on 50mg but fails on 5g. Why? A: Degassing efficiency. Pd(0) is oxygen-sensitive. On a small scale, a quick purge works. On a large scale, dissolved oxygen kills the catalyst before the cycle starts. Fix: Sparge solvents with Argon for 30 minutes, not just the headspace.
Q: Can I use water as a solvent? A: Generally, no, unless you are using specific water-soluble ligands (e.g., sulfonated phosphines). Water interferes with the nucleophilic attack for standard substrates. However, "on-water" conditions are emerging for specific green chemistry applications.
Q: I have a "Hard" nucleophile but need Retention of configuration. What do I do? A: You cannot easily force Pd to do this. You should switch metals. Rhodium (Rh) often retains stereochemistry with hard nucleophiles due to a different mechanism, or use a Cu-mediated allylic substitution.
References
-
Trost, B. M., & Van Vranken, D. L. (1996).[4] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
-
Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation.[5][6] Journal of the American Chemical Society, 126(46), 15044–15045.
-
Keith, J. A., & Behenna, D. C. (2012). The Reaction Mechanism of the Enantioselective Tsuji Allylation: Inner-Sphere versus Outer-Sphere Pathways.[2] Journal of the American Chemical Society, 134(19), 8070-8073.
-
Butts, C. P., & Filali, E. (2003). Global conformational changes in the palladium-catalysed allylic alkylation. Chemical Communications, (22), 2820-2821. (Reference for Halide/Memory Effects).
Sources
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tsuji-Trost Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allylic Alkylations Catalyzed By Palladium-Bis(oxazoline) Complexes Derived From Heteroarylidene Malonate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
removing Boc protecting group from cyclopentenyl amines without polymerization
A Guide to Preventing Polymerization and Maximizing Yield
Welcome to the technical support center for navigating the challenges of N-Boc deprotection. As a Senior Application Scientist, I understand that removing the tert-butyloxycarbonyl (Boc) protecting group, while routine for many substrates, presents a significant challenge for cyclopentenyl amines. The inherent reactivity of the cyclopentene ring under standard acidic deprotection conditions often leads to undesirable polymerization, drastically reducing the yield and complicating the purification of your target amine.
This guide provides in-depth troubleshooting advice, validated protocols, and a clear explanation of the underlying chemical principles to help you successfully deprotect these sensitive substrates.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered by researchers working with cyclopentenyl amines.
Q1: Why is polymerization such a significant problem during the Boc deprotection of cyclopentenyl amines?
The issue stems from the acid-lability of both the Boc group and the cyclopentene double bond. Standard deprotection methods utilize strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] While effective at cleaving the carbamate, the acidic environment can also protonate the double bond of the cyclopentenyl ring. This generates a secondary carbocation, which is a highly reactive electrophile. Another molecule of the cyclopentenyl amine, acting as a nucleophile, can attack this carbocation, initiating a chain reaction that results in oligomerization or polymerization. This side reaction consumes your starting material and desired product, leading to low yields and a complex mixture that is difficult to purify.
dot
Caption: Acid-catalyzed polymerization of cyclopentenyl amines.
Q2: My standard TFA/DCM protocol failed. What are the first adjustments I should make?
If you observe significant polymerization with standard conditions (e.g., 20-50% TFA in DCM), the primary goal is to reduce the acidity of the reaction medium.[3] Before abandoning acidic methods entirely, consider these milder approaches:
-
Lower TFA Concentration: Attempt the reaction with a much lower concentration of TFA (e.g., 1-5% in DCM).
-
Use a Weaker Acid: Substitute TFA with a less aggressive Brønsted acid like p-toluenesulfonic acid (pTSA).[4]
-
Switch to Gaseous HCl: Using a solution of HCl in a non-protic solvent like 1,4-dioxane or diethyl ether can sometimes offer better control and milder conditions compared to aqueous HCl or TFA.[3][5]
-
Lower the Temperature: Perform the reaction at 0 °C or even lower to slow down the rate of polymerization relative to the deprotection.
Q3: Are there reliable non-acidic methods to remove a Boc group?
Yes, for substrates that are highly sensitive to acid, several non-acidic or Lewis-acid-mediated methods are available. These are often the best solution for cyclopentenyl amines.[6]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂) in a solvent like dichloromethane (DCM) can effectively cleave the Boc group under neutral conditions.[1][7][8][9]
-
Trimethylsilyl Iodide (TMSI): This reagent works under neutral, aprotic conditions and is known for cleaving carbamates efficiently.[1][3]
-
Thermal Deprotection: In some cases, heating the Boc-protected amine in a high-boiling solvent can cause thermolytic cleavage of the protecting group without the need for any reagents.[10][11]
-
Oxalyl Chloride/Methanol: A mild and selective method using oxalyl chloride in methanol has been reported to deprotect a wide range of N-Boc amines at room temperature.[12][13][14]
Q4: I see side-products other than polymers. What could they be?
During the acid-catalyzed cleavage, a reactive tert-butyl cation is formed.[15][16] This electrophile can alkylate any nucleophilic sites on your starting material or product, a common issue with electron-rich aromatic rings or other sensitive functional groups.[17][18] To mitigate this, you can add a "scavenger" to the reaction mixture. Scavengers like anisole or triethylsilane are nucleophiles that will trap the tert-butyl cation before it can react with your compound.[16][18]
Troubleshooting Guide
Use this section to diagnose and solve specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Polymerization / Low Yield | 1. Excessive Acidity: The acid concentration is too high, aggressively protonating the alkene. 2. High Temperature: Elevated temperatures accelerate the rate of polymerization. | 1. Switch to Milder Acidic Conditions: Use 4M HCl in dioxane instead of TFA. Alternatively, try aqueous phosphoric acid.[19] 2. Employ Non-Acidic Methods: The most robust solution is to avoid Brønsted acids. Use ZnBr₂ in DCM (see Protocol 2) or TMSI.[1][8] 3. Reduce Temperature: Run the reaction at 0 °C and monitor closely by TLC or LC-MS. |
| Incomplete or Sluggish Deprotection | 1. Insufficient Acid Strength: The chosen mild acid may not be strong enough for your specific substrate. 2. Short Reaction Time: The reaction may not have reached completion. 3. Steric Hindrance: Bulky groups near the amine can slow down the deprotection. | 1. Optimize Mild Acid Conditions: If using a mild acid, slightly increase the concentration or reaction time.[20] 2. Increase Reagent Equivalents: For Lewis acid or other non-acidic methods, try increasing the equivalents of the deprotecting agent (e.g., from 2 eq. of ZnBr₂ to 4 eq.). 3. Gentle Heating: If using a non-acidic method, gentle heating (e.g., to 40 °C) may be beneficial, but should be monitored carefully. |
| Formation of Side-Products (Alkylation) | 1. Reactive Carbocation: The generated tert-butyl cation is alkylating nucleophilic sites on your molecule.[18] | 1. Add a Scavenger: Include 1-2 equivalents of a scavenger such as anisole, thioanisole, or triethylsilane in the reaction mixture. These will preferentially react with the t-butyl cation.[18] |
Comparison of Deprotection Methods
| Method/Reagent | Typical Conditions | Pros | Cons/Compatibility |
| Strong Acid (TFA) | 10-50% TFA in DCM, 0 °C to RT, 1-4h[20] | Fast, common reagents. | High risk of polymerization for cyclopentenyl amines. Generates reactive t-butyl cation.[15] |
| Milder Acid (HCl/Dioxane) | 4M HCl in 1,4-Dioxane, 0 °C to RT, 1-4h[3] | Reduced risk of polymerization compared to TFA. | Still poses a risk to highly sensitive substrates. Dioxane is a hazardous solvent.[15] |
| Lewis Acid (ZnBr₂) | 2-4 eq. ZnBr₂ in DCM, RT, 4-24h[1][8] | Mild, neutral conditions. Excellent for acid-sensitive substrates. | Slower reaction times. Requires anhydrous conditions. May chelate to other functional groups. |
| TMSI | 1.5-3 eq. TMSI in DCM or CH₃CN, 0 °C to RT, 1-2h[1][3] | Fast, neutral conditions. | Reagent can be expensive and moisture-sensitive. |
| Oxalyl Chloride/MeOH | 3 eq. Oxalyl Chloride in MeOH, RT, 1-4h[12][13] | Very mild, high yields reported for diverse substrates.[6] | Generates HCl in situ, but the mechanism is broader; may not be suitable for all functional groups. |
| Thermal | High-boiling solvent (e.g., Diphenyl ether), >180 °C, <1h[11] | No reagents required. | High temperatures can degrade sensitive molecules. Not broadly applicable. |
Experimental Protocols
Here are detailed, step-by-step protocols for recommended methods that minimize polymerization.
Protocol 1: Mild Lewis Acid Deprotection with Zinc Bromide (ZnBr₂)
This method is highly recommended for its mild, non-acidic nature, which preserves the integrity of the cyclopentene ring.[8]
dot
Caption: Decision workflow for Boc deprotection of sensitive amines.
Materials:
-
N-Boc protected cyclopentenyl amine
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and argon/nitrogen inlet
Procedure:
-
Setup: Under an inert atmosphere (argon or nitrogen), dissolve the N-Boc protected cyclopentenyl amine (1.0 eq.) in anhydrous DCM (to make a ~0.1 M solution).
-
Reagent Addition: Add anhydrous zinc bromide (2.0-4.0 eq.) to the solution in one portion.
-
Reaction: Stir the resulting suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.[1] The product amine will be more polar (lower Rf) than the starting material.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: Purify the crude product as necessary, typically via column chromatography.
Protocol 2: Deprotection with Oxalyl Chloride in Methanol
This is a newer, mild method that proceeds quickly at room temperature and has shown broad applicability.[12][13]
Materials:
-
N-Boc protected cyclopentenyl amine
-
Anhydrous Methanol (MeOH)
-
Oxalyl Chloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc) or DCM
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: Dissolve the N-Boc protected amine (1.0 eq.) in anhydrous methanol (to make a ~0.2 M solution) in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add oxalyl chloride (3.0 eq.) dropwise to the stirred solution. Caution: This reaction can be exothermic and may release gas. Ensure adequate ventilation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[13]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Neutralization & Extraction: Redissolve the residue in EtOAc or DCM and carefully wash with saturated aqueous NaHCO₃ solution until the gas evolution ceases. Separate the organic layer.
-
Washing & Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine hydrochloride salt. For the free amine, further basic workup may be required.
References
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Awuah, E., & B-Bu, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24561–24568. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. (2023). [Link]
-
Note Zinc chloride promoted efficient and facile BOC protection of amines. Academia.edu. [Link]
-
Donohue, A. C., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(4), 834-841. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024). [Link]
-
Awuah, E., & B-Bu, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24561–24568. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Any suggestion on Boc deprotection without using acid? ResearchGate. (2016). [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. (2020). [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules, 26(1), 123. (2020). [Link]
-
Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? ResearchGate. (2020). [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. (2013). [Link]
-
Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr₂ as the Deprotecting Reagent. Tetrahedron Letters, 34(19), 3141-3142. (1993). [Link]
-
Deprotection of a Primary Boc Group under Basic Conditions. ResearchGate. (2025). [Link]
-
Mechanism for cyclic enamine formation after N-Boc deprotection. Chemistry Stack Exchange. (2017). [Link]
-
(PDF) Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. (2020). [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Europe PMC. (2020). [Link]
-
A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. MDPI. (2020). [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. (2025). [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. (2022). [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. (2017). [Link]
-
Formation of diethyl 2-amino-1-cyclopentenylphosphonates: a simple synthesis with a unique mechanism. PubMed. (2007). [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 17. BOC deprotection [ms.bzchemicals.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enantioseparation of N-Boc-amino-2-cyclopentene
Current Status: Operational Role: Senior Application Scientist Topic: Chiral HPLC Method Development & Troubleshooting Ticket ID: CHIRAL-BOC-CP-001
Executive Summary & Molecule Context
Subject: N-Boc-1-amino-2-cyclopentene (tert-butyl cyclopent-2-en-1-ylcarbamate). Application: Key intermediate for carbocyclic nucleosides (e.g., Abacavir precursors) and γ-lactam synthesis. Chromatographic Challenge: The molecule possesses a rigid cyclic structure with a hydrophobic protective group (tert-butyloxycarbonyl). It lacks strong acidic or basic functional groups, making it an ideal candidate for Normal Phase (NP) chromatography on polysaccharide-based stationary phases.
Standard Operating Procedure (SOP): Method Development
This protocol is designed to achieve baseline resolution (
Phase A: Column Selection Strategy
For N-Boc-protected cyclic amines, the interaction mechanism relies heavily on hydrogen bonding between the carbamate -NH- and -C=O groups of the analyte and the carbamate moieties of the stationary phase.
| Parameter | Primary Recommendation | Secondary Recommendation | Rationale |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | The amylose backbone (AD-H) forms a helical cavity that often accommodates 5-membered rings better than the linear cellulose structure (OD-H). |
| Particle Size | 5 µm (Analytical) | 3 µm (Fast LC) | 5 µm provides lower backpressure, essential for flow-rate flexibility during optimization. |
| Dimensions | 250 x 4.6 mm | 150 x 4.6 mm | Longer columns maximize theoretical plates ( |
Phase B: Mobile Phase & Conditions
Note: N-Boc groups are acid-labile. Avoid high concentrations of TFA. Basic additives (DEA) are generally unnecessary for fully protected carbamates but can be used if peak tailing occurs.
-
Solvent System: Normal Phase (Alkane / Alcohol).
-
Base Solvent: n-Hexane (or n-Heptane).
-
Polar Modifier: Isopropanol (IPA) or Ethanol (EtOH).
-
Initial Gradient: Isocratic 95:5 (Hexane:IPA).
| Step | Action | Target Outcome |
| 1. Screening | Run 90:10 (Hexane:IPA) at 1.0 mL/min, 25°C. | Assess retention time ( |
| 2. Optimization | If | Increase interaction time with the stationary phase. |
| 3. Resolution | If partial separation occurs, lower Temp to 10-15°C. | Low T enhances enthalpy-driven separation mechanisms. |
Phase C: Detection Settings
-
Detector: Diode Array Detector (DAD) or VWD.
-
Wavelength: 210 nm - 220 nm .
-
Why: The N-Boc group has weak absorbance. The isolated double bond in the cyclopentene ring absorbs in the low UV range. 254 nm is often too insensitive for this molecule unless derivatized.
-
Troubleshooting Guide (Q&A)
Issue 1: "I see one broad peak or a shoulder, but no baseline separation."
Diagnosis: Low Selectivity (
Solution Protocol:
-
Switch Modifier: Change from IPA to Ethanol . Ethanol is a "sharper" modifier and can alter the solvation shell around the chiral selector, often changing selectivity.
-
Temperature Drop: Lower the column oven temperature to 10°C .
-
Flow Rate Reduction: Reduce flow to 0.5 mL/min . This minimizes mass transfer resistance, sharpening the peaks.
Issue 2: "My peaks are tailing significantly."
Diagnosis: Secondary Interactions. Even though the amine is Boc-protected, residual silanols on the silica support or H-bonding sites on the amylose backbone might be interacting non-specifically.
Solution Protocol:
-
System Check: Ensure the column was not previously used with strongly acidic or basic additives that "memory effect" the phase.
-
Additive: Add 0.1% Diethylamine (DEA) to the mobile phase.
-
Why: DEA competes for active silanol sites, "masking" them from the analyte.
-
Caution: Flush the column with 100% IPA before switching to a mobile phase with additives to prevent precipitation.
-
Issue 3: "The baseline is noisy/drifting at 210 nm."
Diagnosis: Solvent Cutoff Interference.
Solution Protocol:
-
Solvent Quality: Ensure you are using HPLC Grade or LC-MS Grade Hexane and IPA. Lower grades contain impurities (benzene isomers) that absorb heavily at 210 nm.
-
Stabilizer Check: Check if your THF or Ethers (if used) contain BHT. BHT absorbs UV strongly. Recommendation: Stick to Hexane/IPA.
Visualizing the Workflow
Figure 1: Method Development Decision Tree
Caption: Logical flow for selecting column and optimizing mobile phase for N-Boc-cyclopentene derivatives.
Figure 2: Interaction Mechanism (Amylose-Carbamate)
Caption: Mechanistic view of the chiral recognition between the AD-H selector and the N-Boc analyte.
Frequently Asked Questions (FAQs)
Q: Can I use Reverse Phase (RP) for this separation?
A: Yes, Chiralpak AD-RH columns exist for this purpose, but it is not recommended as a first choice. N-Boc-amino-2-cyclopentene has limited water solubility, and the Boc group is hydrophobic. Normal Phase (Hexane/IPA) offers better solubility and usually higher selectivity (
Q: My sample is dissolved in MeOH, but the mobile phase is Hexane. Is this okay? A: No. Injecting MeOH into a Hexane stream can cause local precipitation of the sample or "solvent shock" leading to distorted peaks.
-
Fix: Evaporate the MeOH and reconstitute the sample in the mobile phase (Hexane/IPA). If solubility is poor, use 100% IPA for injection, but keep injection volume low (< 5 µL).
Q: How do I determine which peak is (R) and which is (S)? A: HPLC separates them, but it does not identify absolute configuration. You must:
-
Use a Polarimeter (or in-line Chiral Detector) to identify (+)/(-).
-
Compare with a known standard (if available).
-
Reference literature: For N-Boc-4-aminocyclopent-2-en-1-one, the (-)-isomer usually elutes first on Chiralpak AD columns, but this must be verified for your specific 1-amino-2-ene derivative.
References
-
Daicel Chiral Technologies. (2021). Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H & CHIRALCEL® OD-H. Retrieved from [Link]
-
Doherty, S., et al. (2013). Tunable Asymmetric Copper-Catalyzed Allylic Amination and Oxidation Reactions. Royal Society of Chemistry (RSC). (Confirming use of Chiralpak AD/AD-H for allylic amines). Retrieved from [Link]
-
ResearchGate. (2010). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. (Detailed experimental data on specific rotation and separation). Retrieved from [Link]
Sources
Technical Support Center: Regiocontrol in Cyclopentene Amination
Ticket ID: #CP-AMN-001 Subject: Minimizing Regioisomer Formation in Cyclopentene Amination Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary: The Cyclic Challenge
Minimizing regioisomer formation in cyclopentene amination is fundamentally different from acyclic systems. In linear substrates, regioselectivity (branched vs. linear) is often dictated by steric differentiation of the ligand. In cyclopentene rings—particularly 3-substituted derivatives—the two allylic termini are often sterically similar.
Therefore, regiocontrol relies heavily on electronic memory effects and ion-pairing dynamics .
This guide addresses the two primary pathways for synthesizing cyclopentenyl amines:
-
Transition-Metal Catalyzed Allylic Amination (AAA): The industry standard for stereocontrol.
-
Hydroamination: An emerging atom-economic alternative.
Diagnostic Decision Matrix
Before optimizing conditions, identify your specific regioselectivity failure mode using the logic flow below.
Figure 1: Decision matrix for selecting the correct catalytic approach based on substrate and desired outcome.
Technical Deep Dive: The Memory Effect
In Palladium-catalyzed allylic amination of cyclic substrates, the "Memory Effect" is the single most critical factor for regiocontrol.
The Mechanism
When the leaving group (LG) departs, it forms an ion pair with the cationic
-
Tight Ion Pair: If the LG stays close to the metal center, it blocks the incoming nucleophile from that side or directs the nucleophile to attack the same carbon from which the LG departed (double inversion = net retention of regiochemistry).
-
Solvent-Separated Ion Pair: If the solvent is highly polar (e.g., DMSO, DMF), the LG dissociates completely. The
-allyl complex equilibrates (symmetrizes), and the nucleophile attacks the thermodynamically preferred (or sterically accessible) position, often leading to racemic or regio-scrambled mixtures.
Control Levers
| Variable | To Maximize Regioretention (Memory) | To Maximize Regio-equilibration |
| Solvent | Low Dielectric: THF, DCM, Toluene. Keeps the ion pair tight. | High Dielectric: DMF, DMSO, MeCN. Separates ions. |
| Leaving Group | Harder/Coordinating: Acetate, Pivalate. | Softer/Non-coordinating: Carbonate, Phosphate.[1][2] |
| Chloride Additive | Avoid: Chloride promotes rapid equilibration. | Add: Tetraalkylammonium chlorides can accelerate |
Troubleshooting Guides (FAQs)
Scenario A: "I am observing a 1:1 mixture of regioisomers."
Diagnosis: Your
Corrective Actions:
-
Lower the Polarity: Switch from DMF or Acetonitrile to THF or DCM . This promotes contact ion pairing, forcing the nucleophile to attack the specific site dictated by the leaving group's departure trajectory.
-
Increase Nucleophile Concentration: Accelerate the attack rate (
) relative to the equilibration rate ( ). -
Switch to Iridium: If Pd fails, switch to [Ir(COD)Cl]₂ with a Phosphoramidite ligand (e.g., Feringa or Hartwig type). Iridium forms a slower-equilibrating
-allyl species that is electronically biased to attack the more substituted carbon (branched selectivity), offering orthogonal control to Pd.
Scenario B: "The reaction works, but I'm getting the wrong enantiomer/regioisomer."
Diagnosis: Ligand mismatch. In cyclic systems, the "bite angle" of the ligand dictates the geometry of the
Corrective Actions:
-
Trost Ligands: For cyclopentenyl esters, the Trost DACH-Phenyl or Naphthyl ligands are the gold standard. They create a "chiral pocket" that overrides substrate control.
-
Bite Angle Tuning:
-
Wide Bite Angle (e.g., Xantphos): Often favors the linear or thermodynamically stable isomer.
-
Narrow Bite Angle (e.g., dppe): Can slow down the reaction but may alter regioselectivity.
-
Scenario C: "My nucleophile isn't reacting (Low Conversion)."
Diagnosis: The oxidative addition step is successful, but the resulting
Corrective Actions:
-
Base Selection: Ensure the amine is deprotonated or sufficiently nucleophilic. For amine salts, use BSA (N,O-Bis(trimethylsilyl)acetamide) . It acts as a base and silylating agent, generating a highly reactive silylamine in situ.
-
Leaving Group Activation: Change the leaving group from Acetate (slow) to Methyl Carbonate (fast). The methoxide generated upon oxidative addition acts as an internal base to deprotonate the amine.
Standardized Protocol: Pd-Catalyzed Asymmetric Allylic Amination
Objective: Regio- and enantioselective amination of rac-3-acetoxycyclopentene.
Reagents:
-
Substrate: rac-3-acetoxycyclopentene (1.0 equiv)
-
Nucleophile: Benzylamine (1.2 equiv)
-
Catalyst: [Pd(allyl)Cl]₂ (2.5 mol%)
-
Ligand: (R,R)-DACH-Phenyl Trost Ligand (5.0 mol%)
-
Solvent: Anhydrous DCM (0.1 M)
-
Additive: BSA (3.0 equiv) if using amine salts; otherwise none.
Step-by-Step Workflow:
-
Catalyst Pre-complexation (Critical):
-
In a flame-dried Schlenk tube under Argon, dissolve [Pd(allyl)Cl]₂ and the Trost Ligand in anhydrous DCM.
-
Stir at room temperature for 15–20 minutes. The solution should turn from yellow to pale orange/yellow, indicating active catalyst formation.
-
Why: Generating the active Pd(0) species before adding the substrate prevents non-selective background reactions.
-
-
Substrate Addition:
-
Add the rac-3-acetoxycyclopentene solution dropwise to the catalyst mixture.
-
Stir for 10 minutes.
-
-
Nucleophile Addition:
-
Add the amine nucleophile.[3] If the amine is a liquid, add neat. If solid, dissolve in minimal DCM.
-
Tip: If using a secondary amine or a less reactive aniline, add 10 mol% of a Brønsted acid (e.g., acetic acid) or use the BSA method to accelerate the reaction.
-
-
Reaction Monitoring:
-
Monitor by TLC or UPLC. Look for the disappearance of the starting material ester.
-
Note: Regioisomers may co-elute on standard C18 columns. Use a chiral stationary phase (e.g., Chiralpak AD-H or OD-H) for accurate regio/enantiomeric ratio determination.
-
-
Workup:
-
Quench with saturated NH₄Cl. Extract with DCM.
-
Filter through a short pad of silica to remove Palladium residues (prevents post-reaction isomerization).
-
Advanced Visualization: Mechanism of Regioselectivity
Figure 2: The kinetic competition between nucleophilic attack (Regioretention) and
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
-
Hartwig, J. F., & Pouy, M. J. (2011). Iridium-Catalyzed Allylic Substitution.[1][4][5] Topics in Organometallic Chemistry, 34, 169–208.
-
Lloyd-Jones, G. C., et al. (2005). Deconvoluting the Memory Effect in Pd-Catalyzed Allylic Alkylation: Effect of Leaving Group and Added Chloride. Journal of the American Chemical Society, 127(3), 1076–1077.
-
Takeuchi, R., et al. (2001).[1] Iridium Complex-Catalyzed Allylic Amination of Allylic Esters.[1][6] Journal of the American Chemical Society, 123(39), 9525–9534.
Sources
- 1. Iridium Complex-Catalyzed Allylic Amination of Allylic Esters [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regio- and Enantioselective Hydroamination of Dienes by Gold(I)/Menthol Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cobalt-Catalyzed Regio- and Enantioselective Allylic Amination [organic-chemistry.org]
- 5. Regio- and enantioselective allylic amination of achiral allylic esters catalyzed by an iridium-phosphoramidite complex | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. pubs.acs.org [pubs.acs.org]
purification of N-Boc-1-amino-2-cyclopentene from reaction byproducts
Technical Support Center: Purification of N-Boc-1-amino-2-cyclopentene
Case ID: #PUR-BOC-CYC-001 Status: Active Analyst: Senior Application Scientist
Executive Summary
This technical guide addresses the purification of N-Boc-1-amino-2-cyclopentene (tert-butyl cyclopent-2-en-1-ylcarbamate). This intermediate is a critical scaffold in the synthesis of neuraminidase inhibitors (e.g., Peramivir) and chiral ligands.
Users typically encounter three primary failure modes:
-
Metal Contamination: Persistent dark coloration from Ruthenium (RCM) or Palladium (Allylic Amination) catalysts.
-
Phase Separation Issues: The product "oils out" instead of crystallizing.
-
Isomeric Impurities: Difficulty separating the target allylic amine from double-bond regioisomers or linear diene precursors.
Module 1: Metal Catalyst Removal (Critical for RCM/Pd Routes)
Issue: The crude product retains a dark brown/black color, indicating residual Ruthenium (from Grubbs catalysts) or Palladium. This promotes double-bond migration and decomposition.
Q: Standard silica chromatography isn't removing the color. What is the protocol for deep metal scavenging?
A: Silica gel alone effectively binds polar impurities but often fails to retain non-polar organometallic complexes. You must employ a Chemical Scavenging Protocol prior to chromatography.
Protocol A: The THMP Method (For Ruthenium)
Best for: Large-scale RCM reactions where distillation is impossible.
-
Preparation: Dissolve the crude reaction mixture in DCM (10 mL/g).
-
Activation: Add Tris(hydroxymethyl)phosphine (THMP) (20–50 equiv relative to catalyst loading).
-
Digestion: Add 0.5 M aqueous NaOH (excess). Stir vigorously for 6–12 hours at room temperature.
-
Separation: Wash the organic layer with water (3x) and brine (1x).
-
Filtration: Dry over MgSO₄ and filter through a small pad of Celite to remove precipitated metal oxides.
Protocol B: Functionalized Silica (For Pd/Ru)
Best for: High-throughput or late-stage purification.
| Scavenger Type | Target Metal | Loading | Contact Time |
| Thiol-Silica (Si-SH) | Pd(0), Pd(II) | 4-10 equiv | 1-4 Hours |
| Thiourea-Silica | Ru, Rh | 4-10 equiv | 2-6 Hours |
| DMT-Silica (Dimercaptotriazine) | Ru (Stubborn) | 5-10 equiv | 4-12 Hours |
Troubleshooting Tip: If using Thiol-Silica, avoid heating above 40°C, as this can induce disulfide formation which deactivates the scavenger.
Module 2: Chromatographic Purification
Issue: Co-elution of the product with starting material (linear dienes) or double-bond isomers.
Q: My TLC shows a streak or poor separation. What is the optimal solvent system?
A: N-Boc-1-amino-2-cyclopentene is weakly polar but possesses a carbamate hydrogen bond donor. You must tune the stationary phase interaction.
Optimized Mobile Phases:
-
Standard: Hexanes:Ethyl Acetate (9:1 to 4:1 Gradient).
-
Rf Target: ~0.35 in 4:1 Hex:EtOAc.
-
-
High Resolution (For Isomers): Toluene:Acetone (20:1).
-
Why: Toluene interacts with the pi-system of the alkene, often differentiating between the cyclic product and linear diene impurities better than alkanes.
-
Visualization (Staining): UV (254 nm) is often weak due to the lack of conjugation. Use Ninhydrin (stains amines red/purple upon heating) or KMnO₄ (stains the double bond yellow/brown).
Caution: Do not use phosphomolybdic acid (PMA) with excessive heating, as the acidity can deprotect the Boc group directly on the TLC plate, giving false "impurity" spots (free amine).
Module 3: Crystallization & Phase Control
Issue: The compound forms a viscous oil or "gum" upon rotary evaporation and refuses to solidify, despite literature melting points (approx. 60–64°C).
Q: How do I force the oil to crystallize?
A: This compound is prone to supercooling. "Oiling out" occurs when the oil phase separates from the solvent at a temperature above the crystal's melting point.
Protocol C: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude oil in the minimum amount of DCM or Diethyl Ether at room temperature.
-
Anti-Solvent Addition: Slowly add Hexane or Pentane dropwise until the solution turns slightly turbid.
-
Seeding: Add a seed crystal (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.
-
Cooling: Place the flask in a -20°C freezer overnight. Do not use an ice bath immediately; rapid cooling traps impurities.
-
Collection: Filter the white needles cold and wash with cold Pentane.[8]
Module 4: Stability & Storage
Issue: Decomposition observed during storage.
Q: Can I store this intermediate long-term?
A: Yes, but with strict caveats.
-
Acidity: The allylic carbamate is sensitive to acid. Ensure the product is free of silica gel dust (which is slightly acidic).
-
Temperature: Store at 2–8°C. Room temperature storage can lead to slow double-bond migration to the thermodynamically more stable (but often undesired) conjugated positions if any catalytic impurities remain.
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Caption: Decision tree for the purification of N-Boc-1-amino-2-cyclopentene, prioritizing metal removal and phase control.
References
-
Synthesis & Properties
- Title: Asymmetric synthesis of N-Boc-protected (R)- and (S)
- Source:Journal of Chemical Research, 2016.
-
URL:[Link] (Contextual validation of Boc-cyclopentene handling).
-
General Boc-Amino Acid Crystallization
-
Title: Method for crystallization of Boc-amino acids.[]
- Source:Google P
- URL
-
-
Ruthenium Removal Protocols
-
Allylic Amination Precedents
- Title: Palladium-Catalyzed Asymmetric Allylic Amination Using Diphosphinidenecyclobutene Ligands.
- Source:Organic Syntheses, Coll. Vol. 10, p.204 (2004).
-
URL:[Link] (General procedure for handling sensitive allylic amines).
Sources
- 1. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 6. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 10. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low enantiomeric excess (ee) in enzymatic resolution
Welcome to the Technical Support Center for Enzymatic Resolution. As Senior Application Scientists, we understand that achieving high enantiomeric excess (ee) is critical for the successful application of enzymatic resolutions in research, development, and production. This guide is designed to provide you with in-depth troubleshooting strategies and practical advice to overcome challenges related to low enantioselectivity.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during enzymatic resolution experiments.
Q1: My enzymatic resolution has resulted in a low enantiomeric excess (ee). What are the most common initial parameters to investigate?
A: Low enantiomeric excess is a frequent challenge. The primary parameters to investigate are temperature, the specific enzyme and its condition, and the reaction solvent. Temperature can significantly influence an enzyme's flexibility and, consequently, its ability to discriminate between enantiomers.[1][2] The enzyme itself might have inherently low selectivity for your substrate, or its activity could be compromised due to improper storage or handling.[3][4] The solvent plays a crucial role in modulating enzyme conformation and substrate solubility, directly impacting enantioselectivity.[4][5]
Q2: How does reaction time and conversion affect the enantiomeric excess?
A: In kinetic resolution, the enantiomeric excess of both the unreacted substrate and the product is dependent on the reaction's progress (conversion).[4] The ee of the remaining starting material increases as the reaction proceeds, theoretically reaching 100% at full conversion.[4][6] Conversely, the product's ee is typically highest at the beginning of the reaction and decreases as it progresses.[4] Therefore, for optimal product ee, it is often necessary to stop the reaction at a specific conversion, which requires careful monitoring.[4]
Q3: Can the substrate concentration impact the enantioselectivity of the enzyme?
A: Yes, substrate concentration can influence the observed enantioselectivity. While the intrinsic enantioselectivity of the enzyme (represented by the E value) is constant, very high substrate concentrations can sometimes lead to substrate inhibition or alter the enzyme's saturation kinetics, potentially affecting the reaction rate and the practical outcome of the resolution.[7][8] It is advisable to operate at substrate concentrations that ensure the enzyme is not inhibited and is functioning optimally.[9][10]
Q4: What is Dynamic Kinetic Resolution (DKR), and how can it help overcome low yields?
A: Standard kinetic resolution is inherently limited to a maximum theoretical yield of 50% for a single enantiomer.[6][11] Dynamic Kinetic Resolution (DKR) is a powerful technique that overcomes this limitation by combining the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer.[11][12][13] This continuous racemization ensures that the substrate is constantly converted to the desired product enantiomer, allowing for a theoretical yield of up to 100%.[11][12]
Troubleshooting Guide: Overcoming Low Enantiomeric Excess
This guide provides a systematic approach to diagnosing and resolving issues of low ee in your enzymatic resolution experiments.
Symptom: Low Enantiomeric Excess (<80% ee)
Low ee can stem from several factors, from suboptimal reaction conditions to inherent limitations of the chosen enzyme-substrate pair. The following workflow provides a structured approach to troubleshooting.
Caption: Troubleshooting workflow for low enantiomeric excess.
Verify Enzyme Activity and Selectivity
The first step is to ensure your biocatalyst is performing as expected.
-
Possible Cause: Inactive or Denatured Enzyme: Enzymes can lose activity due to improper storage, handling, or the presence of inhibitors.[3][14] Multiple freeze-thaw cycles can also reduce enzyme activity.[3]
-
Self-Validating Protocol:
-
Confirm Storage Conditions: Verify that the enzyme has been stored at the recommended temperature (typically -20°C) and is within its expiration date.[3][14]
-
Activity Assay: Perform a control reaction with a standard substrate known to be efficiently converted by the enzyme. This will confirm its catalytic activity.
-
Source Fresh Enzyme: If in doubt, use a fresh batch of the enzyme from a reputable supplier.[1][4]
-
-
-
Possible Cause: Inherent Low Enantioselectivity: The chosen enzyme may simply not be a good match for your specific substrate.[4][15]
-
Solution:
-
Enzyme Screening: Test a panel of different enzymes (e.g., various lipases, proteases, or alcohol dehydrogenases) to identify one with higher enantioselectivity for your substrate.
-
Protein Engineering: For advanced users, techniques like directed evolution can be employed to tailor an enzyme for a specific reaction, enhancing its enantioselectivity.[16][17]
-
-
Optimize Reaction Temperature
Temperature is a critical parameter that can have a profound effect on enantioselectivity.
-
Causality: Increasing temperature generally increases the reaction rate.[2][18] However, it can also lead to a decrease in enantioselectivity as the enzyme's structure becomes more flexible, reducing its ability to discriminate between the two enantiomers.[2] Conversely, lowering the temperature often enhances enantioselectivity, albeit at the cost of a slower reaction rate.[1]
-
Experimental Protocol: Temperature Screening
-
Set up a series of identical reactions at different temperatures (e.g., 0°C, 10°C, 25°C, 40°C).
-
Monitor each reaction over time, taking samples at regular intervals.
-
Analyze the samples for both conversion and enantiomeric excess using an appropriate chiral method (e.g., chiral HPLC or GC).
-
Plot ee vs. conversion for each temperature to determine the optimal balance between reaction rate and enantioselectivity.
-
-
| Temperature (°C) | Reaction Time (h) for 50% Conversion | ee of Product at 50% Conversion (%) |
| 0 | 48 | 98 |
| 10 | 24 | 95 |
| 25 | 8 | 85 |
| 40 | 2 | 70 |
| Caption: Example data from a temperature screening experiment, showing the inverse relationship between temperature and enantiomeric excess. |
Screen Reaction Solvents
The reaction medium can significantly influence enzyme performance.[19]
-
Causality: The solvent can affect the enzyme's conformation, the solubility of the substrate, and the partitioning of water, all of which can alter enantioselectivity.[4][5] Hydrophobic organic solvents are often preferred for lipase-catalyzed reactions as they can help maintain the enzyme's active conformation.[20]
-
Experimental Protocol: Solvent Screening
-
Select a range of solvents with varying polarities (e.g., hexane, toluene, tert-butyl methyl ether, acetonitrile).
-
Ensure the enzyme is compatible with the chosen solvents.
-
Set up reactions in each solvent under otherwise identical conditions.
-
Monitor for conversion and ee as described in the temperature screening protocol.
-
The choice of solvent can dramatically impact both activity and selectivity.[20]
-
-
| Solvent | LogP | Relative Reaction Rate | ee of Product at 50% Conversion (%) |
| Hexane | 3.9 | 1.0 | 92 |
| Toluene | 2.7 | 1.5 | 88 |
| Acetonitrile | -0.3 | 0.5 | 75 |
| Water | - | 0.1 | 60 |
| Caption: Illustrative data from a solvent screening study, highlighting the impact of solvent polarity on reaction rate and enantioselectivity. |
Monitor Conversion vs. Enantiomeric Excess
As previously mentioned, ee is a function of conversion. Failing to stop the reaction at the optimal point can lead to a lower ee of the product.
-
Causality: The enantiomeric ratio (E) is a constant that describes the enzyme's selectivity. The relationship between E, conversion (c), and the ee of the product (ee_p) and substrate (ee_s) is well-defined. For high ee of the product, the reaction often needs to be stopped at lower conversions.[4]
-
Experimental Protocol: Time-Course Study
-
Set up a single, larger-scale reaction under the best conditions identified so far.
-
Withdraw aliquots at various time points (e.g., 1, 2, 4, 8, 16, 24 hours).
-
Immediately quench the reaction in each aliquot.
-
Analyze each aliquot for both conversion and the ee of the product and remaining substrate.
-
Plot ee_p and ee_s against conversion to determine the optimal stopping point for your desired outcome.
-
-
Consider Substrate Modification
In some cases, modifying the substrate can improve the enzyme's ability to distinguish between enantiomers.
-
Causality: The enantioselectivity of an enzyme is highly dependent on the interactions between the substrate and the amino acid residues in the active site.[15] A slight modification to the substrate, such as changing an ester group or forming a salt with a bulky counterion, can enhance these differential interactions.[21]
-
Strategy: For example, in the resolution of a chiral alcohol, using a bulkier acyl donor in a transesterification reaction might increase the steric hindrance for one enantiomer more than the other, leading to higher enantioselectivity.
-
Explore Advanced Methods
If the above optimizations do not yield the desired ee, more advanced strategies may be necessary.
-
Enzyme Immobilization:
-
Benefits: Immobilizing an enzyme on a solid support can enhance its stability, reusability, and in some cases, its enantioselectivity.[22][23][24][25][26] The immobilization process can induce conformational changes in the enzyme that may be beneficial for enantiomeric discrimination.[23]
-
Techniques: Common methods include adsorption, covalent bonding, entrapment, and cross-linking.[22][23]
-
-
Dynamic Kinetic Resolution (DKR):
-
Workflow:
Caption: Conceptual workflow of Dynamic Kinetic Resolution (DKR).
-
Implementation: This requires finding a catalyst for the racemization of the starting material that is compatible with the enzyme and the reaction conditions.[13] This is a powerful method for producing a single enantiomer in high yield and high ee.[11][27]
-
By systematically working through these troubleshooting steps, you can diagnose the root cause of low enantiomeric excess and effectively optimize your enzymatic resolution to achieve your desired outcomes.
References
-
Wikipedia. (2023). Kinetic resolution. Retrieved from [Link]
-
Bornscheuer, U. T., & Kazlauskas, R. J. (2004). Methods to increase enantioselectivity of lipases and esterases. PubMed. Retrieved from [Link]
-
Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene. DergiPark. Retrieved from [Link]
-
Singh, R., Kumar, M., & Chauhan, A. (2023). Recent Innovative Techniques for Enzyme Immobilization. International Journal for Multidisciplinary Research. Retrieved from [Link]
-
Zdarta, J., Meyer, A. S., Jesionowski, T., & Pinelo, M. (2018). Recent Advances in Enzyme Immobilisation Strategies: An Overview of Techniques and Composite Carriers. MDPI. Retrieved from [Link]
-
Nyamen, L. D., et al. (2021). Ensuring Optimum Conditions for the Enzymatic Transesterification of Anthocyanin Mixture from Roselle (Hibiscus sabdariffa L.) Calyx Using RSM and ANN. Scientific Research Publishing. Retrieved from [Link]
-
Parmeggiani, F., & Gotor, V. (2013). Enzymatic strategies for asymmetric synthesis. PMC. Retrieved from [Link]
-
Andreozzi, S., et al. (2023). Optimal enzyme utilization suggests that concentrations and thermodynamics determine binding mechanisms and enzyme saturations. PMC. Retrieved from [Link]
-
Contente, M. L., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PubMed Central. Retrieved from [Link]
-
Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013). Enzyme immobilization: an overview on techniques and support materials. PMC. Retrieved from [Link]
-
Martín-Matute, B., & Bäckvall, J. E. (2007). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. Retrieved from [Link]
-
Gotor-Fernández, V., Busto, E., & Gotor, V. (2012). Lipase improvement: goals and strategies. PMC. Retrieved from [Link]
-
Bisschops, M. M., et al. (2019). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. PMC. Retrieved from [Link]
-
de Oliveira, G. S., et al. (2022). Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. Journal of Physics and Chemistry Research. Retrieved from [Link]
-
Blacker, A. J., et al. (2011). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2003). Sequential Kinetic Resolution by two Enantioselective Enzymes. Retrieved from [Link]
-
Bilal, M., & Iqbal, H. M. (2020). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. MDPI. Retrieved from [Link]
-
van Tol, J. B. A., et al. (1995). Solvent Induced Change of Enzyme Enantioselectivity. Biocatalysis and Biotransformation. Retrieved from [Link]
-
Fernandez-Lafuente, R. (2009). Improvement of enzyme activity, stability and selectivity via immobilization techniques. PubMed. Retrieved from [Link]
-
Reetz, M. T. (2004). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. PNAS. Retrieved from [Link]
-
Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. ResearchGate. Retrieved from [Link]
-
Blacker, A. J., & Stirling, M. (2008). Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. PMC. Retrieved from [Link]
-
Bäckvall, J. E. (Ed.). (2011). Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT). Thieme. Retrieved from [Link]
-
Miller, S. J., et al. (2012). Non-Enzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies. PMC. Retrieved from [Link]
-
Kroutil, W. (n.d.). Kinetic Resolution of Enantiomers. Uni Graz. Retrieved from [Link]
-
Freesciencelessons. (2021, September 10). A Level Biology Revision "The Effect of Substrate Concentration and Enzyme Concentration on Enzymes". YouTube. Retrieved from [Link]
-
University College London. (n.d.). The effect of substrate concentration on enzyme activity. Retrieved from [Link]
-
Chen, Y. H., et al. (2020). Application of Enzymes in Regioselective and Stereoselective Organic Reactions. MDPI. Retrieved from [Link]
-
Klibanov, A. M., et al. (1999). Markedly Enhancing Enzymatic Enantioselectivity in Organic Solvents by Forming Substrate Salts. Journal of the American Chemical Society. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 9. Optimal enzyme utilization suggests that concentrations and thermodynamics determine binding mechanisms and enzyme saturations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Untitled Document [homepages.ucl.ac.uk]
- 11. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
- 12. Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT) - Science of Synthesis Reference Library - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 13. Non-Enzymatic Dynamic Kinetic Resolution of Secondary Alcohols via Enantioselective Acylation: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Lipase improvement: goals and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to increase enantioselectivity of lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
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- 21. pubs.acs.org [pubs.acs.org]
- 22. ijfmr.com [ijfmr.com]
- 23. mdpi.com [mdpi.com]
- 24. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR spectrum analysis of 1-N-boc-amino-2-cyclopentene
Title: Comparative Structural Analysis: 1-N-Boc-amino-2-cyclopentene via High-Field 1H NMR
Executive Summary & Application Context
Product: this compound (tert-butyl cyclopent-2-en-1-ylcarbamate). Primary Application: This compound is a critical chiral scaffold in organic synthesis, most notably as the immediate precursor to Trost ligands used in Asymmetric Allylic Alkylation (AAA). The Analytical Challenge: Synthesizing this intermediate often involves the protection of unstable 1-amino-2-cyclopentene or the reduction of cyclopentadiene precursors. Common impurities include the saturated analog (over-reduction) and the free amine (incomplete protection/hydrolysis).
This guide provides a comparative NMR analysis to definitively validate structural integrity and purity against these specific alternatives.
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data that distinguishes the allylic carbamate from its saturated or hydrolyzed counterparts, follow this self-validating protocol.
Sample Preparation:
-
Solvent Choice: Use Chloroform-d (
, 99.8% D) with 0.03% v/v TMS.-
Reasoning:
minimizes amide proton exchange broadening compared to Methanol- , allowing for observation of the coupling which is diagnostic for the carbamate state.
-
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Note: Higher concentrations may induce stacking effects that shift the broad
signal; lower concentrations may lose the minor satellite peaks of impurities.
-
-
Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g.,
, ) which can cause line broadening due to magnetic susceptibility mismatch.
Acquisition Parameters (400 MHz+ recommended):
-
Pulse Angle:
(to ensure full relaxation of the -Butyl signal). -
Relaxation Delay (D1): Set to 2.0 seconds . The intense
-Butyl singlet has a long relaxation time; insufficient delay will lead to integration errors when quantifying against the single vinyl proton. -
Scans: 16–32 scans are sufficient for >95% purity; increase to 64 if searching for <1% saturated impurity.
Comparative Spectral Analysis
The following table contrasts the target molecule with its two most common "alternatives" (impurities/precursors).
Table 1: Diagnostic Chemical Shift Comparison ( , ppm in )
| Proton Assignment | Target: this compound | Alt 1: Saturated Analog (N-Boc-aminocyclopentane) | Alt 2: Free Amine (1-amino-2-cyclopentene) |
| Boc Group (-C(CH₃)₃) | 1.45 (s, 9H) | 1.44 (s, 9H) | Absent |
| Vinyl Protons (-CH=CH-) | 5.70 – 5.95 (m, 2H) | Absent (Diagnostic) | 5.75 (s, 2H, pseudo-singlet) |
| Methine (H-1, | 4.40 – 4.70 (br m, 1H) | 3.90 – 4.05 (m, 1H) | 3.80 – 3.90 (m, 1H) |
| Amide Proton (-NH-) | 4.60 – 4.80 (br s, 1H) | 4.40 – 4.60 (br s, 1H) | 1.50 (br s, 2H, |
| Ring Methylenes | 1.60 – 2.50 (m, 4H) | 1.30 – 1.90 (m, 8H) | 2.10 – 2.40 (m, 4H) |
Critical Distinction: The presence of the Boc singlet (1.45 ppm) combined with the vinyl protons (5.70–5.95 ppm) confirms the target. If the vinyl region is empty, you have the saturated impurity. If the Boc singlet is missing, you have the free amine.
Detailed Structural Assignment & Logic
A. The Vinyl Region (5.70 – 5.95 ppm)
In the starting material (cyclopentene), the two vinyl protons are chemically equivalent and appear as a singlet/triplet at 5.73 ppm.[1]
-
In the Target: The chiral center at C-1 breaks the symmetry.
and become diastereotopic. You will observe a complex multiplet pattern (often overlapping) rather than a clean singlet. -
Performance Check: Integration of this region must equal 2.0 relative to the single methine proton (
). A ratio < 2.0 suggests the presence of saturated impurities.
B. The Allylic Methine (4.40 – 4.70 ppm)
This is the "anchor" signal.
-
Shift Logic: The electron-withdrawing carbamate group deshields this proton, moving it downfield to ~4.5 ppm compared to the free amine (~3.9 ppm).
-
Multiplicity: It appears as a broad multiplet due to coupling with:
-
The
proton (often broad). -
The adjacent vinyl proton (
). -
The adjacent methylene protons (
).
-
C. The Boc Singlet (1.45 ppm)
-
Quantification: Use this sharp singlet (9H) as an internal standard for purity.
-
Calculation: Set the integration of the methine proton (1H) to 1.00. The Boc signal should integrate to 9.00.
-
Result > 9.0: Indicates excess Boc anhydride (
) or -butanol solvent residue. -
Result < 9.0: Indicates partial deprotection (presence of free amine salts).
-
Decision Logic & Workflow
The following diagram illustrates the logical flow for determining product quality based on the NMR data described above.
Caption: Decision matrix for validating this compound purity against common synthetic byproducts.
References
-
Trost, B. M., & Van Vranken, D. L. (1992). Asymmetric Ligands for Transition-Metal-Catalyzed Reactions: 2-Diphenylphosphinobenzoyl Derivatives. Angewandte Chemie International Edition. Link (Foundational work on the synthesis of Trost ligands using this intermediate).
-
Gomez-Bengoa, E., et al. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry. Link (Reference for comparative ring strain shifts in small cycloalkanes).
-
ChemicalBook. (2025).[2] Cyclopentene 1H NMR Spectrum Data.Link (Baseline data for unsubstituted cyclopentene vinyl shifts).
-
Fulmer, G. R., et al. (2010). NMR Chemical Impurities: Facilitating the Identification of Residual Solvents. Organometallics. Link (Standard reference for solvent residuals like t-Butanol in CDCl3).
Sources
A Comparative Guide to Catalytic Hydrogenation Rates of N-Boc-Cyclopentene Derivatives for the Modern Researcher
In the landscape of contemporary drug discovery and development, the stereoselective synthesis of saturated nitrogen-containing heterocycles is a cornerstone. Among these, cyclopentylamine scaffolds are prevalent motifs in a myriad of biologically active molecules. The catalytic hydrogenation of their unsaturated precursors, specifically N-Boc-protected cyclopentene derivatives, represents a critical and frequently employed transformation. The choice of catalyst for this step is paramount, directly influencing not only the rate of reaction but also the stereochemical outcome, yield, and overall process efficiency.
This guide offers an in-depth comparison of common heterogeneous catalysts—Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on carbon (Rh/C)—for the hydrogenation of N-Boc-cyclopentene derivatives. By delving into the nuances of catalyst performance, supported by experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic campaigns.
The Decisive Factors in Catalyst Selection: A Comparative Overview
The hydrogenation of an N-Boc-protected cyclopentene derivative is not a one-size-fits-all reaction. The interplay between the catalyst, substrate, and reaction conditions dictates the delicate balance between reaction rate and selectivity. The following table summarizes the general performance characteristics of the most commonly employed catalysts in this context.
| Catalyst | Key Performance Characteristics | Typical Reaction Conditions | Considerations |
| Palladium on Carbon (Pd/C) | Highly active and cost-effective. Generally provides good to excellent yields. Can sometimes lead to over-reduction or side reactions. | Solvent: Ethanol, Methanol, Ethyl AcetateTemperature: 25-80 °CPressure: 1-10 atm H₂ | The most widely used catalyst for general-purpose hydrogenations. Its high activity can sometimes be a drawback, leading to reduced selectivity in complex molecules. |
| Platinum(IV) Oxide (PtO₂) | High activity, often effective under mild conditions. Can be superior for substrates prone to hydrogenolysis. | Solvent: Ethanol, Acetic Acid, Ethyl AcetateTemperature: 25-80 °CPressure: 1-10 atm H₂ | Often the catalyst of choice when chemoselectivity is a concern, for instance, in the presence of sensitive functional groups.[1] |
| Rhodium on Carbon (Rh/C) | Exhibits high activity and can be particularly effective for the hydrogenation of aromatic rings, though less common for simple alkene reductions. | Solvent: Methanol, Toluene, DichloromethaneTemperature: 25-60 °CPressure: 1-80 atm H₂ | Generally more expensive than Pd or Pt catalysts. Its utility for N-Boc-cyclopentene hydrogenation is typically explored when other catalysts fail to provide the desired outcome. |
Experimental Data: A Head-to-Head Comparison
While general characteristics provide a useful starting point, empirical data is the ultimate arbiter of catalyst performance. The following data, compiled from analogous hydrogenation reactions of unsaturated systems, provides a quantitative insight into the relative rates of common catalysts.
In a study comparing catalysts for the hydrogenation of nitrobenzene, a Pd-Ni/γ-Al₂O₃ catalyst achieved 100% conversion in 25 minutes, whereas the commercial Pd/C catalyst required 90 minutes for complete conversion.[2] This highlights that the choice of support and co-catalysts can dramatically influence reaction times.
For the hydrogenation of benzonitrile, Platinum(IV) oxide (PtO₂) showed a much slower reaction rate than 5% Pd/C.[3] However, PtO₂ offered a significant improvement in selectivity, with benzylamine selectivity at high conversion reaching 86% compared to 0% with Pd/C due to the suppression of hydrogenolysis.[3]
The Causality Behind Experimental Choices: Understanding the "Why"
The selection of a catalyst and reaction parameters is a decision rooted in chemical principles. Here, we dissect the rationale behind these choices for the hydrogenation of N-Boc-cyclopentene derivatives.
The Role of the N-Boc Protecting Group in Directed Hydrogenation
The tert-butoxycarbonyl (Boc) protecting group is not merely a passive spectator in this reaction. Its steric bulk and potential for coordination can play a significant role in directing the stereochemical outcome of the hydrogenation. The bulky Boc group can effectively block one face of the cyclopentene ring from approaching the catalyst surface, leading to the delivery of hydrogen from the less hindered face. This results in a high degree of diastereoselectivity, a phenomenon known as directed hydrogenation. This is a critical consideration when the cyclopentene ring bears other stereocenters, as the N-Boc group can be leveraged to control the formation of the desired diastereomer.
Catalyst Activity and Selectivity: A Balancing Act
The choice between a highly active catalyst like Pd/C and a more selective one like PtO₂ often depends on the complexity of the substrate. For simple N-Boc-cyclopentene derivatives, the high activity of Pd/C is advantageous, leading to shorter reaction times. However, if the molecule contains other reducible functional groups (e.g., benzyl ethers, aromatic rings), a less active catalyst like PtO₂ might be necessary to avoid undesired side reactions.[1]
Solvent and Temperature: Fine-Tuning the Reaction Environment
The choice of solvent is critical for ensuring the solubility of the substrate and for modulating the activity of the catalyst. Protic solvents like ethanol and methanol are commonly used as they are effective at solvating the polar N-Boc group and are generally good solvents for hydrogen. The reaction temperature is a key parameter for controlling the reaction rate. While higher temperatures can accelerate the reaction, they can also lead to a decrease in selectivity and the potential for side reactions. Therefore, reactions are typically conducted at or near room temperature unless the substrate is particularly unreactive.
Experimental Protocol: A Self-Validating System
The following protocol for the catalytic hydrogenation of a representative N-Boc-cyclopentene derivative is designed to be a self-validating system, with clear steps and rationale for each.
Representative Reaction: Hydrogenation of tert-butyl (cyclopent-3-en-1-yl)carbamate
Caption: General workflow for the catalytic hydrogenation of an N-Boc-cyclopentene derivative.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of tert-butyl (cyclopent-3-en-1-yl)carbamate (1.0 eq) in a suitable solvent such as methanol (0.1 M), is added 10% Palladium on carbon (5-10 wt% of the substrate).
-
Inerting the Atmosphere: The reaction vessel is sealed and purged with an inert gas (nitrogen or argon) for 5-10 minutes to remove any oxygen.
-
Introduction of Hydrogen: A balloon filled with hydrogen gas is attached to the reaction vessel, or the reaction is carried out in a Parr hydrogenation apparatus under a set pressure of hydrogen (e.g., 50 psi).
-
Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the reaction solvent.
-
Isolation and Purification: The combined filtrate is concentrated under reduced pressure to afford the crude product. If necessary, the product can be purified by flash column chromatography on silica gel.
Mechanistic Insights: The Dance of Molecules on a Metal Surface
The catalytic hydrogenation of an alkene on a heterogeneous catalyst surface is a well-established process. The generally accepted Horiuti-Polanyi mechanism involves the following key steps:
Caption: Key steps of the Horiuti-Polanyi mechanism for catalytic hydrogenation.
For N-Boc-cyclopentene derivatives, the stereochemical outcome is largely dictated by the initial adsorption of the alkene onto the catalyst surface. The bulky N-Boc group sterically hinders the approach of one face of the cyclopentene ring to the catalyst. As a result, the opposite face preferentially adsorbs onto the metal surface, leading to the syn-addition of two hydrogen atoms to that face. This results in the formation of the cis-substituted cyclopentylamine derivative as the major product.
Conclusion and Future Outlook
The catalytic hydrogenation of N-Boc-cyclopentene derivatives is a robust and reliable transformation in the synthetic chemist's toolbox. While Palladium on carbon remains the workhorse catalyst for this reaction due to its high activity and cost-effectiveness, Platinum(IV) oxide offers a valuable alternative when enhanced selectivity is required. Rhodium on carbon, though less commonly used for this specific transformation, can be a powerful tool in certain contexts.
The directing effect of the N-Boc group is a key parameter that can be exploited to achieve high levels of diastereoselectivity. A thorough understanding of the interplay between the catalyst, substrate, and reaction conditions is crucial for optimizing reaction rates and achieving the desired stereochemical outcome.
Future research in this area will likely focus on the development of more active and selective catalysts, including those based on non-precious metals, as well as the exploration of milder and more sustainable reaction conditions. The continued elucidation of reaction mechanisms through computational and experimental studies will further empower chemists to predict and control the outcomes of these important transformations.
References
-
Comparison of the catalytic hydrogenation performance. Concentration of (a) NB and (b) AN over time. ResearchGate. Available at: [Link].
-
The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. Available at: [Link].
-
Alkene to Alkane - Common Conditions. Organic Chemistry Data. Available at: [Link].
Sources
optical rotation values for (R) vs (S)-N-Boc-1-amino-2-cyclopentene
This guide provides an in-depth technical comparison of the (R) and (S) enantiomers of N-Boc-1-amino-2-cyclopentene (also known as tert-butyl cyclopent-2-en-1-ylcarbamate), a critical chiral building block in the synthesis of neuraminidase inhibitors like Peramivir and other cyclopentane-based therapeutics.[1]
Executive Summary
N-Boc-1-amino-2-cyclopentene is a protected allylic amine widely used as a scaffold for carbocyclic nucleosides and antiviral drugs.[1] The enantiomeric purity of this intermediate is decisive for the biological activity of the final API. While optical rotation is a traditional characterization method, this guide establishes that Chiral HPLC is the industry standard for validation due to the low specific rotation magnitude of the N-Boc protected alkene.
Quick Reference Data
| Feature | (S)-Enantiomer | (R)-Enantiomer |
| IUPAC Name | tert-butyl (S)-cyclopent-2-en-1-ylcarbamate | tert-butyl (R)-cyclopent-2-en-1-ylcarbamate |
| CAS Number | 171034-35-8 | 153833-65-9 |
| Primary Application | Peramivir / Carbocyclic Nucleosides | Chiral Ligands / Prostaglandin Analogs |
| Key Precursor | (1S,4R)-cis-4-amino-2-cyclopenten-1-ol | (1R,4S)-cis-4-amino-2-cyclopenten-1-ol |
| Optical Rotation | Low magnitude (See Section 2) | Low magnitude (See Section 2) |
| Preferred QC Method | Chiral HPLC (Chiralcel OD-H) | Chiral HPLC (Chiralcel OD-H) |
Optical Rotation & Chiral Characterization
The Limitation of Polarimetry
Unlike its saturated analogs (e.g., N-Boc-aminocyclopentane carboxylic acid,
-
Observation: The specific rotation is often reported as
(c=1, CHCl ) or is highly solvent-dependent. -
Scientific Consensus: Enantiomeric Excess (% ee) must be determined via Chiral HPLC or GC rather than polarimetry.
Validated Chiral HPLC Protocol
To distinguish (R) from (S) with >99% confidence, use the following method derived from kinetic resolution studies.
| Parameter | Condition |
| Column | Chiralcel OD-H (Daicel) or Chiralpak AD-H |
| Dimensions | 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | |
| Flow Rate | 0.5 – 1.0 mL/min |
| Detection | UV @ 210 nm (Amide bond absorption) |
| Elution Order | Typically (S)-isomer elutes before(R)-isomer (Verify with standards) |
Critical Insight: The elution order can reverse depending on the alcohol modifier (EtOH vs. IPA). Always run a racemic standard first.
Synthesis & Resolution Strategies
The production of enantiopure N-Boc-1-amino-2-cyclopentene generally follows two major pathways: Enzymatic Kinetic Resolution (EKR) or Pd-Catalyzed Asymmetric Allylic Amination .[1]
Pathway A: Enzymatic Kinetic Resolution (Recommended)
This method uses Lipase B from Candida antarctica (CAL-B) to selectively acylate one enantiomer of the racemic amine, leaving the other as the free amine which is then Boc-protected.
Mechanism:
-
Racemic Amine: Start with rac-3-aminocyclopentene.[1]
-
Selective Acylation: CAL-B acylates the (R)-amine with ethyl acetate.[1]
-
Separation: The unreacted (S)-amine is separated and subsequently protected with Boc
O.
Pathway B: Pd-Catalyzed Asymmetric Allylic Amination
Uses a chiral ligand (e.g., Trost ligand) to desymmetrize a meso-intermediate (like cyclopentene-1,4-diol derivatives).[1] This is more direct but requires expensive catalysts.
Visualizing the Resolution Workflow
Figure 1: Workflow for the enzymatic kinetic resolution to obtain the (S)-enantiomer.
Detailed Experimental Protocol
Objective: Preparation of (S)-N-Boc-1-amino-2-cyclopentene via Kinetic Resolution.
Reagents
-
Racemic 3-aminocyclopentene (10 mmol)[1]
-
Candida antarctica Lipase B (Novozym 435) (20 mg/mmol)
-
Ethyl Acetate (Acyl donor & Solvent)
-
Di-tert-butyl dicarbonate (Boc
O)[1]
Step-by-Step Methodology
-
Enzymatic Resolution:
-
Dissolve racemic amine (1.0 eq) in dry ethyl acetate (0.5 M concentration).
-
Add CAL-B (immobilized, ~200 mg for 10 mmol scale).[1]
-
Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Track conversion via GC or HPLC. Stop reaction at 50% conversion (theoretical maximum yield for resolution).
-
-
Work-up:
-
Boc Protection:
-
Neutralize the aqueous layer with NaOH to pH > 10.
-
Extract the free (S)-amine into DCM.
-
Add Boc
O (1.1 eq) and Triethylamine (1.2 eq). -
Stir at Room Temperature for 4 hours.
-
-
Purification:
-
Wash with water, brine, dry over MgSO
. -
Concentrate to yield (S)-N-Boc-1-amino-2-cyclopentene as a white solid or colorless oil.[1]
-
Validation: Confirm ee >98% using the Chiral HPLC method in Section 2.
-
References
-
Enzymatic Resolution of Cyclic Amines: Kanerva, L. T., et al. "Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides."[1] Tetrahedron: Asymmetry, 2006, 17(7), 1129–1134. Link
-
Synthesis of Cyclopentenyl Amines: Rhee, H., et al. "Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides."[1] Archives of Pharmacal Research, 2000. Link
-
Chiral HPLC Methods: "Chiral Separation of N-Boc Amino Acids." Sigma-Aldrich Application Guide. Link
-
Peramivir Intermediates: "Process for the preparation of (1S,4R)-cis-4-[2-amino-6-chloro-9H-purin-9-yl]-2-cyclopentene-1-methanol."[1] Google Patents EP1660498B1. Link
-
General Properties of N-Boc-3-aminocyclopentene: PubChem Compound Summary for CID 2756764. Link
Sources
A Comparative Guide to the Stability of N-Boc and Cbz Protected 2-Aminocyclopentene
For researchers and professionals in drug development and synthetic organic chemistry, the judicious selection of protecting groups is a cornerstone of successful multi-step synthesis. The stability of these groups under a variety of reaction conditions dictates the strategic path toward the target molecule. This guide provides an in-depth technical comparison of two commonly employed amine protecting groups, the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz), specifically in the context of the 2-aminocyclopentene scaffold. This allylic amine presents unique considerations, particularly concerning the stability of the protecting group and the integrity of the cyclopentene double bond.
The Critical Role of Protecting Group Strategy in Complex Syntheses
The 2-aminocyclopentene moiety is a valuable building block in the synthesis of a wide range of biologically active molecules, including antiviral and anticancer agents. The primary amine in this scaffold is a nucleophilic center that requires protection to prevent undesired side reactions during subsequent synthetic transformations. The choice between the Boc and Cbz protecting groups is not trivial and hinges on their orthogonal stability, allowing for selective deprotection in the presence of other sensitive functional groups.[1]
Chemical Stability: A Head-to-Head Comparison
The fundamental difference between the Boc and Cbz protecting groups lies in their lability under different chemical environments. The Boc group is notoriously sensitive to acidic conditions, while the Cbz group is typically cleaved via catalytic hydrogenolysis.[2] Their stability under basic conditions is generally robust for both.
| Condition | N-Boc-amino-2-cyclopentene Stability | Cbz-protected amino-2-cyclopentene Stability | Rationale |
| Acidic Conditions (e.g., TFA, HCl) | Labile | Generally Stable | The Boc group is readily cleaved under acidic conditions via a mechanism involving the formation of a stable tert-butyl cation.[3] The Cbz group, in contrast, is significantly more stable to acidic conditions, although prolonged exposure to very strong acids can lead to cleavage. |
| Basic Conditions (e.g., NaOH, K2CO3) | Stable | Stable | Both the Boc and Cbz carbamates are generally stable to a wide range of basic conditions, making them suitable for reactions involving bases.[3] |
| Catalytic Hydrogenolysis (e.g., H2, Pd/C) | Stable | Labile | The Cbz group is designed to be cleaved by hydrogenolysis, which reduces the benzyl group to toluene.[4] However, a significant challenge arises with the 2-aminocyclopentene scaffold, as the double bond within the ring is also susceptible to reduction under these conditions. This can lead to the undesired saturation of the cyclopentene ring, forming the corresponding aminocyclopentane. Careful selection of catalyst and reaction conditions is crucial to achieve selective deprotection of the Cbz group without affecting the alkene. |
Mechanistic Insights into Deprotection
Understanding the mechanisms of deprotection is crucial for predicting potential side reactions and optimizing reaction conditions.
N-Boc Deprotection: An Acid-Catalyzed Pathway
The deprotection of N-Boc-amino-2-cyclopentene is initiated by protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton. This process is kinetically favored and typically proceeds rapidly under standard acidic conditions.[5]
Caption: Acid-catalyzed deprotection mechanism of N-Boc-amino-2-cyclopentene.
Cbz Deprotection: The Hydrogenolysis Challenge
The standard deprotection of a Cbz group involves catalytic hydrogenation. The catalyst, typically palladium on carbon, facilitates the cleavage of the benzylic C-O bond. However, in the case of Cbz-protected amino-2-cyclopentene, the presence of the double bond within the cyclopentene ring presents a significant challenge. The same catalytic system can also reduce the alkene, leading to a loss of the desired unsaturation in the scaffold.
Caption: Hydrogenolysis of Cbz-amino-2-cyclopentene and potential side reaction.
Experimental Protocols
To provide a framework for a direct comparison, the following detailed experimental protocols are presented. These are designed as a self-validating system to assess the stability of N-Boc-amino-2-cyclopentene and its Cbz-protected analog under various conditions.
Synthesis of N-Boc-amino-2-cyclopentene
This protocol is adapted from established procedures for the Boc protection of amines.
Materials:
-
2-Aminocyclopentene hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-aminocyclopentene hydrochloride (1.0 eq) in a mixture of DCM and water (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium bicarbonate (2.5 eq) to the solution with vigorous stirring until the effervescence ceases.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-amino-2-cyclopentene.
-
Purify the product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
Synthesis of Cbz-protected amino-2-cyclopentene
This protocol is a proposed adaptation of standard Cbz protection methods.
Materials:
-
2-Aminocyclopentene hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-aminocyclopentene hydrochloride (1.0 eq) in a mixture of DCM and water (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium carbonate (2.5 eq) to the solution with vigorous stirring.
-
Add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude Cbz-protected amino-2-cyclopentene.
-
Purify the product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
Comparative Stability Analysis: A Proposed Workflow
The following workflow is designed to quantitatively compare the stability of the two protected compounds.
Caption: Experimental workflow for comparative stability analysis.
Procedure for Stability Tests:
-
Prepare separate solutions of N-Boc-amino-2-cyclopentene and Cbz-protected amino-2-cyclopentene in a suitable solvent (e.g., dioxane for acidic conditions, methanol for basic conditions, ethanol for hydrogenolysis).
-
Subject each solution to the specified conditions (e.g., add 1M HCl, 1M NaOH, or H₂ gas with Pd/C).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by neutralizing the acid or base).
-
Analyze the composition of the aliquot by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of starting material to deprotected product and any side products.
Conclusion: A Strategic Choice Based on Synthetic Route
The choice between N-Boc and Cbz protection for 2-aminocyclopentene is a strategic decision that must be made in the context of the overall synthetic plan.
-
N-Boc-amino-2-cyclopentene is the preferred choice when subsequent reaction steps involve basic or nucleophilic conditions, or catalytic hydrogenation where the preservation of the cyclopentene double bond is paramount. Its facile removal under mild acidic conditions provides a clean deprotection step late in a synthetic sequence.
-
Cbz-protected amino-2-cyclopentene offers robustness in the presence of acidic reagents. However, its deprotection via standard hydrogenolysis is complicated by the potential for concomitant reduction of the alkene. This necessitates careful optimization of reaction conditions, such as using specific catalysts (e.g., Lindlar's catalyst) or catalytic transfer hydrogenation, to achieve selective Cbz cleavage.
By carefully considering the stability profiles and potential side reactions outlined in this guide, researchers can make informed decisions to streamline their synthetic efforts, maximize yields, and successfully achieve their target molecules.
References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link].
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].
-
Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link].
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link].
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. Available at: [Link].
-
Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie. Available at: [Link].
-
The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Bashkir State University. Available at: [Link].
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. Available at: [Link].
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].
-
Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. RSC Publishing. Available at: [Link].
-
Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Publishing. Available at: [Link].
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link].
-
A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. PubMed. Available at: [Link].
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available at: [Link].
-
Protecting Groups. Available at: [Link].
-
1.2 Deprotection: The Concept of Orthogonal Sets. Available at: [Link].
-
Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. Available at: [Link].
-
Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. ResearchGate. Available at: [Link].
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link].
-
Stability of Cbz or Boc Protected L-Prolinol Derivatives. ResearchGate. Available at: [Link].
-
N-BOC allylamine. PubChem. Available at: [Link].
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- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral GC Methods for Analyzing Cyclopentenyl Amine Purity
Introduction: The Criticality of Enantiomeric Purity in Pharmaceutical Development
In the landscape of modern drug development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] For this reason, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances. Cyclopentenyl amine and its derivatives are important building blocks in the synthesis of various pharmaceutical compounds.[2] Ensuring the enantiomeric purity of these intermediates is crucial for the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of chiral Gas Chromatography (GC) methods for the analysis of cyclopentenyl amine purity. As a Senior Application Scientist, my objective is to not only present established protocols but also to elucidate the scientific rationale behind the selection of columns, derivatization strategies, and analytical parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable methods for chiral purity assessment.
The Challenge of Chiral Amine Analysis by GC
Direct analysis of amines by GC can be problematic due to their basicity and polarity, which often leads to poor peak shape, tailing, and irreversible adsorption on the column.[3] Chiral separations add another layer of complexity, requiring a chiral stationary phase (CSP) that can differentiate between the enantiomers. To overcome these challenges, a successful chiral GC method for cyclopentenyl amine will invariably involve two key components:
-
Derivatization: Chemical modification of the amine to a less polar, more volatile, and thermally stable derivative.
-
Chiral Stationary Phase: A GC column containing a chiral selector that interacts diastereomerically with the derivatized enantiomers, enabling their separation.
Comparing Chiral Stationary Phases for Cyclopentenyl Amine Analysis
The most widely used and effective CSPs for the separation of a broad range of chiral compounds, including derivatized amines, are based on cyclodextrins.[1][3] Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity and a hydrophilic exterior.[4] Derivatization of the hydroxyl groups on the cyclodextrin rim creates a variety of CSPs with unique chiral recognition capabilities.[4]
For the analysis of derivatized cyclopentenyl amine, cyclodextrin-based CSPs are the primary choice. The selection of the specific cyclodextrin derivative will depend on the derivatizing agent used and the desired separation characteristics.
| Chiral Stationary Phase Type | Common Commercial Names | Principle of Separation & Key Characteristics | Suitability for Derivatized Cyclopentenyl Amine |
| Permethylated β-cyclodextrin | CHIRALDEX® B-PM, β-DEX™ 120 | Primarily inclusion-based separation. Good for a wide range of compounds, especially those with aromatic rings.[5] | Good: The cyclopentenyl ring can interact with the hydrophobic cavity. The derivative will influence the interaction with the rim of the cyclodextrin. |
| Substituted β-cyclodextrin with bulky groups | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (MTBCD) | Combines inclusion and surface interactions. The bulky silyl groups create a "side-arm" that enhances chiral recognition.[5] | Excellent: This type of phase has shown great success in separating derivatized cyclic amines and is a highly recommended starting point.[5] |
| Trifluoroacetylated γ-cyclodextrin | CHIRALDEX® G-TA | Primarily surface interactions. The trifluoroacetyl groups provide strong dipole-dipole and hydrogen bonding interactions.[6] | Very Good: Particularly effective for trifluoroacetylated derivatives, offering strong interactions and potentially high resolution. |
| Propionyl-derivatized γ-cyclodextrin | CHIRALDEX® G-PN | Similar to G-TA but with propionyl groups, offering slightly different selectivity, especially for amines. | Good Alternative: Can provide alternative selectivity if co-elution with impurities is an issue on other phases. |
Derivatization Strategies: Transforming Cyclopentenyl Amine for Optimal Separation
As previously mentioned, derivatization is a critical step for the successful GC analysis of cyclopentenyl amine. The ideal derivatizing agent should react quickly and quantitatively with the amine, produce a stable derivative with good chromatographic properties, and enhance the chiral recognition on the CSP.
Recommended Derivatizing Agent: Trifluoroacetic Anhydride (TFAA)
Trifluoroacetic anhydride (TFAA) is a highly effective and commonly used derivatizing agent for primary and secondary amines.[5][6]
Reaction:
Why TFAA is an excellent choice:
-
Improved Volatility and Thermal Stability: The trifluoroacetyl group masks the polar N-H bond, significantly increasing the volatility and thermal stability of the amine.
-
Enhanced Detectability: The fluorine atoms in the trifluoroacetyl group make the derivative highly sensitive to electron capture detection (ECD) if ultra-trace analysis is required, although flame ionization detection (FID) is more common for purity analysis.
-
Favorable Chiral Recognition: The resulting amide provides a rigid structure with hydrogen bonding capabilities that can enhance the diastereomeric interactions with the chiral stationary phase.
Below is a diagram illustrating the derivatization workflow.
Caption: Derivatization Workflow for Cyclopentenyl Amine.
Experimental Protocols: A Step-by-Step Guide
The following protocol is a robust starting point for the analysis of cyclopentenyl amine purity, adapted from a validated method for the structurally similar 2-phenylcyclopentanamine. Optimization will likely be necessary for your specific instrumentation and sample matrix.
Protocol 1: Derivatization of Cyclopentenyl Amine with TFAA
-
Sample Preparation: Accurately weigh approximately 10 mg of the cyclopentenyl amine sample into a 10 mL volumetric flask and dissolve in dichloromethane.
-
Reaction Setup: Transfer 1 mL of the sample solution to a 2 mL autosampler vial.
-
Reagent Addition: Add 100 µL of trifluoroacetic anhydride (TFAA). For some amines, the addition of a small amount of a non-nucleophilic base like pyridine (10 µL) can catalyze the reaction, although it is often not necessary.
-
Reaction: Cap the vial and heat at 60 °C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC injection.
Protocol 2: Chiral GC Analysis of Derivatized Cyclopentenyl Amine
-
Instrumentation: Gas chromatograph equipped with a split/splitless inlet and a flame ionization detector (FID).
-
Chiral Column: A recommended starting column is one with a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin stationary phase (e.g., from Agilent, Restek, or Supelco).
-
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
Carrier Gas: Hydrogen or Helium at a constant flow of 1.5 mL/min. Hydrogen is often preferred for better efficiency at higher linear velocities.[7]
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Inlet:
-
Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
-
Detector (FID):
-
Temperature: 250 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
Method Validation and System Suitability
A self-validating system is essential for trustworthy results. Before routine use, the chiral GC method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the enantiomers in the presence of impurities and degradation products. This involves analyzing placebo samples and stressed samples.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value. This is often assessed by analyzing samples with known amounts of the enantiomeric impurity.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the enantiomeric impurity that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., oven temperature, flow rate).
System Suitability: For each analytical run, a system suitability standard (a solution containing both enantiomers, ideally at a concentration close to the LOQ for the minor enantiomer) should be injected. The resolution between the two enantiomeric peaks should be monitored and must meet a predefined specification (e.g., R > 1.5).
Data Presentation and Interpretation
The enantiomeric purity is typically expressed as enantiomeric excess (% ee), calculated as follows:
% ee = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100
In chromatographic terms, this is often calculated from the peak areas:
% ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Potential Impurities and Their Impact
The synthesis of cyclopentenyl amine can potentially lead to several impurities that need to be considered during the purity analysis:
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Diastereomers: If multiple chiral centers are present or formed during the synthesis.
-
Positional Isomers: Isomers with the amine group at a different position on the cyclopentenyl ring.
-
Over-reduction Products: Saturation of the double bond to form cyclopentyl amine.
-
Side-reaction Products: Byproducts from competing reaction pathways.
The developed chiral GC method should be able to separate the desired enantiomers from these potential impurities to ensure accurate purity assessment.
Below is a diagram outlining the overall analytical workflow for assessing cyclopentenyl amine purity.
Caption: Overall Analytical Workflow.
Conclusion
The successful analysis of cyclopentenyl amine purity by chiral GC is a multi-faceted process that hinges on appropriate sample derivatization and the selection of a suitable chiral stationary phase. The use of trifluoroacetic anhydride as a derivatizing agent coupled with a cyclodextrin-based chiral column, particularly one with bulky silyl ether substituents, provides a robust and reliable starting point for method development. This guide has outlined the key theoretical considerations, provided detailed experimental protocols, and emphasized the importance of rigorous method validation. By following these principles, researchers and drug development professionals can confidently establish high-quality analytical methods to ensure the enantiomeric purity of cyclopentenyl amine and other chiral intermediates, ultimately contributing to the development of safer and more effective pharmaceuticals.
References
-
Agilent Technologies. (n.d.). J&W Chiral GC Columns. Retrieved from [Link]
-
MACHEREY-NAGEL GmbH & Co. KG. (n.d.). Chiral Gas Chromatography. Retrieved from [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Retrieved from [Link]
-
Sidisky, L. M. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Retrieved from [Link]
-
Wang, C., et al. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. Retrieved from [Link]
-
De la Peña, A. M., et al. (2023). Enantioseparation of agrochemicals by gas chromatography. Exploring columns based on cyclodextrin derivatives dissolved into polysiloxanes. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenes. Retrieved from [Link]
-
Al-Qalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]
-
MACHEREY-NAGEL. (n.d.). Chiral Gas Chromatography. AZ chrom s.r.o. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved from [Link]
-
Chrom Tech. (n.d.). Agilent CP-Sil 8 CB Amines GC Column. Retrieved from [Link]
-
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-N-boc-amino-2-cyclopentene
As a Senior Application Scientist, the principle of "lab to label" extends beyond product synthesis; it encompasses the entire lifecycle of a chemical, including its responsible disposal. Handling and disposing of specialized reagents like 1-N-boc-amino-2-cyclopentene (CAS No. 156731-34-9) requires a nuanced understanding of its chemical properties and the regulatory landscape. This guide provides a procedural framework grounded in safety and compliance, designed for the researchers and drug development professionals who are our partners in innovation.
The causality behind these rigorous protocols is clear: protecting laboratory personnel, ensuring the integrity of our research environment, and maintaining strict compliance with environmental regulations. Every step is part of a self-validating system to minimize risk.
Hazard Identification and Risk Assessment
Understanding the hazard profile of this compound is the first step in a safe disposal workflow. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structural analogs and public chemical inventories allow for a robust risk assessment. The European Chemicals Agency (ECHA) inventory provides GHS classifications based on notifications.[1]
Based on its structure—a carbamate functional group and a cyclopentene ring—we must consider the potential hazards of both moieties. The cyclopentene portion suggests potential flammability and irritation, while carbamates as a class can have varying toxicity profiles.[2][3]
Table 1: GHS Hazard Profile for this compound | Hazard Class | Pictogram | Signal Word | Hazard Statement Code | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation[1] | | Serious Eye Damage/Eye Irritation | | Warning | H319: Causes serious eye irritation[1] | | Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | | Warning | H335: May cause respiratory irritation[1] |Source: GHS classifications as provided by notifications to the ECHA C&L Inventory.[1]
This profile mandates that all handling and disposal operations be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) to prevent skin, eye, and respiratory exposure.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure the following safety measures are in place. The logic here is to establish a controlled environment that mitigates the risks identified above.
-
Engineering Controls : All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood to manage potential vapors and prevent respiratory exposure.[4] Ensure adequate ventilation in all storage and work areas.[5][6]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is non-negotiable.
-
Eye Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7]
-
Hand Protection : Use nitrile gloves, inspecting them for any signs of degradation or tears before use.[8] Gloves should be changed immediately if they become contaminated.[8]
-
Body Protection : A standard laboratory coat is required.[9] Ensure it is buttoned and the sleeves are rolled down.
-
-
Safe Handling Practices : Avoid creating dust or aerosols.[5][10] Do not eat, drink, or smoke in the laboratory where this chemical is handled.[10][11] Wash hands thoroughly after handling and before leaving the lab.[9]
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be treated as hazardous waste.[12][13] Chemical waste generators are responsible for consulting local, regional, and national regulations to ensure complete and accurate classification and disposal.[3]
Step 1: Decontamination of Empty Containers The goal is to render the empty container safe for disposal or recycling, if permissible.
-
Initial Rinse : In a chemical fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate : The solvent rinsate is now considered hazardous waste. Collect it in a designated, properly labeled, and closed container for liquid organic waste. Do not empty it into drains.[12][13]
-
Container Disposal : Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, institutional policies may vary. Some may require puncturing containers to prevent re-use.[14] Always defer to your institution's Environmental Health & Safety (EHS) office guidelines.
Step 2: Disposal of Unused or Waste Product
-
Waste Characterization : this compound is a non-halogenated organic solid. It must be segregated from other waste streams, particularly halogenated solvents or reactive chemicals.[13]
-
Packaging :
-
Place the solid waste into a robust, sealable container (e.g., a polyethylene wide-mouth bottle) that is compatible with the chemical.
-
Ensure the container is in good condition and can be securely sealed.
-
-
Labeling : The waste container must be labeled clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The accumulation start date
-
The name of the principal investigator or lab group
-
Step 3: Disposal of Contaminated Materials Any materials that have come into direct contact with the chemical are also considered hazardous waste.
-
Segregation : Collect contaminated items such as gloves, weighing papers, and absorbent pads separately.
-
Packaging : Place these items in a designated solid waste container, typically a lined box or a separate plastic container.
-
Labeling : Label this container as "Solid Hazardous Waste" with a description of the contents (e.g., "Debris contaminated with this compound").
Step 4: Storage and Final Disposal
-
Storage : Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, away from ignition sources, and have secondary containment.[4]
-
Hand-off : Arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal contractor. They will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[15] The most probable disposal method for this type of organic compound is high-temperature incineration.[5]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for handling and disposing of this compound waste streams.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
For a Small Spill (Contained within a Fume Hood):
-
Alert Personnel : Inform others in the immediate area.
-
Maintain Containment : Ensure the fume hood sash is kept at the lowest practical height.
-
Absorb Spill : Cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or a universal binding agent.[12] Avoid using combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated container for hazardous waste.[5]
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), then with soap and water. Collect all cleaning materials as contaminated debris.
-
Label and Dispose : Seal, label, and dispose of the waste container as described in the protocol above.
For a Large Spill (Outside of a Fume Hood):
-
Evacuate : Immediately evacuate all non-essential personnel from the area.[16]
-
Alert : Alert your institution's EHS or emergency response team and your lab supervisor. Provide them with the location and nature of the hazard.[14]
-
Isolate : If safe to do so, close the doors to the affected area to contain any vapors.
-
Do Not Attempt to Clean : A large spill requires specialized equipment and training. Do not attempt to clean it up yourself. Await the arrival of the trained emergency response team.
By adhering to this comprehensive guide, researchers can ensure that the lifecycle of this compound is managed with the highest standards of safety, scientific integrity, and environmental responsibility.
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-
Safety Data Sheet: Cyclopentane . Carl ROTH. [Link]
-
Safety Data Sheet: Cyclopentanol . Carl ROTH. [Link]
-
AMMONIUM CARBAMATE HAZARD SUMMARY . NJ.gov. [Link]
-
Laboratory Safety Guidelines . ETH Zurich. [Link]
-
Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste . Federal Register. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory . National Institutes of Health (NIH). [Link]
-
Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Safety Rules . Second Faculty of Medicine, Charles University. [Link]
-
Carbamate Pesticides Standard - Safety Data Sheet . Restek. [Link]
-
N-1-Boc-amino-3-cyclopentene . Natural Micron Pharm Tech. [Link]
-
tert-Butyl carbamate - SAFETY DATA SHEET . Alfa Aesar. [Link]
-
EPA Hazardous Waste Codes . UGA Environmental Safety Division. [Link]
-
RACT III Hearings . Pennsylvania Department of Environmental Protection. [Link]
-
N-1-Boc-Amino-3-cyclopentene . PubChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
